2-Chloro-3-methylbenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHUDDGPJRWBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561303 | |
| Record name | 2-Chloro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15013-71-5 | |
| Record name | 2-Chloro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-3-methylbenzonitrile CAS number 15013-71-5
An In-Depth Technical Guide to 2-Chloro-3-methylbenzonitrile (CAS 15013-71-5)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this guide delves into its chemical properties, synthesis, structural analysis, reactivity, and applications, grounding all information in established scientific principles and authoritative data.
Introduction and Strategic Importance
This compound is a substituted aromatic nitrile whose strategic value lies in the unique reactivity conferred by its trifunctional structure. The presence of a nitrile (-C≡N), a chloro (-Cl), and a methyl (-CH₃) group on the benzene ring makes it a versatile molecular scaffold. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating effect of the methyl group, creates a nuanced electronic environment that allows for selective chemical transformations at multiple sites. This versatility makes it an important building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries[1][2].
dot
References
An In-depth Technical Guide to 2-Chloro-3-methylbenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methylbenzonitrile, with the CAS number 15013-71-5, is a substituted aromatic nitrile that serves as a versatile intermediate in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its chemical structure, featuring a nitrile group, a chlorine atom, and a methyl group on a benzene ring, provides multiple reactive sites for the construction of more complex molecular architectures.[2][3] This guide offers a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, and its applications, particularly as a building block in the development of new chemical entities.
Physicochemical Properties
This compound is a white to off-white solid at room temperature.[4] It is generally insoluble in water but soluble in common organic solvents such as ethanol, acetone, and toluene.[4] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClN | [1] |
| Molar Mass | 151.59 g/mol | [4][1] |
| CAS Number | 15013-71-5 | [1] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 47 - 51 °C | [4] |
| Boiling Point | 234 - 236 °C | [4] |
| Density | 1.196 g/cm³ (estimated) | [4] |
| Solubility | Insoluble in water; Soluble in common organic solvents | [4] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Chloro-m-tolunitrile, 2-cyano-6-methylchlorobenzene | [4][1] |
Synthesis of this compound
The primary synthetic route to this compound is through the Sandmeyer reaction, a versatile method for the conversion of primary aromatic amines to various functional groups via a diazonium salt intermediate.[5][6] The starting material for this synthesis is 2-amino-6-chlorotoluene.
The synthesis involves two main steps:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures to form a diazonium salt.
-
Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a nitrile group.[5]
The overall reaction is depicted in the following workflow:
Caption: Synthesis of this compound via the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction
The following is a general, illustrative protocol for the synthesis of this compound:
-
Diazotization:
-
In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-amino-6-chlorotoluene in a suitable acidic solution (e.g., aqueous hydrochloric acid).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for a period to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate vessel, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction, monitoring for the evolution of nitrogen gas.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by techniques such as recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or column chromatography on silica gel.[7]
-
Chemical Reactivity
The reactivity of this compound is governed by its three functional components: the nitrile group, the chlorine atom, and the substituted aromatic ring.
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations:
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (2-chloro-3-methylbenzoic acid) under acidic or basic conditions. This reaction typically proceeds through an amide intermediate.[8][9]
-
Reduction: Nitriles can be reduced to primary amines (2-chloro-3-methylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2][10] Partial reduction to an aldehyde can be achieved with milder reducing agents like diisobutylaluminium hydride (DIBAL-H).[9]
-
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group to form ketones after hydrolysis of the intermediate imine.[9]
Reactions of the Aromatic Ring
The aromatic ring of this compound can undergo both electrophilic and nucleophilic substitution reactions. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.
-
Electrophilic Aromatic Substitution: The methyl group is an activating, ortho-, para-directing group, while the chloro and nitrile groups are deactivating, meta-directing groups.[2][11] The interplay of these electronic effects will determine the position of incoming electrophiles.
-
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitrile group can activate the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the chlorine atom by strong nucleophiles under certain conditions.[12]
Applications in Research and Development
Spectroscopic Characterization
The structure of this compound can be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl protons and a complex multiplet pattern for the three aromatic protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the methyl carbon, the nitrile carbon, and the eight aromatic carbons, with their chemical shifts influenced by the attached substituents.
-
Infrared (IR) Spectroscopy: A characteristic strong absorption band is expected in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group.[16] Other bands corresponding to C-H, C=C, and C-Cl stretching and bending vibrations will also be present.[17]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[18] Fragmentation patterns will involve the loss of the methyl group, the chlorine atom, and the nitrile group.[18]
Safety and Handling
This compound should be handled with care in a well-ventilated area or a chemical fume hood.[19] It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[19] The compound should be stored in a tightly sealed container in a cool, dry place, away from heat and oxidizing agents.[19]
References
- 1. This compound | C8H6ClN | CID 14529890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. This compound | Properties, Applications, Safety Data & China Suppliers [nj-finechem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. China 2-chloro-4-fluoro-3-methylbenzonitrile Manufacturer and Supplier, Factory | Lizhuo [shlzpharma.com]
- 14. EP0004257B1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]
- 15. EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. rsc.org [rsc.org]
An In-Depth Technical Guide to 2-Chloro-3-methylbenzonitrile: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methylbenzonitrile, a substituted aromatic nitrile, is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a nitrile group, a chlorine atom, and a methyl group on a benzene ring, provides a versatile scaffold for a variety of chemical transformations. This guide offers a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis via the Sandmeyer reaction, an analysis of its spectroscopic characteristics, and an exploration of its reactivity and applications in medicinal chemistry.
Core Molecular and Physical Properties
This compound is a solid at room temperature, appearing as a white to off-white substance. It is insoluble in water but soluble in common organic solvents such as ethanol, acetone, and toluene.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClN | [2][3][4] |
| Molecular Weight | 151.59 g/mol | [2][3] |
| CAS Number | 15013-71-5 | [3][4][5] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 261.1 °C | [1] |
| Density | 1.19 g/cm³ | [1] |
| Melting Point | 47 - 51 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents |
Synthesis via the Sandmeyer Reaction: A Validated Protocol
The most common and efficient method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by a copper-catalyzed nucleophilic substitution. This method is widely applicable for the introduction of various functional groups, including halogens and the cyano group, onto an aromatic ring.
Causality of the Synthetic Route
The Sandmeyer reaction is the method of choice for several reasons:
-
Availability of Starting Materials: The precursor, 2-Amino-3-methylbenzonitrile, can be synthesized from readily available starting materials.
-
High Yield and Purity: This reaction is known for providing good yields of the desired product with a high degree of purity after straightforward workup and purification.
-
Versatility: The diazonium salt intermediate is a versatile species that can be converted into a wide range of functional groups, making this a powerful synthetic strategy.
Reaction Mechanism
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine (2-Amino-3-methylbenzonitrile) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.
-
Copper-Catalyzed Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt, in this case, copper(I) cyanide, which catalyzes the displacement of the diazonium group with a cyanide ion, releasing nitrogen gas and forming the desired this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of aryl nitriles via the Sandmeyer reaction.
Materials:
-
2-Amino-3-methylbenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to stabilize the CuCN solution)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-Amino-3-methylbenzonitrile in a mixture of concentrated HCl and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide (if needed for stability) and cool it to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are performed using standard spectroscopic techniques.
| Technique | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.4 ppm) and a complex multiplet pattern for the three aromatic protons in the range of 7.3-7.7 ppm. |
| ¹³C NMR | The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon will appear around 117 ppm, while the aromatic carbons will resonate in the 125-140 ppm region. The methyl carbon will be observed upfield, around 20 ppm. |
| IR Spectroscopy | The infrared spectrum provides key information about the functional groups. A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration. Bands in the 1600-1450 cm⁻¹ region correspond to the aromatic C=C stretching, and a band around 750-800 cm⁻¹ can be attributed to the C-Cl stretching. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 151 and an M+2 peak at m/z 153 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. |
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dictated by the interplay of its three functional components: the nitrile group, the chlorine atom, and the substituted aromatic ring.
Reactivity of the Nitrile Group
The nitrile group is a versatile functional handle that can undergo a variety of transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (2-chloro-3-methylbenzoic acid) via an intermediate amide.
-
Reduction: The nitrile can be reduced to a primary amine (2-chloro-3-methylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Reactions with Organometallics: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.
Reactivity of the Aromatic Ring and Chlorine Atom
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions. The nitrile group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group, and the chlorine is a deactivating, ortho-, para-directing group. The overall regioselectivity of electrophilic substitution will be a composite of these directing effects.
-
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles under certain conditions, a reaction facilitated by the electron-withdrawing nature of the adjacent nitrile group.
Application as a Pharmaceutical Intermediate
Substituted benzonitriles are important structural motifs in many biologically active molecules.[1] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, related chlorinated benzonitrile derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the chloro and methyl groups allows for specific modifications to the molecular structure, which can be crucial for optimizing the pharmacological properties of a drug candidate, such as its binding affinity to a biological target, metabolic stability, and bioavailability.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a synthetically valuable compound with a well-established route of synthesis and a rich chemistry that allows for its use in the construction of more complex molecular architectures. Its utility as an intermediate in the pharmaceutical and agrochemical industries underscores its importance in modern organic synthesis. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and scientists in its effective application.
References
Introduction: Beyond a Formula—The Critical Role of Isomerism and Nomenclature
An In-Depth Technical Guide to the Isomers and IUPAC Nomenclature of C8H6ClN A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the realms of chemical research and pharmaceutical development, a molecular formula such as C8H6ClN is not a destination but a starting point for a vast exploration. This single combination of atoms can represent numerous distinct molecules, known as isomers, each with a unique three-dimensional architecture.[1] These structural differences are not trivial; they can profoundly alter a compound's physical properties, chemical reactivity, and, most critically, its biological activity and safety profile.[2][3] The thalidomide tragedy, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the importance of isomeric purity in pharmacology.[4][5]
Therefore, a robust and unambiguous system of naming is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic nomenclature, allowing scientists globally to communicate with precision, ensuring that the compound synthesized in a lab in one country is identical to the one being tested in a clinical trial in another.[6][7]
This guide provides an in-depth analysis of the principal isomeric families corresponding to the molecular formula C8H6ClN. We will move beyond a simple list of names to explore the core chemical scaffolds, the logic of their IUPAC nomenclature, relevant synthesis strategies, and their significance in research and development. Our focus will be on the two most prominent and pharmaceutically relevant classes for this formula: Chloroindoles and Chloromethylbenzonitriles .
Part 1: The Chloroindole Family - A Privileged Scaffold in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, forming the core of the amino acid tryptophan, the neurotransmitter serotonin, and numerous approved drugs, from the anti-inflammatory indomethacin to the anti-migraine triptans.[8] Its C8H7N formula makes its chlorinated derivatives (C8H6ClN) a key isomeric family.
IUPAC Nomenclature of the Indole Ring
The indole scaffold consists of a benzene ring fused to a pyrrole ring. According to IUPAC rules, the numbering begins at the nitrogen atom of the five-membered ring and proceeds around the ring to the fusion carbons. The numbering then continues around the six-membered ring.
Caption: IUPAC numbering scheme for the 1H-Indole scaffold.
Based on this numbering, there are seven possible positional isomers for a mono-chloro substituted indole:
-
2-Chloro-1H-indole
-
3-Chloro-1H-indole
-
4-Chloro-1H-indole
-
5-Chloro-1H-indole
-
6-Chloro-1H-indole
-
7-Chloro-1H-indole
The N-chloro isomer (1-Chloro-1H-indole) is also possible but is generally less stable and reactive, often acting as a chlorinating agent itself rather than a stable building block.
Properties and Significance of Chloroindole Isomers
The position of the chlorine atom significantly influences the electronic properties and reactivity of the indole ring. For instance, chlorine at the 3-position can be displaced in nucleophilic substitution reactions, making 3-chloroindoles valuable synthetic intermediates.[9] Chlorine on the benzene ring (positions 4, 5, 6, and 7) modifies the scaffold's lipophilicity and electronic nature, which is a key strategy in drug design for modulating target binding and pharmacokinetic properties.
| Isomer Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 4-Chloro-1H-indole | 25235-85-2 | 23-26 | 134-136 (4 mmHg) |
| 5-Chloro-1H-indole | 17422-32-1 | 69-72 | 284-285 (760 mmHg) |
| 6-Chloro-1H-indole | 17422-33-2 | 87-90 | 284-285 (760 mmHg) |
| 7-Chloro-1H-indole | 25161-68-0 | 44-46 | 120-130 (2 mmHg) |
Note: Data is aggregated from various chemical supplier databases and may vary.
Experimental Protocol: Synthesis of 5-Chloro-1H-indole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for preparing indoles. The causality of the experimental choices lies in creating the necessary acidic conditions for the key[10][10]-sigmatropic rearrangement of the phenylhydrazone intermediate.
Objective: To synthesize 5-Chloro-1H-indole from (4-chlorophenyl)hydrazine hydrochloride and pyruvic acid.
Workflow Diagram:
Caption: Workflow for the Fischer Indole Synthesis of 5-Chloro-1H-indole.
Methodology:
-
Hydrazone Formation:
-
In a 250 mL round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (17.9 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (25 mL).
-
Add sodium pyruvate (11.0 g, 0.1 mol) to the solution. The choice of pyruvate over pyruvic acid avoids handling the corrosive liquid directly while forming the necessary reactant in situ.
-
Heat the mixture to reflux for 1 hour. The reflux provides the activation energy needed for the condensation reaction to form the phenylhydrazone intermediate.
-
Cool the reaction mixture in an ice bath. The product, 2-((2-(4-chlorophenyl)hydrazono)propanoic acid, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Cyclization and Decarboxylation:
-
Combine the dried hydrazone (0.1 mol) with polyphosphoric acid (PPA) (100 g) in a 500 mL flask equipped with a mechanical stirrer and a thermometer. PPA serves as both a strong acid catalyst and a dehydrating agent, which is crucial for promoting the cyclization.
-
Heat the mixture to 120-130°C with vigorous stirring. The high temperature is required to overcome the energy barrier of the[10][10]-sigmatropic rearrangement.
-
Maintain this temperature for 30 minutes. The reaction is often exothermic; careful temperature control is necessary to prevent side reactions.
-
Allow the mixture to cool to approximately 80°C and then carefully pour it onto 500 g of crushed ice. This quenches the reaction and precipitates the crude product.
-
Neutralize the acidic solution with 50% aqueous sodium hydroxide until it is basic to litmus paper. This step is essential to deprotonate the indole and facilitate its extraction.
-
-
Purification:
-
Extract the aqueous slurry with diethyl ether (3 x 150 mL). The nonpolar indole product has high solubility in ether.
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate. This removes residual water and salts.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent like hexane or by column chromatography on silica gel to yield pure 5-Chloro-1H-indole.
-
Part 2: The Chloromethylbenzonitrile (Chlorotolunitrile) Family
Benzonitrile derivatives are vital intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. When combined with a methyl (toluyl) and a chloro substituent, the C8H6ClN formula gives rise to a large family of "chlorotolunitrile" isomers.
IUPAC Nomenclature of Substituted Benzenes
For disubstituted benzenes, IUPAC nomenclature uses numbering to indicate the position of substituents.[11][12] The principal functional group, in this case, the nitrile (-CN), is assigned to position 1 on the ring. The ring is then numbered to give the other substituents the lowest possible locants.
Given this, the parent name is methylbenzonitrile . The chlorine is a substituent. For example, if the methyl group is at position 2 and the chlorine at position 4, the name is 4-Chloro-2-methylbenzonitrile .
There are 10 possible positional isomers for chloromethylbenzonitrile:
-
2-Chloro-3-methylbenzonitrile
-
2-Chloro-4-methylbenzonitrile
-
2-Chloro-5-methylbenzonitrile
-
2-Chloro-6-methylbenzonitrile
-
3-Chloro-2-methylbenzonitrile
-
3-Chloro-4-methylbenzonitrile
-
3-Chloro-5-methylbenzonitrile
-
4-Chloro-2-methylbenzonitrile
-
4-Chloro-3-methylbenzonitrile
-
5-Chloro-2-methylbenzonitrile
Significance and Synthesis
These isomers serve as versatile chemical building blocks. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, opening pathways to a wide array of more complex molecules. The specific substitution pattern of the chloro and methyl groups dictates the steric and electronic environment, influencing subsequent reactions.
A common and robust method for their synthesis is the Sandmeyer reaction, which converts an aniline (amino group) into a nitrile.
Experimental Protocol: Synthesis of 4-Chloro-3-methylbenzonitrile
Objective: To synthesize 4-Chloro-3-methylbenzonitrile from 4-amino-2-chlorotoluene.
Workflow Diagram:
Caption: Workflow for the Sandmeyer Synthesis of a Chlorotolunitrile.
Methodology:
-
Diazotization:
-
In a 500 mL three-necked flask, add 4-amino-2-chlorotoluene (14.16 g, 0.1 mol) and concentrated hydrochloric acid (30 mL).
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is critical as diazonium salts are unstable and can decompose explosively at higher temperatures.
-
Slowly add a pre-cooled solution of sodium nitrite (7.25 g, 0.105 mol) in water (20 mL) dropwise, ensuring the temperature does not rise above 5°C. The reaction progress can be monitored with potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate 1 L flask, prepare the copper(I) cyanide solution. Dissolve copper(I) cyanide (11.6 g, 0.13 mol) in a solution of potassium cyanide (17.0 g, 0.26 mol) in water (100 mL). CAUTION: Cyanide salts are extremely toxic. Handle with extreme care in a well-ventilated fume hood. The excess cyanide forms a soluble complex [Cu(CN)2]−, which is the active reagent.
-
Heat the cyanide solution to 60-70°C.
-
Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution. Vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to manage the effervescence.
-
After the addition is complete, heat the mixture on a steam bath for an additional 30 minutes to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with toluene (3 x 100 mL).
-
Wash the combined organic layers with 10% sodium hydroxide solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by distillation. The crude product can be purified by vacuum distillation or recrystallization to yield pure 4-Chloro-3-methylbenzonitrile.
-
Conclusion: Precision in Language for Precision in Science
The molecular formula C8H6ClN opens the door to a diverse landscape of chemical structures, from the biologically significant chloroindoles to the versatile chloromethylbenzonitrile building blocks. As this guide has demonstrated, each of the many possible isomers possesses a unique identity defined by the precise arrangement of its atoms. This identity is captured by its IUPAC name.
For researchers, scientists, and drug development professionals, mastering this nomenclature is not a pedantic exercise. It is a fundamental requirement for ensuring reproducibility, safety, and efficacy. The difference between 4-chloroindole and 7-chloroindole is not merely a number; it is a difference in chemical personality that can translate into a vast chasm in biological function. Unambiguous communication through the language of IUPAC nomenclature is, therefore, an indispensable pillar of scientific integrity and innovation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. A review of drug isomerism and its significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. selfstudys.com [selfstudys.com]
- 8. Indole - Wikipedia [en.wikipedia.org]
- 9. Indole synthesis [organic-chemistry.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 12. oit.edu [oit.edu]
2-Chloro-3-methylbenzonitrile structure and synthesis pathways
An In-depth Technical Guide to the Structure and Synthesis of 2-Chloro-3-methylbenzonitrile
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the chemical compound this compound. It details the molecule's structural and physical properties and provides an in-depth analysis of its principal synthesis pathways. This guide is designed to impart both foundational knowledge and actionable, field-proven insights for laboratory and industrial applications.
Compound Profile: this compound
This compound, also known by its alias 2-Chloro-m-tolunitrile, is a substituted aromatic nitrile.[1] Its structure consists of a benzene ring functionalized with a chloro group, a methyl group, and a nitrile group at positions 2, 3, and 1, respectively. This arrangement of substituents makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Chemical Structure and Identifiers
The molecular identity of this compound is established by the following identifiers:
-
IUPAC Name : this compound[2]
-
SMILES : CC1=C(C=CC=C1C#N)Cl
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molar Mass | 151.59 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 47 - 51 °C | [1] |
| Boiling Point | 234 - 236 °C | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, toluene | [1] |
Proper storage of this compound is imperative for maintaining its stability. It should be stored in a cool, dry, well-ventilated area, away from heat and oxidizing agents, in a tightly sealed, corrosion-resistant container.[1]
Synthesis Pathways of this compound
The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired yield and purity, and scalability. This section will elaborate on the most prominent and effective synthesis routes.
The Sandmeyer Reaction: A Classic Approach
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[6][7][8][9] This transformation is particularly useful for introducing a nitrile group to an aromatic ring in a regioselective manner that might be difficult to achieve through direct substitution.
The overall transformation for the synthesis of this compound via the Sandmeyer reaction starts with 2-amino-6-chlorotoluene. The process involves two main stages: diazotization of the amine and the subsequent copper(I) cyanide-mediated displacement of the diazonium group.
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6][9] The key steps are:
-
Diazotization : The primary aromatic amine (2-amino-6-chlorotoluene) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Cyanation : The diazonium salt solution is then added to a solution of copper(I) cyanide. Copper(I) catalyzes the reaction by a single-electron transfer to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical subsequently reacts with the cyanide ion to form the final product, this compound.
Starting Material : 2-Amino-6-chlorotoluene
Reagents :
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (optional, to solubilize CuCN)
-
Appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure :
-
Diazotization :
-
Dissolve 2-amino-6-chlorotoluene in a suitable volume of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.
-
-
Cyanation :
-
In a separate flask, prepare a solution of copper(I) cyanide (and optionally potassium cyanide) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.
-
-
Work-up and Purification :
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Caption: Workflow for the Sandmeyer synthesis of this compound.
Palladium-Catalyzed Cyanation: A Modern Alternative
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides offers a powerful and often more versatile alternative to the classical Sandmeyer reaction.[10][11] These methods can tolerate a wider range of functional groups and often proceed under milder conditions with lower toxicity profiles, especially when non-toxic cyanide sources are employed.[11]
The catalytic cycle for palladium-catalyzed cyanation typically involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-chloro-3-methylbromobenzene) to form a Pd(II) intermediate.
-
Transmetalation : The cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) transfers a cyanide group to the Pd(II) complex, displacing the halide.[10][11]
-
Reductive Elimination : The resulting aryl-cyano-Pd(II) complex undergoes reductive elimination to yield the desired benzonitrile product and regenerate the Pd(0) catalyst.
The choice of ligand is critical for the success of these reactions, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed.
Starting Material : An appropriate aryl halide such as 2-chloro-3-methylbromobenzene or 2,3-dichlorotoluene.
Reagents :
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, dppf)
-
Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])
-
Base (e.g., K₂CO₃, KOAc)
-
Anhydrous solvent (e.g., DMF, dioxane)
Procedure :
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, palladium catalyst, phosphine ligand, cyanide source, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) with stirring for the required duration (often several hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent and filter to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.
Other Synthetic Approaches
While the Sandmeyer reaction and palladium-catalyzed cyanation are the most prominent methods, other strategies can be considered.
-
Nucleophilic Aromatic Substitution : In some cases, a leaving group on the aromatic ring can be displaced by a cyanide nucleophile. This typically requires strong electron-withdrawing groups to activate the ring. For instance, the synthesis of 2-methyl-3-chloro-6-nitrobenzonitrile involves the reaction of 2,6-dichloro-3-nitrotoluene with copper(I) cyanide, where one of the chloro groups is substituted.[12] A similar approach for this compound would necessitate a suitable leaving group at the 1-position and appropriate reaction conditions.
-
Ammoxidation of 2-Chloro-3-methyltoluene : The direct conversion of a methyl group to a nitrile in the presence of ammonia and oxygen at high temperatures over a suitable catalyst is known as ammoxidation. The ammoxidation of 2-chlorotoluene to 2-chlorobenzonitrile has been reported.[13] This method could potentially be adapted for 2-chloro-3-methyltoluene, although selectivity between the two methyl groups (if the starting material were a dimethylchlorobenzene) or the single methyl group in the desired starting material would be a key consideration.
Conclusion
This compound is a key chemical intermediate with well-defined properties. Its synthesis is most reliably achieved through the classical Sandmeyer reaction, starting from 2-amino-6-chlorotoluene, or via modern palladium-catalyzed cyanation of an appropriately substituted aryl halide. The choice of synthesis pathway will be dictated by factors such as substrate availability, scale, and the specific requirements of the subsequent synthetic steps. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this versatile compound.
References
- 1. This compound | Properties, Applications, Safety Data & China Suppliers [nj-finechem.com]
- 2. This compound | C8H6ClN | CID 14529890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - [nashpharmatech.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Solubility of 2-Chloro-3-methylbenzonitrile in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-3-methylbenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility. In the absence of extensive published quantitative data for this specific compound, this guide emphasizes predictive methodologies and detailed experimental protocols, empowering researchers to determine precise solubility parameters in their own laboratory settings.
Introduction: The Critical Role of Solubility
Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature, is a cornerstone of chemical and pharmaceutical sciences.[1][2] For an active pharmaceutical ingredient (API) intermediate like this compound, understanding its solubility profile is paramount for:
-
Process Optimization: Selecting appropriate solvents is crucial for reaction kinetics, controlling side reactions, and ensuring a homogeneous reaction medium.
-
Purification and Crystallization: Efficient purification relies on identifying solvents where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[3][4]
-
Formulation Development: Although an intermediate, understanding its solubility provides insights that can inform the properties of the final API.
This guide will first characterize the solute, this compound, then delve into the theoretical and predictive frameworks for assessing its solubility, and finally, provide robust experimental protocols for its quantitative determination.
Physicochemical Characterization of this compound
A molecule's structure dictates its properties and, consequently, its behavior in different solvents. The key to understanding the solubility of this compound lies in analyzing its constituent functional groups and overall physicochemical properties.
Molecular Structure:
-
Aromatic Ring: The benzene ring is a large, non-polar moiety, which generally contributes to poor solubility in polar solvents like water, but enhances solubility in non-polar aromatic solvents (e.g., toluene) through π-π stacking interactions.
-
Nitrile Group (-C≡N): This group is strongly polar and can act as a hydrogen bond acceptor. This feature increases the molecule's polarity and potential for interaction with polar solvents.
-
Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the molecule's overall dipole moment. However, it is not a strong hydrogen bond donor or acceptor.
-
Methyl Group (-CH3): This is a small, non-polar, hydrophobic group that slightly increases the non-polar character of the molecule.
The interplay of the non-polar benzene ring and methyl group with the polar nitrile and chloro groups results in a molecule of intermediate polarity. A commercial supplier qualitatively notes that this compound is soluble in common organic solvents like ethanol, acetone, and toluene, and insoluble in water, which aligns with this structural analysis.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN | [6] |
| Molecular Weight | 151.59 g/mol | [5][6] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 47 - 51 °C | [5] |
| Boiling Point | 234 - 236 °C | [5] |
Theoretical Framework and Predictive Models
The fundamental principle governing solubility is "like dissolves like."[7] This means that solutes dissolve best in solvents that have similar intermolecular forces. For a molecule like this compound, we can anticipate its solubility by comparing its properties to those of various solvents.
Qualitative Assessment Based on Solvent Polarity
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The nitrile group of the solute can act as a hydrogen bond acceptor, suggesting moderate solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents have significant dipole moments but do not donate hydrogen bonds. The polar nitrile and chloro groups will interact favorably via dipole-dipole interactions, suggesting good solubility.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Toluene, being aromatic, can interact favorably with the benzene ring of the solute, suggesting good solubility.[8] Hexane, being a non-polar aliphatic solvent, is expected to be a poorer solvent due to the solute's significant polarity, but may still dissolve it to some extent due to the non-polar parts of the molecule.
Predictive Modeling: Hansen Solubility Parameters (HSP)
For a more quantitative prediction, Hansen Solubility Parameters (HSP) provide a powerful framework.[9] The total Hildebrand solubility parameter is deconstructed into three components representing different intermolecular forces:
-
δd: Energy from dispersion forces (non-polar).
-
δp: Energy from dipolar intermolecular forces (polar).
-
δh: Energy from hydrogen bonds.
The principle is that substances with similar (δd, δp, δh) values are likely to be miscible.[9] The distance (Ra) between the HSP of a solute (1) and a solvent (2) in the three-dimensional Hansen space can be calculated:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP for this compound are not published, group contribution methods can be used to estimate them.[10] However, for practical purposes, one can use the HSP of known solvents to systematically screen for the most promising candidates for experimental testing.
Table 2: Hansen Solubility Parameters for Common Organic Solvents (in MPa⁰·⁵)
| Solvent | δd | δp | δh |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Heptane | 15.3 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
| (Data compiled from various sources)[11][12] |
Based on the structure of this compound, we would seek solvents with moderate δp and δh values, and a significant δd component. Acetone, ethyl acetate, and toluene appear as promising candidates from this list, which aligns with the qualitative assessment.
Predictive Modeling: UNIFAC Group Contribution Method
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is another powerful predictive tool.[13] It is a semi-empirical model that calculates activity coefficients based on the functional groups present in the molecules of a mixture.[14] By breaking down the this compound molecule into its constituent groups (e.g., AC-Cl for chloro-benzene, ACCH3 for methyl-benzene, and CCN for the nitrile group on an aromatic ring), one can estimate its activity coefficient in various solvents.[15] A lower activity coefficient corresponds to more favorable interactions and thus higher solubility. This method is particularly useful for predicting phase equilibria and guiding solvent selection in silico, reducing the need for extensive empirical screening.[13][14]
Experimental Determination of Solubility
To obtain definitive quantitative data, experimental measurement is essential. The "gold standard" for determining the equilibrium solubility of a solid in a solvent is the shake-flask method.[1] This involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Workflow for Equilibrium Solubility Determination
The following diagram illustrates the logical flow of the experimental process.
Caption: Experimental workflow for determining equilibrium solubility.
Detailed Experimental Protocol: Shake-Flask Method
This protocol provides a self-validating system for determining the equilibrium solubility.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Constant temperature shaker bath or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) OR a drying oven for gravimetric analysis.
Step-by-Step Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure saturation is achieved and maintained.
-
Pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath (e.g., set to 25 °C).
-
Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[16] The time required should be determined by taking samples at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow excess solid to settle.
-
To ensure complete separation of undissolved solid, centrifuge the vials.
-
Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a chemically resistant syringe filter into a clean vial. This step removes any microscopic undissolved particles.
-
-
Quantification:
-
Method A: HPLC Analysis (Preferred for accuracy)
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standards into the HPLC and plotting peak area against concentration.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.[17]
-
-
Method B: Gravimetric Analysis (Simpler, less sensitive)
-
Pipette a precise volume (e.g., 2.0 mL) of the filtered saturated solution into a pre-weighed, dry evaporating dish.[18]
-
Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the compound's melting point until a constant weight is achieved.[19]
-
The final weight of the dish minus the initial weight gives the mass of the dissolved solute.
-
Calculate the solubility in mass per volume (e.g., g / 2 mL) and convert to desired units (e.g., mg/mL).[18]
-
-
-
Data Reporting:
-
Report the solubility in clear units (e.g., mg/mL, g/100mL, or mol/L) and always state the temperature at which the measurement was performed.
-
Conclusion and Recommendations
For projects requiring precise quantitative data, the use of predictive models such as Hansen Solubility Parameters can effectively narrow the choice of solvents for experimental screening. The detailed shake-flask protocol provided in this guide offers a reliable and accurate method for determining the equilibrium solubility in any solvent of interest. By combining theoretical prediction with empirical verification, researchers can confidently establish the solubility profile of this compound, enabling streamlined process development, efficient purification, and informed decision-making in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | Properties, Applications, Safety Data & China Suppliers [nj-finechem.com]
- 6. This compound | C8H6ClN | CID 14529890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.ws [chem.ws]
- 8. quora.com [quora.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. kinampark.com [kinampark.com]
- 11. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 12. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 13. UNIFAC - Wikipedia [en.wikipedia.org]
- 14. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmaguru.co [pharmaguru.co]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. pharmajournal.net [pharmajournal.net]
Section 1: Chemical Identity and Physicochemical Profile
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-3-methylbenzonitrile
This document provides a comprehensive safety and handling guide for this compound, tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes critical data with practical, field-proven insights to ensure a holistic understanding of the risks and the implementation of self-validating safety protocols.
A foundational principle of chemical safety is a thorough understanding of the substance's identity and physical behavior. This compound is a substituted aromatic nitrile, a class of compounds often used as intermediates in pharmaceutical synthesis. Its physical properties dictate its potential for exposure and inform the selection of appropriate handling and containment strategies.
Key Identifiers:
The molecular structure, featuring a nitrile group (-C≡N) and a chlorinated aromatic ring, is key to its reactivity and toxicological profile. The nitrile group is a common feature in organic chemistry, but it can also be metabolized to release cyanide in vivo, a mechanism that underlies the toxicity of many related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in Laboratory Handling |
|---|---|---|
| Molecular Weight | 151.59 g/mol [1][2][5] | Standard for stoichiometric calculations. |
| Appearance | White to off-white solid; may be a low melting solid.[1][6] | As a solid, the primary exposure risk is through inhalation of dust or direct skin contact. |
| Melting Point | 47 - 51 °C[1] | Its low melting point means it can easily become a liquid in warm conditions, changing spill behavior and exposure routes. |
| Boiling Point | 234 - 236 °C[1] | High boiling point suggests low volatility at room temperature, but heating will increase vapor pressure and inhalation risk. |
| Solubility in Water | Insoluble.[1] | Spills will not be diluted by water. This is critical for cleanup procedures; water may spread the material rather than dissolve it. |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, toluene.[1] | Useful for decontamination of equipment and for preparing solutions, but also indicates it can be absorbed through common laboratory solvents. |
| Density | ~1.196 g/cm³[1] | Heavier than water. |
Section 2: Hazard Analysis and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards. For this compound, the classification points to significant acute toxicity and irritation potential. The "Warning" or "Danger" signal word underscores the need for stringent precautions.[6][7]
Table 2: GHS Hazard Classification and Statements
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 / 3 | H302: Harmful if swallowed.[7] / H301: Toxic if swallowed.[8] |
| Acute Toxicity, Dermal | Category 4 / 3 | H312: Harmful in contact with skin.[7] / H311: Toxic in contact with skin.[8] |
| Acute Toxicity, Inhalation | Category 4 / 3 | H332: Harmful if inhaled.[6][9] / H331: Toxic if inhaled.[8] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation.[7] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[6][9] |
Note: Classifications for closely related benzonitriles range from Category 3 (Toxic) to 4 (Harmful). A conservative approach, treating the substance with the higher degree of caution, is scientifically prudent.
Caption: GHS Pictograms and associated health hazards.
Section 3: Exposure Prevention and Personal Protection Strategy
A self-validating safety system relies on a multi-layered approach where engineering controls are the first line of defense, supplemented by rigorous administrative procedures and, finally, Personal Protective Equipment (PPE).
Engineering Controls: The Primary Barrier
The most effective way to prevent exposure is to handle the material within a controlled environment.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is to capture any dust or vapors at the source, preventing them from entering the laboratory atmosphere and being inhaled.
-
Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions that might escape primary containment.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE does not prevent a hazard, but it provides a critical barrier during potential contact. The choice of PPE must be deliberate and based on the specific risks.
Protocol: PPE Selection and Use
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[7]
-
Causality: The classification "Causes serious eye irritation" (H319) necessitates this. A splash or airborne particle can cause significant, potentially irreversible damage.
-
Enhanced Precaution: When handling larger quantities or if there is a risk of splashing, a full-face shield worn over safety glasses is required.
-
-
Hand Protection:
-
Requirement: Handle with compatible, chemical-resistant gloves (e.g., Nitrile) inspected prior to use.[7]
-
Causality: The "Harmful/Toxic in contact with skin" (H311/H312) classification means the substance can be absorbed through the skin, leading to systemic toxicity. Gloves are the primary barrier.
-
Self-Validation: Always use proper glove removal technique (without touching the outer surface) to avoid contaminating your skin.[7] Dispose of contaminated gloves immediately as hazardous waste.
-
-
Body Protection:
-
Requirement: A fully buttoned laboratory coat is mandatory. For larger scale operations (>10g), a complete suit protecting against chemicals is recommended.[7]
-
Causality: This prevents contamination of personal clothing and subsequent skin contact. As a solid, dust can settle on clothing and pose a prolonged exposure risk.
-
-
Respiratory Protection:
-
Requirement: Not typically required if work is performed within a certified fume hood.
-
Causality: The fume hood provides adequate respiratory protection.
-
Emergency Use: In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used by emergency response personnel.[10]
-
Section 4: Safe Handling, Storage, and Waste Disposal Protocols
Proactive Handling
-
Avoid creating dust.[7] When transferring the solid, use a spatula and weigh it on weighing paper or in a tared container within the fume hood. Avoid pouring the powder.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6][7]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]
Secure Storage
-
Conditions: Store in a cool, dry, and well-ventilated area.[1]
-
Container: Keep the container tightly sealed to prevent contamination or release.[1][6]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][10] The rationale is to prevent exothermic or violent reactions that could breach containment.
-
Security: The container should be clearly labeled.[1] Due to its toxicity, it is best to store it in a locked cabinet or a controlled-access area.[6][11]
Responsible Disposal
-
Waste Streams: All contaminated materials (gloves, weighing paper, pipette tips) and unused product are considered hazardous waste.
-
Procedure: Collect in a designated, sealed, and clearly labeled hazardous waste container.[7] Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[7] A common method involves dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with a scrubber.[7]
Section 5: Emergency Response and First-Aid Procedures
Rapid and correct response to an exposure or spill is critical to mitigating harm.
Accidental Release Measures
Protocol: Solid Spill Response (<5g)
-
Evacuate & Secure: Alert others in the immediate area. Restrict access to the spill zone.
-
Assess: If the spill is outside of a fume hood, evaluate if you can handle it safely. If there is any doubt, or if dust is airborne, evacuate and call emergency services.
-
PPE: Don appropriate PPE: double gloves, lab coat, and safety goggles.
-
Contain: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. Do not use water.
-
Clean-Up: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[7] Avoid any actions that create dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., ethanol, acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or safety officer.
Caption: Workflow for responding to a small solid chemical spill.
First-Aid Decision Pathway
Immediate action is required following any exposure. The guiding principle is to remove the individual from the source of exposure and decontaminate them as quickly as possible.[12]
Caption: Decision tree for first-aid response by exposure route.
-
In case of Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][7][12]
-
In case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[7] Remove all contaminated clothing. Seek immediate medical attention.[6]
-
In case of Eye Contact: Rinse thoroughly and cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
In case of Ingestion: Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[7] Rinse mouth with water and seek immediate medical attention.[6][7]
Section 6: Toxicological and Ecological Profile
-
Toxicological Summary: The primary toxicological concerns are acute effects following oral, dermal, or inhalation exposure. Symptoms of exposure to related benzonitriles can include headache, dizziness, nausea, confusion, and respiratory distress, which are consistent with cyanide-like toxicity.[13]
-
Ecological Summary: While some data suggests low environmental hazard[6], nitriles as a class can be toxic to aquatic life.[13] Therefore, it is imperative to prevent the material from entering drains or waterways.[7] Prudent practice dictates treating this chemical as harmful to aquatic organisms and ensuring all waste is disposed of responsibly.
References
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- 2. This compound | C8H6ClN | CID 14529890 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 15013-71-5|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
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- 7. cdhfinechemical.com [cdhfinechemical.com]
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- 13. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
The Unassuming Architect: A Technical Guide to 2-Chloro-3-methylbenzonitrile and its Synonyms in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and agrochemical development, the journey from a conceptual molecule to a market-ready product is paved with critical chemical intermediates. Among these, 2-Chloro-3-methylbenzonitrile stands as a versatile, albeit often unheralded, building block. This in-depth technical guide, designed for the discerning researcher and drug development professional, moves beyond a simple cataloging of properties to provide a comprehensive understanding of this compound's synthesis, characterization, and strategic application. By elucidating the causality behind experimental choices and grounding claims in established scientific principles, this document serves as both a practical reference and a strategic tool for innovation.
Section 1: Nomenclature and Identification: Establishing a Common Language
Clarity in chemical communication is paramount. This compound is known by several synonyms, each with its own contextual relevance. A comprehensive understanding of this nomenclature is the first step toward effective utilization and information retrieval.
The primary identifier for this compound is its IUPAC name: this compound . This systematic name precisely describes the molecular structure, leaving no room for ambiguity. However, in various databases, commercial listings, and older literature, a number of synonyms are frequently encountered.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound |
| Synonyms | benzonitrile, 2-chloro-3-methyl-[1] |
| 2-cyano-6-methylchlorobenzene[1] | |
| 2-Chloro-m-tolunitrile[2] | |
| CAS Number | 15013-71-5[3][4] |
| Molecular Formula | C₈H₆ClN[1] |
| Molecular Weight | 151.59 g/mol [2] |
It is crucial for researchers to recognize these synonyms to ensure a comprehensive literature search and to accurately identify the compound in various chemical inventories. The Chemical Abstracts Service (CAS) number, 15013-71-5, provides a unique and unambiguous identifier across different naming conventions and databases.
Section 2: Synthesis Strategies: From Precursor to Product
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired scale, and economic viability. A common and well-established method involves the Sandmeyer reaction, a versatile tool for the conversion of aryl amines to a wide array of functional groups.[5][6][7]
The Sandmeyer Reaction: A Reliable Pathway
The Sandmeyer reaction provides a robust method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[5][6][7] The logical starting material for the synthesis of this compound via this route is 2-chloro-3-methylaniline.
Experimental Protocol: Synthesis of this compound via the Sandmeyer Reaction
Step 1: Diazotization of 2-Chloro-3-methylaniline
-
In a well-ventilated fume hood, prepare a solution of 2-chloro-3-methylaniline in an aqueous acidic medium (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
Maintain the reaction at this temperature for an additional 15-30 minutes to ensure complete diazotization.
Step 2: Cyanation
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent, such as aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat to facilitate the evolution of nitrogen gas and the formation of the desired benzonitrile.
-
The reaction is typically monitored by thin-layer chromatography (TLC) until the starting diazonium salt is consumed.
Step 3: Work-up and Purification
-
Once the reaction is complete, the mixture is typically subjected to steam distillation or solvent extraction to isolate the crude product.
-
The organic layer is separated, washed with a suitable aqueous solution to remove any remaining inorganic salts, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation or recrystallization to yield the final product.
The causality behind these steps lies in the controlled generation of the highly reactive diazonium salt at low temperatures to prevent its premature decomposition. The subsequent introduction of the copper(I) cyanide facilitates the radical-nucleophilic aromatic substitution, where the diazonium group is replaced by the cyano group.[5]
Caption: Workflow for the synthesis of this compound.
Section 3: Analytical Characterization: Ensuring Purity and Identity
The unambiguous identification and purity assessment of this compound are critical for its effective use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Methods: Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating this compound from impurities and for its quantification.[8][9]
Experimental Protocol: HPLC Analysis of this compound
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water. For mass spectrometry detection, a modifier like 0.1% formic acid can be added to the mobile phase.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: A dilute solution of the sample in the mobile phase.
Experimental Protocol: GC-MS Analysis of this compound
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good choice.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Spectroscopic Methods: Structural Elucidation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number and chemical environment of the aromatic and methyl protons. The relative integration of the signals corresponds to the number of protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbon of the nitrile group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups. A strong, sharp peak around 2220-2240 cm⁻¹ is indicative of the C≡N stretch of the nitrile group.
Section 4: Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of multiple reactive sites that allow for further chemical transformations.
The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for the introduction of diverse functionalities. The chloro and methyl groups on the aromatic ring also influence the electronic properties and steric environment, which can be strategically exploited in the design of new drug candidates.
While specific examples of blockbuster drugs directly synthesized from this compound are not prominently in the public domain, the broader class of substituted benzonitriles are key components in many pharmaceuticals. For instance, related molecules like 4-fluoro-2-methylbenzonitrile are precursors to the anti-diabetic drug trelagliptin succinate.[11] Another related intermediate, 2-[(6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]benzonitrile, is crucial for the synthesis of alogliptin, also used for type 2 diabetes.[1] These examples highlight the importance of the substituted benzonitrile scaffold in medicinal chemistry.
Caption: Applications of this compound.
Section 5: Safety and Handling
As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety. The following information is a summary of key safety considerations and should be supplemented with a thorough review of the material safety data sheet (MSDS) before use.
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Irritation: Causes skin and serious eye irritation.[12]
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[2]
Toxicological Profile:
Detailed toxicological studies specifically on this compound are not extensively available in the public literature. However, data from related compounds, such as other chlorinated and nitrated aromatic compounds, suggest that caution is warranted. Long-term exposure to some related compounds has been associated with adverse health effects in animal studies.[13][14] Therefore, exposure should be minimized, and appropriate safety protocols strictly followed. Further research into the specific mutagenicity and carcinogenicity of this compound is needed for a complete toxicological profile.[15][16][17]
Conclusion
This compound, though not a household name, is a testament to the critical role of chemical intermediates in the advancement of science and medicine. Its versatile structure and reactivity make it a valuable tool in the arsenal of the synthetic chemist. This guide has provided a comprehensive overview of its nomenclature, synthesis, characterization, applications, and safety, with the aim of empowering researchers and drug development professionals to utilize this compound with a deeper understanding and appreciation of its scientific underpinnings. As the quest for novel therapeutics and agrochemicals continues, the strategic application of such unassuming architects will undoubtedly continue to shape the future of these vital industries.
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- 14. Two-year feed study of carcinogenicity and chronic toxicity of ortho-chloronitrobenzene in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. THE MUTAGENICITY OF CARCINOGENIC COMPOUNDS - Quantitative Relationship between Mutagenic and Carcinogenic Potencies: A Feasibility Study - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Comparison between carcinogenicity and mutagenicity based on chemicals evaluated in the IARC monographs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Enduring Legacy of Substituted Benzonitriles in Chemical Synthesis and Drug Discovery
This guide provides an in-depth exploration of the discovery, synthesis, and ever-expanding applications of substituted benzonitriles. From their serendipitous discovery in the mid-19th century to their current indispensable role in medicinal chemistry, this document offers researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the foundational synthetic methodologies, the evolution of more sophisticated techniques, and the critical structure-activity relationships that have established substituted benzonitriles as a privileged scaffold in modern pharmacology.
The Genesis of a Functional Group: The Discovery of Benzonitrile
The story of benzonitriles begins in 1844 with the German chemist Hermann Fehling.[1][2][3] While investigating the thermal dehydration of ammonium benzoate, he isolated a colorless, oily liquid with a distinct almond-like scent.[3] Drawing an analogy to the known conversion of ammonium formate to formonitrile (hydrogen cyanide), Fehling correctly deduced the structure of the new compound and named it "benzonitril."[1][2][3] This discovery was a landmark moment, as it not only introduced a new chemical entity but also gave rise to the term "nitrile" to classify all organic compounds containing the −C≡N functional group.[3]
The initial synthesis, while groundbreaking, was a harbinger of the rich and varied synthetic chemistry that would develop around this versatile functional group. The quest for more efficient and general methods for preparing benzonitriles and their substituted derivatives spurred the development of several named reactions that are now cornerstones of organic synthesis.
Foundational Synthetic Methodologies: The Cornerstones of Benzonitrile Chemistry
The early decades following the discovery of benzonitrile saw the development of robust methods for the synthesis of its substituted analogues. These reactions, while sometimes requiring harsh conditions, are still taught and utilized today, demonstrating their enduring utility.
The Sandmeyer Reaction: A Versatile Route from Anilines
Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction is a powerful method for the conversion of aryl amines to aryl halides and other functionalities, including nitriles, via a diazonium salt intermediate.[4][5][6] The cyanation of an aryl diazonium salt, typically with a copper(I) cyanide catalyst, provides a reliable route to substituted benzonitriles.[4][5][7] The reaction proceeds through a free radical mechanism.[4][5]
The significance of the Sandmeyer reaction lies in its broad substrate scope and the ready availability of substituted anilines. This method allows for the introduction of a nitrile group onto an aromatic ring in a position that might be difficult to access through other means.
Experimental Protocol: Sandmeyer Cyanation of a Substituted Aniline
-
Diazotization:
-
Dissolve the chosen substituted aniline (1.0 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric or sulfuric acid).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (1.0-1.2 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2-1.5 equivalents) and sodium or potassium cyanide in water.
-
Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude benzonitrile derivative can be purified by distillation or column chromatography.
-
Caption: The Sandmeyer reaction workflow.
The Rosenmund–von Braun Reaction: Cyanation of Aryl Halides
The Rosenmund–von Braun reaction, developed through the work of Karl Wilhelm Rosenmund, Erich Struck, and later improved by Julius von Braun and Alfred Pongratz, provides a direct method for the cyanation of aryl halides.[8] This reaction typically involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide, often in a high-boiling polar solvent like DMF, pyridine, or nitrobenzene.[9]
While the classical Rosenmund–von Braun reaction often requires high temperatures (up to 200 °C), modern modifications have been developed to proceed under milder conditions.[9][10] These improvements often involve the use of catalytic amounts of copper and additives like L-proline.[10]
Experimental Protocol: Rosenmund-von Braun Cyanation of an Aryl Bromide
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 equivalent), copper(I) cyanide (1.2-2.0 equivalents), and a high-boiling aprotic polar solvent (e.g., DMF or NMP).
-
Stir the mixture to ensure a good suspension.
-
-
Reaction Execution:
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by pouring it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The desired benzonitrile can be purified by distillation or column chromatography.
-
Caption: The Rosenmund-von Braun reaction workflow.
The Houben-Hoesch Reaction: Acylation with Nitriles
The Houben-Hoesch reaction, named after Kurt Hoesch and Josef Houben, is a method for the synthesis of aryl ketones from electron-rich arenes and nitriles in the presence of a Lewis acid and hydrogen chloride.[11][12][13] While not a direct synthesis of benzonitriles, it utilizes them as reactants and is a key transformation in the broader context of their chemistry. The reaction proceeds via an electrophilic aromatic substitution, with the active electrophile being a nitrilium ion.[11][14]
This reaction is particularly useful for the synthesis of hydroxyaryl ketones, as the starting materials are often phenols or their ethers.[12][13]
The Modern Era: Substituted Benzonitriles in Drug Discovery and Development
The unique physicochemical properties of the benzonitrile moiety have made it a privileged structure in modern medicinal chemistry.[15] The nitrile group is a strong hydrogen bond acceptor and can act as a bioisosteric replacement for other functional groups.[15][16] Its presence can significantly influence a molecule's polarity, metabolic stability, and binding affinity to biological targets.[16]
Substituted benzonitriles are integral components of a wide array of pharmaceuticals, with applications in oncology, virology, and anti-inflammatory therapies.[15][17][18][19]
Structure-Activity Relationship (SAR) and the Role of Substituents
The biological activity of benzonitrile derivatives can be finely tuned by the nature and position of substituents on the aromatic ring.[20] These substituents modulate the electronic properties of both the nitrile and the benzene ring, which in turn affects their interactions with target proteins.[20] For instance, the placement of the nitrile group in the para position has been found to be essential for the inhibitory activity of certain aromatase inhibitors.[21]
Quantitative structure-activity relationship (QSAR) studies have shown that the toxicity and biological activity of benzonitriles are dependent on the nature of the substituents.[22] Hydrophobicity and reactivity descriptors are key parameters in predicting their biological effects.[22]
| Drug/Compound Class | Therapeutic Area | Role of the Benzonitrile Moiety | Reference |
| Letrozole | Oncology (Breast Cancer) | Aromatase inhibitor; the nitrile group is crucial for binding to the enzyme's active site. | [21] |
| Enzalutamide Intermediate | Oncology (Prostate Cancer) | A key building block in the synthesis of this androgen receptor inhibitor. | [23] |
| Vildagliptin | Antidiabetic | The nitrile group contributes to the inhibitory properties and stability of the drug. | [16] |
| Cefmetazole | Antibacterial | The nitrile group can form a covalent bond in the binding pocket, enhancing therapeutic effects. | [16] |
| Biphenyl-1,2,3-triazol-benzonitrile Derivatives | Oncology (Immunotherapy) | Inhibition of PD-1/PD-L1 interaction. | [24] |
Benzonitriles as Key Synthetic Intermediates
Beyond being a core component of the final active pharmaceutical ingredient (API), substituted benzonitriles are often crucial intermediates in complex multi-step syntheses.[1] For example, o-tolyl benzonitrile (OTBN) is a common building block for the synthesis of the sartan class of antihypertensive drugs.[25] The reactivity of the nitrile group allows for its transformation into other functional groups such as amines, carboxylic acids, and heterocycles, providing synthetic versatility.[1]
Conclusion: An Enduring Legacy and a Bright Future
From its discovery in a 19th-century laboratory to its present-day prominence in cutting-edge drug development, the journey of substituted benzonitriles is a testament to the enduring power of fundamental organic chemistry. The foundational synthetic methods, while classic, remain relevant, and their modern iterations offer even greater efficiency and scope. For researchers and scientists, a deep understanding of the synthesis, reactivity, and structure-activity relationships of substituted benzonitriles is not merely an academic exercise but a practical necessity for the rational design of the next generation of therapeutics. The versatility of this seemingly simple scaffold ensures that it will continue to be a central player in the ever-evolving landscape of chemical and pharmaceutical sciences.
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- 23. nbinno.com [nbinno.com]
- 24. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
theoretical properties and computational data of 2-Chloro-3-methylbenzonitrile
An In-Depth Technical Guide to 2-Chloro-3-methylbenzonitrile: Theoretical Properties, Computational Analysis, and Synthetic Protocols
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in the development of novel pharmaceuticals and agrochemicals. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes its core physicochemical properties, spectroscopic profile, computational analysis, and practical synthetic methodologies. The narrative emphasizes the causal relationships between molecular structure and observable properties, providing a framework for its effective application in research and development.
Core Molecular Identity and Physicochemical Profile
This compound (CAS No. 15013-71-5) is a disubstituted benzonitrile featuring a chloro and a methyl group at the 2- and 3-positions, respectively.[1][2][3] This specific substitution pattern imparts distinct electronic and steric properties that govern its reactivity and physical behavior.
The nitrile group (C≡N) is a strong electron-withdrawing group, influencing the aromatic ring's electron density. The ortho-chloro substituent further enhances this effect, while the adjacent methyl group provides some electron-donating character and significant steric hindrance around the 2- and 3-positions. This electronic interplay is fundamental to its utility as a synthetic building block.
Molecular Structure
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-3-methylbenzonitrile
Introduction: The Versatility of 2-Chloro-3-methylbenzonitrile in Medicinal Chemistry
This compound is a highly versatile aromatic building block, distinguished by its unique substitution pattern which offers multiple avenues for synthetic diversification.[1] Its structure, featuring a nitrile group, a chlorine atom, and a methyl group on the benzene ring, provides a palette of reactive sites for constructing complex molecular architectures. The electron-withdrawing nature of the nitrile group activates the chlorine atom for nucleophilic aromatic substitution, while the nitrile itself can participate in cycloaddition reactions. Furthermore, the chloro substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This combination of functionalities makes this compound a valuable precursor in the synthesis of a wide array of derivatives with significant potential in drug discovery and development, particularly for creating novel therapeutic agents.[2] This guide provides detailed protocols for the synthesis of three key classes of derivatives from this starting material: tetrazoles, products of nucleophilic aromatic substitution, and biaryl compounds via Suzuki-Miyaura cross-coupling.
Part 1: Synthesis of 5-(2-Chloro-3-methylphenyl)-1H-tetrazole
Application Note: The tetrazole moiety is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.[3] The synthesis of 5-substituted-1H-tetrazoles from nitriles is a fundamental transformation, typically achieved through a [3+2] cycloaddition reaction with an azide source.[4] This protocol details the synthesis of 5-(2-Chloro-3-methylphenyl)-1H-tetrazole, a key intermediate for various therapeutic agents, including those with potential anti-inflammatory, antibacterial, and antihypertensive activities.[5]
Reaction Workflow: [3+2] Cycloaddition
References
Application Notes and Protocols for the Utilization of 2-Chloro-3-methylbenzonitrile in Pharmaceutical Synthesis
Introduction: Strategic Value of 2-Chloro-3-methylbenzonitrile in Medicinal Chemistry
In the landscape of modern pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a valuable and versatile building block, offering a unique combination of reactive sites that can be selectively manipulated to forge key intermediates for active pharmaceutical ingredients (APIs). Its substituted phenyl ring, adorned with a nitrile group, a chlorine atom, and a methyl group, presents a trifecta of synthetic handles. The electron-withdrawing nature of the nitrile and chloro substituents activates the aromatic ring for certain transformations, while the chloro group itself serves as an excellent leaving group for cross-coupling and nucleophilic substitution reactions. The methyl group provides steric and electronic influence, which can be crucial for directing reactions and for the ultimate biological activity of the final compound.
Application Focus: Synthesis of a Substituted Aminopyrazole Intermediate
This guide will focus on a proposed synthesis of a substituted aminopyrazole, a privileged scaffold in many kinase inhibitors. We will demonstrate how this compound can be strategically employed to introduce the benzonitrile moiety, a common feature in this class of drugs, through a Sonogashira coupling followed by a cyclization reaction.
Overall Synthetic Strategy
Our proposed synthesis is a two-step process to generate a 3-(2-cyano-6-methylphenyl)-1H-pyrazol-5-amine intermediate. This intermediate could then be further elaborated to generate a library of potential kinase inhibitors. The key transformations are:
-
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling of this compound with a protected propargylamine to form a substituted alkyne.
-
Cyclization with Hydrazine: The resulting alkyne undergoes a cyclization reaction with hydrazine to form the desired aminopyrazole ring system.
Caption: Proposed synthetic workflow for an aminopyrazole intermediate.
Part 1: Sonogashira Coupling of this compound
Scientific Rationale
The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] In this step, we will couple this compound with N-propargylacetamide. The choice of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI, is crucial for the catalytic cycle to proceed efficiently.[1] The amine base, in this case, triethylamine (TEA), serves both to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl chloride to the Pd(0) species, followed by transmetalation from the copper acetylide and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide intermediate, which is more reactive towards transmetalation than the free alkyne.
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of N-(3-(2-cyano-6-methylphenyl)prop-2-yn-1-yl)acetamide
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 151.60 | 10.0 | 1.0 | 1.52 g |
| N-propargylacetamide | 97.10 | 12.0 | 1.2 | 1.17 g |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.3 | 0.03 | 210 mg |
| Copper(I) iodide (CuI) | 190.45 | 0.6 | 0.06 | 114 mg |
| Triethylamine (TEA) | 101.19 | 30.0 | 3.0 | 4.2 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 50 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add this compound (1.52 g, 10.0 mmol), N-propargylacetamide (1.17 g, 12.0 mmol), Pd(PPh₃)₂Cl₂ (210 mg, 0.3 mmol), and CuI (114 mg, 0.6 mmol).
-
Add anhydrous THF (50 mL) to the flask, followed by triethylamine (4.2 mL, 30.0 mmol).
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts. Wash the celite pad with ethyl acetate (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 1:1) to afford the desired product, N-(3-(2-cyano-6-methylphenyl)prop-2-yn-1-yl)acetamide, as a solid.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: 75-85%
Part 2: Hydrazine Cyclization to Form the Aminopyrazole Ring
Scientific Rationale
The cyclization of a β-keto nitrile or a related activated alkyne with hydrazine is a classic and efficient method for the synthesis of aminopyrazoles. In our case, the propiolonitrile derivative synthesized in the previous step will react with hydrazine hydrate. The reaction proceeds via a nucleophilic attack of the hydrazine on the alkyne, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring. The use of an alcohol as a solvent, such as ethanol, is common for this transformation, and heating is typically required to drive the reaction to completion.
Experimental Protocol: Synthesis of 3-(2-cyano-6-methylphenyl)-1H-pyrazol-5-amine
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| N-(3-(2-cyano-6-methylphenyl)prop-2-yn-1-yl)acetamide | 212.24 | 5.0 | 1.0 | 1.06 g |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 25.0 | 5.0 | 1.25 mL |
| Ethanol | - | - | - | 30 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve N-(3-(2-cyano-6-methylphenyl)prop-2-yn-1-yl)acetamide (1.06 g, 5.0 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (1.25 mL, 25.0 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C).
-
Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Add water (30 mL) to the residue, which may result in the precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-(2-cyano-6-methylphenyl)-1H-pyrazol-5-amine.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Expected Yield: 80-90%
Conclusion and Future Perspectives
The protocols detailed in these application notes demonstrate a viable and efficient synthetic route to a valuable aminopyrazole intermediate starting from this compound. This highlights the utility of this substituted benzonitrile as a versatile building block in pharmaceutical synthesis. The key transformations, a Sonogashira coupling and a hydrazine cyclization, are robust and high-yielding reactions that are amenable to scale-up.
The resulting aminopyrazole can serve as a platform for the synthesis of a diverse library of compounds for screening against various kinase targets. Further functionalization of the amino group and the pyrazole nitrogen would allow for the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. This strategic use of this compound showcases its potential in accelerating drug discovery programs.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-3-methylbenzonitrile
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-chloro-3-methylbenzonitrile. This versatile building block is a key intermediate in the synthesis of complex molecules for pharmaceuticals and materials science. We delve into the mechanistic underpinnings of three pivotal transformations: Suzuki-Miyaura coupling for C-C biaryl synthesis, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C alkynylation. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this guide serves as a practical resource for achieving efficient and reproducible outcomes with this challenging aryl chloride substrate.
Introduction: The Strategic Value of this compound
In the landscape of modern organic synthesis, the ability to selectively and efficiently construct carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is paramount.[1] Palladium-catalyzed cross-coupling reactions have emerged as a transformative technology, enabling the synthesis of complex molecular architectures that were previously inaccessible or required harsh, multi-step procedures.[2][3]
This compound is a particularly valuable substrate. The nitrile group offers a handle for further chemical modification, while the ortho-methyl group provides steric influence and a potential site for subsequent functionalization. The chloro-substituent, though less reactive than its bromo or iodo counterparts, is often more cost-effective and desirable from an atom-economy perspective. Overcoming the inherent inertness of the C-Cl bond is a key challenge that modern palladium catalysis has successfully addressed, primarily through the development of sophisticated ligand systems.[4]
This document provides a detailed exploration of palladium-catalyzed cross-coupling reactions using this compound, focusing on practical applications and robust protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The Engine of Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions operate through a common, elegant catalytic cycle.[2][5] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The process is driven by the palladium center's ability to cycle between its Pd(0) and Pd(II) oxidation states.
The three fundamental steps are:
-
Oxidative Addition: The catalytically active Pd(0) species inserts into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5][6] The choice of ligand is critical here; bulky, electron-rich phosphine ligands enhance the electron density on the palladium center, promoting this difficult insertion.[7][8][9]
-
Transmetalation (for C-C Couplings) or Amine Coordination/Deprotonation (for C-N Couplings):
-
In Suzuki or Sonogashira reactions, an organometallic coupling partner (organoboron or copper acetylide, respectively) transfers its organic group to the palladium center in a step called transmetalation, displacing the halide.[3][10][11]
-
In Buchwald-Hartwig amination, the amine coordinates to the palladium complex, and a base removes a proton to form a palladium-amido complex.[6][12]
-
-
Reductive Elimination: The two organic fragments bound to the palladium center couple and are expelled, forming the new C-C or C-N bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[5][6]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application I: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, making it a cornerstone for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials.[13][14][15] Coupling this compound with various arylboronic acids provides access to a diverse range of 2-aryl-3-methylbenzonitrile derivatives.
Protocol: Synthesis of 2-(4-methoxyphenyl)-3-methylbenzonitrile
This protocol details a representative Suzuki-Miyaura coupling using a modern palladium pre-catalyst system known for its high efficiency with aryl chlorides.
Materials
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| This compound | 151.59 | 1.0 | 152 mg | 1.0 |
| 4-Methoxyphenylboronic acid | 151.99 | 1.2 | 182 mg | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg | 0.01 (1 mol% Pd) |
| SPhos (Ligand) | 410.48 | 0.022 | 9.0 mg | 0.022 (2.2 mol%) |
| K₃PO₄ (Base) | 212.27 | 2.0 | 425 mg | 2.0 |
| Toluene/H₂O (10:1) | - | - | 5.5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (152 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and SPhos (9.0 mg, 0.022 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligand.
-
Solvent Addition: Add degassed toluene (5.0 mL) and degassed water (0.5 mL) via syringe. The small amount of water can aid in the dissolution of the base and facilitate the transmetalation step.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer twice with ethyl acetate (15 mL each).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Expected Outcomes for Various Boronic Acids
The choice of coupling partner can influence reaction efficiency. The following table provides representative data based on established protocols for similar substrates.[16][17]
| Arylboronic Acid | Catalyst System | Base | Temp (°C) | Time (h) | Approx. Yield |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 100 | 18 | 85-95% |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 110 | 24 | 70-85% |
| 2-Methylphenylboronic acid | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | 100 | 24 | 65-80% |
| 3,5-Difluorophenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 110 | 16 | 80-90% |
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[6][9][18][19] This reaction allows for the direct coupling of an aryl halide with a primary or secondary amine, offering a more versatile and milder alternative to classical methods like nucleophilic aromatic substitution.
Protocol: Synthesis of 3-methyl-2-(morpholino)benzonitrile
This protocol employs a highly active palladium pre-catalyst designed specifically for C-N coupling reactions involving challenging substrates.
Materials
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| This compound | 151.59 | 1.0 | 152 mg | 1.0 |
| Morpholine | 87.12 | 1.2 | 105 µL | 1.2 |
| XPhos Pd G3 (Pre-catalyst) | 883.53 | 0.02 | 17.7 mg | 0.02 (2 mol%) |
| NaOt-Bu (Base) | 96.10 | 1.4 | 135 mg | 1.4 |
| Toluene | - | - | 5.0 mL | - |
Step-by-Step Procedure
-
Glovebox Setup: Due to the air- and moisture-sensitivity of the base (NaOt-Bu) and the catalyst, it is highly recommended to set up this reaction in a nitrogen-filled glovebox.
-
Reagent Addition: In a vial inside the glovebox, weigh this compound (152 mg, 1.0 mmol), NaOt-Bu (135 mg, 1.4 mmol), and XPhos Pd G3 pre-catalyst (17.7 mg, 0.02 mmol). Add a stir bar.
-
Liquid Addition: Add toluene (5.0 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the vial with a screw cap and remove it from the glovebox. Place it in a pre-heated heating block at 100 °C. Stir vigorously.
-
Monitoring & Workup: After 4-12 hours, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl (10 mL). Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 15 mL), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to obtain the desired aryl amine.
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.
Application III: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[20][21] This reaction is invaluable for creating conjugated systems found in molecular electronics and for introducing a versatile alkyne handle for further transformations like click chemistry or cyclizations. The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[10]
Protocol: Synthesis of 2-((4-fluorophenyl)ethynyl)-3-methylbenzonitrile
This protocol outlines a standard Sonogashira coupling procedure.
Materials
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| This compound | 151.59 | 1.0 | 152 mg | 1.0 |
| 1-Ethynyl-4-fluorobenzene | 120.12 | 1.1 | 132 mg | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 21 mg | 0.03 (3 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 9.5 mg | 0.05 (5 mol%) |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 418 µL | 3.0 |
| THF | - | - | 5.0 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a Schlenk flask, add this compound (152 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask and purge with argon.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (5.0 mL) and triethylamine (418 µL, 3.0 mmol). Triethylamine acts as both the base and a solvent.
-
Alkyne Addition: Add 1-ethynyl-4-fluorobenzene (132 mg, 1.1 mmol) via syringe.
-
Reaction: Stir the mixture at 60 °C. The reaction progress can be monitored by the disappearance of the starting materials via TLC. Reactions are often complete in 6-18 hours.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to afford the arylalkyne product.
Conclusion
This compound is a highly adaptable building block for advanced organic synthesis. Through the strategic application of palladium-catalyzed cross-coupling reactions, its chloro-substituent can be efficiently replaced to form new carbon-carbon and carbon-nitrogen bonds. The success of these transformations, particularly with a deactivated aryl chloride, hinges on the rational selection of the catalyst system—especially the phosphine ligand—and careful optimization of the base and reaction conditions. The protocols provided herein serve as a validated starting point for researchers aiming to leverage this substrate in the development of novel pharmaceuticals, agrochemicals, and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. gessnergroup.com [gessnergroup.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-methylbenzonitrile
Introduction: Navigating the Challenges of Hindered Aryl Chloride Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] However, the reactivity of the organic halide is a critical parameter, with aryl chlorides historically presenting a significant challenge due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle sluggish.[3][4]
This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 2-Chloro-3-methylbenzonitrile, a particularly challenging substrate. The presence of a chlorine atom, an electron-withdrawing nitrile group, and a sterically demanding ortho-methyl group necessitates a carefully optimized catalytic system. We will delve into the mechanistic nuances, the logic behind the selection of each reaction component, and provide a step-by-step protocol designed for successful and reproducible outcomes.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for challenging substrates.
The Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-determining step, especially for aryl chlorides.[1] The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. The steric hindrance from the ortho-methyl group and the electronic properties of the nitrile group make this step particularly challenging, necessitating a highly active catalyst.
-
Transmetalation: The organic group from the arylboronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Strategic Selection of Reaction Components
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.
| Component | Recommended Choice(s) | Rationale for Selection |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands | Bulky and electron-rich phosphine ligands are crucial for promoting the oxidative addition of the unreactive aryl chloride.[6] They stabilize the palladium center and facilitate the reductive elimination step. |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong base is required to facilitate the transmetalation step without causing decomposition of the starting materials or product.[7] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | A mixture of an organic solvent and water is often optimal. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[5] |
| Boronic Acid | Arylboronic acids or their pinacol esters | A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.[8]
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting and Side Reactions
Even with a robust protocol, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature | - Use a fresh batch of palladium precursor and ligand.- Ensure proper degassing of solvents and purging of the reaction vessel.- Increase the reaction temperature in increments. |
| Dehalogenation of starting material | - Presence of a hydride source- Suboptimal ligand or base | - Use anhydrous solvents.- Switch to a different base, such as Cs₂CO₃.- Screen alternative bulky phosphine ligands. |
| Homocoupling of boronic acid | - Presence of oxygen- Use of a Pd(II) precursor without efficient reduction | - Rigorously exclude oxygen from the reaction.- Add a small amount of a reducing agent or use a Pd(0) precursor like Pd₂(dba)₃.[5] |
| Protodeboronation of boronic acid | - Excess water or acidic conditions | - Use the recommended amount of water.- Ensure the base is not fully consumed. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is also flammable and toxic. Handle these solvents with care in a fume hood.
-
Bases: Potassium phosphate and cesium carbonate are irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Inert Gas: Argon and nitrogen are asphyxiants in high concentrations. Ensure adequate ventilation.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound, while challenging, is a feasible and valuable transformation for the synthesis of complex biaryl molecules. Success relies on a thorough understanding of the reaction mechanism and the careful selection of a highly active catalyst system, particularly a bulky and electron-rich phosphine ligand, to overcome the inherent low reactivity of the aryl chloride. The protocol and insights provided herein serve as a comprehensive guide for researchers to effectively tackle this and similar demanding cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-methylbenzonitrile
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination has emerged as a cornerstone in modern synthetic chemistry, providing a robust and versatile methodology for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for researchers, scientists, and drug development professionals.[2]
This application note provides a detailed guide to the Buchwald-Hartwig amination of 2-Chloro-3-methylbenzonitrile, a challenging substrate characterized by both steric hindrance from the ortho-methyl group and electronic deactivation from the cyano group. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in oxidative addition to palladium(0), necessitating the use of highly active and specialized catalyst systems.[4] We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, a base, the aryl halide, and the amine.[1][5] The generally accepted mechanism for the amination of an aryl chloride is depicted below:
Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[5]
-
Ligand Exchange and Deprotonation: The amine then coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Critical Experimental Parameters
The success of the Buchwald-Hartwig amination of a challenging substrate like this compound is highly dependent on the judicious selection of the following components:
-
Palladium Precatalyst: While various palladium sources can be used, preformed palladium complexes, known as precatalysts, often offer superior reactivity and reproducibility.[1][6] These precatalysts are typically air- and moisture-stable and readily generate the active Pd(0) species under the reaction conditions. For this application, we recommend the use of a second-generation (G2) precatalyst.[6]
-
Phosphine Ligand: The choice of ligand is paramount for the amination of aryl chlorides. Bulky, electron-rich phosphine ligands are essential to promote the challenging oxidative addition step and facilitate the final reductive elimination.[4][6] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have demonstrated exceptional performance in the coupling of sterically hindered and electron-deficient aryl chlorides.[7][8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a commonly used and effective base for this purpose.
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and deactivation of the catalyst. Toluene and dioxane are common choices that have proven effective in many Buchwald-Hartwig aminations.[9]
Experimental Protocol: Amination of this compound with Morpholine
This protocol is adapted from a general procedure for the amination of aryl chlorides and is optimized for the specific challenges presented by this compound.[9]
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| This compound | C₈H₆ClN | 151.60 | 1.00 g | 6.60 | 1.0 equiv |
| Morpholine | C₄H₉NO | 87.12 | 0.86 mL | 9.90 | 1.5 equiv |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 30.3 mg | 0.033 | 0.005 equiv (1 mol% Pd) |
| XPhos | C₃₉H₅₇P | 560.84 | 74.0 mg | 0.132 | 0.02 equiv |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 951 mg | 9.90 | 1.5 equiv |
| Anhydrous Toluene | C₇H₈ | 92.14 | 20 mL | - | - |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles for transfer of anhydrous solvent and liquid reagents
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.00 g, 6.60 mmol), Pd₂(dba)₃ (30.3 mg, 0.033 mmol), XPhos (74.0 mg, 0.132 mmol), and sodium tert-butoxide (951 mg, 9.90 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (20 mL) via syringe, followed by the addition of morpholine (0.86 mL, 9.90 mmol).
-
Reaction: Stir the reaction mixture vigorously at 100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-(morpholin-4-yl)-3-methylbenzonitrile.
Workflow Diagram
Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. The use of a well-defined palladium precatalyst and a highly effective ligand provides a high degree of confidence in the expected outcome. Monitoring the reaction progress by TLC or GC-MS allows for real-time assessment of the conversion of the starting material to the desired product. A successful reaction will show the consumption of the this compound and the appearance of a new, less polar spot (on silica gel TLC) corresponding to the aminated product. The final purification step, coupled with characterization of the product by NMR spectroscopy and mass spectrometry, provides definitive confirmation of the reaction's success.
Conclusion
The Buchwald-Hartwig amination of this compound, while challenging, can be successfully achieved with high efficiency through the careful selection of a state-of-the-art catalytic system. The use of a bulky, electron-rich phosphine ligand such as XPhos is critical to overcome the inherent low reactivity of this sterically hindered and electron-deficient aryl chloride. The detailed protocol provided in these application notes serves as a reliable starting point for researchers and drug development professionals to access a wide range of substituted benzonitrile derivatives, which are valuable intermediates in the synthesis of biologically active molecules.
References
- 1. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. RuPhos Pd G2 1375325-68-0 [sigmaaldrich.com]
- 7. Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for the Hydrolysis of 2-Chloro-3-methylbenzonitrile
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Substituted Benzonitrile Hydrolysis
The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals and other high-value chemical entities. 2-Chloro-3-methylbenzonitrile presents a unique challenge due to the electronic and steric influences of its substituents. The ortho-chloro group acts as an electron-withdrawing group and introduces significant steric hindrance around the nitrile functionality. In the meta position, the methyl group is weakly electron-donating. This electronic opposition and steric congestion necessitate carefully optimized reaction conditions to achieve efficient hydrolysis to the desired product, 2-chloro-3-methylbenzoic acid. This document provides a comprehensive guide to understanding and performing this transformation, offering detailed protocols for both acidic and basic hydrolysis, and elucidating the mechanistic rationale behind the procedural steps.
Mechanistic Insights: The Two Primary Pathways
The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate.[1] This transformation can be effectively catalyzed by either acid or base, each following a distinct mechanistic pathway.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[2][3] The subsequent steps involve tautomerization to the more stable amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[1]
Base-Catalyzed Hydrolysis
In a basic medium, the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon.[2] This initial addition is followed by a series of proton transfers to form the amide intermediate.[1] Continued hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidic workup, provides the final carboxylic acid.[4] Ammonia is liberated as a byproduct.[4]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the acidic and basic hydrolysis of this compound.
Protocol 1: Acidic Hydrolysis using Sulfuric Acid
This protocol is predicated on the principle of activating the nitrile group towards nucleophilic attack through protonation. Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent at higher temperatures, driving the reaction towards completion.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add this compound (1.0 eq). To this, slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (5-10 volumes relative to the nitrile). The addition of the acid solution should be done carefully in an ice bath to manage the exothermic reaction.
-
Reaction Execution: Heat the mixture to reflux (typically 100-110 °C) using a heating mantle. Stir the reaction mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature and then carefully pour it over crushed ice with stirring. This will precipitate the crude 2-chloro-3-methylbenzoic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash with cold deionized water to remove residual acid.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Protocol 2: Base-Catalyzed Hydrolysis using Sodium Hydroxide
This method leverages the direct nucleophilic attack of the hydroxide ion on the nitrile carbon. The use of a co-solvent like ethanol can enhance the solubility of the organic substrate in the aqueous base.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol (or other suitable alcohol)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (5-10 volumes). Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, typically a 10-20% w/v solution).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas (which can be tested with moist litmus paper) and by TLC or HPLC.
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. This will precipitate the 2-chloro-3-methylbenzoic acid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Purification: The crude product can be purified by recrystallization.
Data Presentation: A Comparative Overview
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Catalyst/Reagent | Concentrated H₂SO₄ | NaOH or KOH |
| Solvent | Aqueous | Aqueous/Alcoholic |
| Temperature | Reflux (~100-110 °C) | Reflux (~80-100 °C) |
| Key Intermediate | Protonated Nitrile | Amide |
| Initial Product | Carboxylic Acid | Carboxylate Salt |
| Work-up | Quenching on ice | Acidification |
| Byproducts | Ammonium sulfate | Ammonia, NaCl |
Visualization of the Process
Chemical Transformation
Caption: Reaction scheme for the hydrolysis of this compound.
Experimental Workflow
Caption: A generalized workflow for the hydrolysis of this compound.
Trustworthiness and Self-Validation
To ensure the successful and safe execution of these protocols, the following self-validating steps are crucial:
-
Reaction Monitoring: Regular analysis of the reaction mixture by TLC or HPLC is essential to confirm the consumption of the starting material and the formation of the product. This prevents premature work-up and ensures optimal yield.
-
pH Confirmation: During the work-up of the basic hydrolysis, it is critical to ensure the pH is distinctly acidic (pH ~2) to guarantee the complete precipitation of the carboxylic acid from its salt form.
-
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy. Comparison of the obtained data with literature values for 2-chloro-3-methylbenzoic acid will validate the outcome of the synthesis.
Conclusion
The hydrolysis of this compound is a robust transformation that can be achieved under both acidic and basic conditions. The choice between the two methods will often depend on the substrate's tolerance to strong acids or bases and the desired scale of the reaction. The protocols outlined in this document, when coupled with careful monitoring and validation, provide a reliable framework for the synthesis of 2-chloro-3-methylbenzoic acid, a valuable intermediate in various fields of chemical research and development.
References
reduction of 2-Chloro-3-methylbenzonitrile to amine
An Application Note for the Synthesis of 2-Chloro-3-methylbenzylamine
Abstract
This document provides a comprehensive guide for the chemical reduction of 2-chloro-3-methylbenzonitrile to the corresponding primary amine, 2-chloro-3-methylbenzylamine. This transformation is a critical step in the synthesis of various high-value compounds for the pharmaceutical and agrochemical industries. We present a comparative analysis of two primary methodologies: catalytic hydrogenation with Raney® Nickel and chemical reduction using Lithium Aluminum Hydride (LAH). Detailed, field-tested protocols are provided for both methods, accompanied by mechanistic insights, safety protocols, and troubleshooting guides to ensure reliable and safe execution. The objective is to equip researchers and drug development professionals with the necessary knowledge to select and perform the optimal synthesis route based on available laboratory infrastructure and project requirements.
Introduction: The Strategic Importance of Benzylamines
Substituted benzylamines are foundational building blocks in organic synthesis. The target molecule, 2-chloro-3-methylbenzylamine, incorporates a halogenated and alkylated aromatic ring, making it a versatile intermediate for creating complex molecular architectures with potential biological activity. The reduction of the nitrile functional group is one of the most direct and efficient methods for synthesizing primary amines.
The choice of reduction strategy is paramount and depends on factors such as substrate sensitivity, desired selectivity, reaction scale, and available safety equipment. This note will dissect the two most prevalent and robust methods for this conversion.
Methodology Selection: A Comparative Analysis
The conversion of a nitrile to a primary amine can be broadly achieved via two pathways: catalytic hydrogenation or stoichiometric chemical reduction. The presence of a reducible halogen (chlorine) on the aromatic ring necessitates careful consideration to avoid unwanted side reactions like dehalogenation.
Catalytic Hydrogenation
This method involves the use of a metal catalyst (e.g., Raney Nickel, Palladium, Platinum) and hydrogen gas to reduce the nitrile. For substrates containing aromatic halogens, Raney Nickel is often the catalyst of choice as it is less prone to causing dehalogenation compared to Palladium on Carbon (Pd/C).[1] The reaction proceeds on the catalyst surface, where hydrogen is adsorbed and sequentially added across the carbon-nitrogen triple bond. The addition of ammonia to the reaction medium is a common strategy to suppress the formation of secondary and tertiary amine byproducts.[2]
Chemical Reduction with Metal Hydrides
Powerful hydride-donating agents, most notably Lithium Aluminum Hydride (LiAlH₄ or LAH), are highly effective for nitrile reduction.[3][4] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine.[5] LAH is a potent, non-selective reducing agent capable of reducing many other functional groups, but it does not typically affect aromatic halides.[3] However, its extreme reactivity with water and protic solvents necessitates stringent anhydrous and inert atmosphere conditions, and the workup procedure can be cumbersome.[3]
Head-to-Head Comparison
The following table summarizes the key considerations for selecting the appropriate reduction method for this compound.
| Feature | Catalytic Hydrogenation (Raney Ni) | Chemical Reduction (LiAlH₄) |
| Primary Reagents | Raney® Nickel, Hydrogen (H₂) | Lithium Aluminum Hydride (LiAlH₄) |
| Selectivity | Good. Less prone to dehalogenation than Pd/C.[1] | Excellent for nitrile; does not reduce aryl halides. |
| Side Reactions | Secondary/tertiary amine formation (can be suppressed). | Generally clean if anhydrous. |
| Reaction Conditions | Elevated H₂ pressure (50-500 psi), room to moderate temp. | Anhydrous solvents, inert atmosphere, 0°C to reflux. |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalyst (when dry).[6] | Extremely water-reactive, pyrophoric, generates H₂ on quench. |
| Equipment | Pressure reactor (hydrogenator/autoclave). | Inert atmosphere setup (Schlenk line, glovebox), standard glassware. |
| Workup | Catalyst filtration (must be kept wet). | Careful, controlled quenching of excess hydride. |
| Ideal Use Case | Scale-up, process chemistry, labs equipped for hydrogenation. | Bench-scale synthesis, rapid reduction, when hydrogenation is not feasible. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol details the reduction of this compound in a pressure vessel.
Caption: Reduction of this compound via catalytic hydrogenation.
-
Reagents: this compound, Raney® Nickel (50% slurry in water), Ethanol (200 proof), Ammonium Hydroxide (28-30% aq.), Celite® 545.
-
Equipment: Stainless steel pressure reactor (e.g., Parr hydrogenator) equipped with a stirrer, heating mantle, pressure gauge, and gas inlet/outlet; Glassware for workup; Buchner funnel; Rotary evaporator.
-
Hydrogen Gas: Highly flammable. Ensure the reactor is in a well-ventilated area (fume hood) and free from ignition sources. Perform leak checks before pressurizing.
-
Raney® Nickel: Pyrophoric when dry.[6] Never allow the catalyst to dry and become exposed to air. Always handle as an aqueous slurry or under a blanket of solvent.
-
Pressure: Adhere to the pressure limits of the reaction vessel. Use a blast shield.
-
Vessel Preparation: To a clean, dry glass liner for the pressure reactor, add this compound (e.g., 15.1 g, 100 mmol).
-
Solvent Addition: Add ethanol (150 mL) and concentrated ammonium hydroxide (15 mL) to the liner. The ammonia helps to minimize the formation of secondary amines.[7]
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry (approx. 1.5 g wet weight). Use a small amount of ethanol to rinse all the catalyst into the vessel.
-
Reactor Assembly: Place the liner in the reactor, seal the vessel according to the manufacturer's instructions, and connect it to the hydrogen line.
-
Inerting: Purge the reactor headspace by pressurizing with nitrogen (to ~100 psi) and venting three times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen to 500 psi. Begin stirring and heat the reaction to 40-50°C.
-
Reaction Monitoring: The reaction is typically complete when hydrogen uptake ceases. This may take 8-16 hours. The progress can also be monitored by taking aliquots (after depressurizing and re-purging) and analyzing via GC-MS or TLC.
-
Workup:
-
Cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the vessel three times with nitrogen.
-
Open the reactor and carefully decant the supernatant solution away from the catalyst.
-
Prepare a pad of Celite® in a Buchner funnel and wet it with ethanol. Ensure the Celite pad remains wet throughout the filtration.
-
Filter the reaction mixture through the Celite pad to remove the catalyst. Wash the catalyst on the filter with additional ethanol (2 x 30 mL).
-
Immediately transfer the filter cake (Celite® and catalyst) to a container with a large volume of water for deactivation and disposal according to institutional guidelines. Do not allow it to dry.
-
-
Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude 2-chloro-3-methylbenzylamine, which can be purified further by vacuum distillation if necessary.
Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LAH)
This protocol describes a smaller-scale reduction under an inert atmosphere.
Caption: Workflow for the LAH reduction of this compound.
-
Reagents: this compound, Lithium Aluminum Hydride (powder or granules), Anhydrous Tetrahydrofuran (THF), Sodium Sulfate (Na₂SO₄), Rochelle's salt (optional for workup), Deionized Water, 15% NaOH (aq.).
-
Equipment: Round-bottom flasks, dropping funnel, condenser (all oven-dried); Schlenk line or glovebox for inert atmosphere; Magnetic stirrer; Ice bath; Standard glassware for extraction and filtration.
-
Lithium Aluminum Hydride: Extremely reactive with water, alcohols, and any protic source, releasing flammable hydrogen gas.[3] Handle only in an inert, anhydrous environment. A violent exothermic reaction can occur if added to water.
-
Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used to prevent a runaway reaction.
-
Inert Setup: Assemble a three-neck flask with a dropping funnel, condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen.
-
LAH Suspension: In the reaction flask, suspend LAH (e.g., 4.2 g, 110 mmol, 1.1 eq) in anhydrous THF (100 mL).
-
Substrate Addition: Dissolve this compound (15.1 g, 100 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Reaction: Cool the LAH suspension to 0 °C in an ice bath. Add the nitrile solution dropwise over 1 hour, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or by quenching a small aliquot and analyzing via GC-MS.
-
Quenching (Fieser Method):
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
EXTREME CAUTION: The following additions are highly exothermic and release hydrogen gas. Add dropwise with vigorous stirring.
-
Slowly add water (4.2 mL) dropwise.
-
Slowly add 15% aqueous sodium hydroxide (4.2 mL) dropwise.
-
Slowly add water (12.6 mL) dropwise.
-
A granular white precipitate of aluminum salts should form.
-
-
Isolation:
-
Remove the ice bath and stir the mixture vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to afford the crude product. Purify by vacuum distillation if required.
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | (H₂): Inactive catalyst, insufficient H₂ pressure, leak in system. (LAH): Non-anhydrous conditions, insufficient reagent. | (H₂): Use fresh catalyst, increase pressure/temp, check for leaks. (LAH): Ensure all glassware is dry and solvents are anhydrous. Use fresh LAH. |
| Low Yield | (Both): Mechanical losses during workup. (LAH): Product may be trapped in aluminum salts. | (LAH): Stir quenched mixture longer to fully granulate salts. An alternative workup with Rochelle's salt can improve recovery. |
| Formation of Side Products | (H₂): Secondary/tertiary amine formation. (Both): Dehalogenation (more likely with Pd catalysts, but possible). | (H₂): Ensure sufficient ammonia is present in the reaction mixture.[7] (Both): Use milder conditions (lower temperature). Raney Ni is generally safe for aryl chlorides.[1] |
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 4. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of Aryl Ketones via Grignard Reaction with 2-Chloro-3-methylbenzonitrile
An Application Note and Protocol for Researchers
Abstract
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1] This application note provides a comprehensive technical guide for the synthesis of ketones through the nucleophilic addition of Grignard reagents to 2-Chloro-3-methylbenzonitrile. The protocol details the preparation of a suitable organomagnesium halide and its subsequent reaction with the substituted benzonitrile to yield a stable imine intermediate, which is then hydrolyzed to the target ketone.[2][3] We delve into the mechanistic underpinnings, critical experimental parameters, and troubleshooting strategies to ensure reproducible and high-yield synthesis. This guide is tailored for researchers, scientists, and drug development professionals requiring a robust and well-validated methodology for constructing complex aryl ketone scaffolds.
Introduction and Scientific Background
The synthesis of ketones from nitriles using organometallic reagents is a powerful transformation in organic chemistry.[4] Unlike reactions with esters or acid chlorides, which can lead to over-addition and the formation of tertiary alcohols, the reaction of a Grignard reagent with a nitrile gratifyingly stops after a single addition.[5][6] This selectivity is a key advantage of the method.
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbon of the nitrile (R'-C≡N). This forms a stable, negatively charged imine-magnesium salt intermediate.[5] This intermediate's negative charge on the nitrogen atom prevents a second nucleophilic attack by another equivalent of the Grignard reagent.[7] The desired ketone is then liberated upon acidic aqueous workup, which hydrolyzes the imine.[2][8]
The choice of this compound as the electrophile introduces specific considerations. The electronic and steric effects of the ortho-chloro and meta-methyl substituents can influence the reactivity of the nitrile group. Furthermore, the formation of the Grignard reagent itself is a moisture- and air-sensitive process that demands rigorous adherence to anhydrous and inert techniques for success.[9][10]
Reaction Mechanism
The overall transformation occurs in two distinct stages: nucleophilic addition followed by hydrolysis.
-
Nucleophilic Addition: The Grignard reagent adds across the carbon-nitrogen triple bond to form a magnesium salt of the imine.
-
Hydrolysis: The imine salt is protonated by the addition of aqueous acid to form an imine. This imine is then further hydrolyzed under acidic conditions to yield the final ketone product and an ammonium salt.[8]
Diagram 1: General mechanism for ketone synthesis from a nitrile and a Grignard reagent.
Experimental Design and Protocols
Success in Grignard chemistry hinges on the rigorous exclusion of atmospheric moisture and oxygen.[10] All glassware must be oven- or flame-dried immediately before use, and reactions must be conducted under a positive pressure of an inert gas, such as argon or nitrogen.[9][11] Anhydrous solvents are mandatory.[12]
Overall Experimental Workflow
The synthesis is a two-part procedure. First, the Grignard reagent is prepared from an appropriate organic halide. Second, this freshly prepared reagent is reacted with the this compound substrate.
Diagram 2: A typical experimental workflow for the two-stage ketone synthesis.
Protocol 1: Preparation of Grignard Reagent (Example: Phenylmagnesium Bromide)
This protocol describes the formation of a typical aryl Grignard reagent. Aryl bromides are generally preferred over chlorides for Grignard formation due to their higher reactivity.[13]
Table 1: Reagents and Materials for Phenylmagnesium Bromide Synthesis
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Magnesium Turnings | Mg | 24.31 | 1.34 g | 55.0 | Activate before use. |
| Bromobenzene | C₆H₅Br | 157.01 | 7.85 g (5.2 mL) | 50.0 | Must be anhydrous. |
| Anhydrous THF | C₄H₈O | 72.11 | 50 mL | - | Use freshly distilled or from a solvent purification system. |
| Iodine | I₂ | 253.81 | 1 crystal | catalytic | For initiation. |
Step-by-Step Procedure:
-
Apparatus Setup: Assemble an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.[14] Cap all openings with rubber septa. Connect the top of the condenser to a gas bubbler via a Schlenk line to maintain a positive pressure of argon.
-
Reagent Charging: Place the magnesium turnings (1.34 g, 55.0 mmol) and a single crystal of iodine in the flask. Gently flame-dry the flask under a flow of argon until the purple iodine vapor is observed, then allow it to cool to room temperature.[13] This process helps activate the magnesium surface.
-
Initiation: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of bromobenzene (7.85 g, 50.0 mmol) in 40 mL of anhydrous THF.
-
Addition: Add approximately 5 mL of the bromobenzene solution from the dropping funnel to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray color.[14] If the reaction does not start, gently warm the flask with a heat gun.[9]
-
Reaction: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The heat from the exothermic reaction should be sufficient to sustain the reflux.[14]
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark gray-brown solution is the Grignard reagent, which should be used immediately in the next step.
Protocol 2: Synthesis of (2-Chloro-3-methylphenyl)(phenyl)methanone
This protocol details the reaction of the prepared Phenylmagnesium Bromide with this compound.
Table 2: Reagents and Materials for Ketone Synthesis
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Phenylmagnesium Bromide | C₆H₅MgBr | 181.31 | ~50.0 | ~50.0 | Freshly prepared solution from Protocol 1. |
| This compound | C₈H₆ClN | 151.59 | 6.82 g | 45.0 | Ensure it is dry. Limiting reagent. |
| Anhydrous THF | C₄H₈O | 72.11 | 50 mL | - | Solvent for the nitrile. |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~100 mL | - | For quenching. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | For extraction. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying. |
Step-by-Step Procedure:
-
Reactant Preparation: Prepare a solution of this compound (6.82 g, 45.0 mmol) in 50 mL of anhydrous THF in a separate oven-dried flask under argon.
-
Reaction Setup: Cool the freshly prepared Phenylmagnesium Bromide solution from Protocol 1 to 0 °C using an ice-water bath.
-
Addition: Transfer the nitrile solution to the dropping funnel and add it dropwise to the stirred Grignard reagent solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS until the starting nitrile is consumed. For sterically hindered substrates, gentle heating to reflux may be required to drive the reaction to completion.[15]
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing 200 mL of a vigorously stirred, ice-cold saturated aqueous ammonium chloride (NH₄Cl) solution.[16] This hydrolysis step can be exothermic.
-
Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (2-Chloro-3-methylphenyl)(phenyl)methanone.
-
Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Table 3: Summary of Reaction Conditions
| Parameter | Protocol 1 (Grignard Formation) | Protocol 2 (Ketone Synthesis) | Rationale |
| Temperature | Reflux (~66 °C in THF) | 0 °C to Room Temp | Grignard formation is often initiated by heat; the subsequent ketone synthesis is controlled at a lower temperature to minimize side reactions. |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) | Grignard reagents are highly reactive with O₂ and H₂O.[10] |
| Solvent | Anhydrous THF | Anhydrous THF | Ethereal solvents are required to stabilize the Grignard reagent.[12] |
| Stoichiometry | 1.1 eq. Mg to 1.0 eq. R-Br | 1.1 eq. Grignard to 1.0 eq. Nitrile | A slight excess of Mg ensures full conversion of the halide. A slight excess of the Grignard reagent ensures full consumption of the more valuable nitrile substrate. |
| Reaction Time | 1-2 hours | 2-4 hours (or until completion) | Time is dependent on substrate reactivity and scale. Monitoring is crucial. |
Troubleshooting and Key Considerations
-
Failure to Initiate Grignard Reaction: This is the most common failure point. Ensure all glassware and reagents are scrupulously dry.[9] If mechanical stirring and gentle warming fail, add another small crystal of iodine or a few drops of 1,2-dibromoethane.[13] As a last resort, adding a small amount of a pre-formed Grignard solution can initiate the reaction.[9]
-
Low Yield of Ketone: This may result from incomplete Grignard formation or a slow reaction with the nitrile. The steric hindrance of the ortho-chloro group on the benzonitrile may slow the reaction. Consider increasing the reaction time, temperature (gentle reflux), or using a catalytic amount of copper(I) or zinc(II) salts, which have been shown to facilitate the addition to nitriles.[2][17]
-
Formation of Biphenyl: During the preparation of Phenylmagnesium Bromide, Wurtz-type coupling can occur, leading to biphenyl as a byproduct. This is minimized by slow addition of the bromobenzene to maintain a low concentration relative to magnesium.
Conclusion
The reaction of Grignard reagents with substituted benzonitriles like this compound is a highly effective and reliable method for synthesizing structurally complex aryl ketones.[1] The key to success lies in the meticulous preparation of the Grignard reagent under strictly anhydrous and inert conditions, followed by a controlled reaction with the nitrile substrate. By following the detailed protocols and considering the critical parameters outlined in this guide, researchers can confidently employ this methodology to access valuable ketone intermediates for applications in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. adichemistry.com [adichemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. egrove.olemiss.edu [egrove.olemiss.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of 2-Chloro-3-methylbenzonitrile via the Sandmeyer Reaction
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 2-Chloro-3-methylbenzonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The described methodology employs the Sandmeyer reaction, a robust and well-established transformation in organic synthesis. The procedure begins with the diazotization of 2-Chloro-3-methylaniline, followed by a copper(I) cyanide-mediated cyanation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, detailed safety protocols, step-by-step experimental procedures, and methods for product characterization. The causality behind critical experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the process.
Introduction and Scientific Background
This compound (CAS No. 15013-71-5) is an aromatic nitrile that serves as a key building block in the synthesis of more complex organic molecules.[1][2][3] Its structure, featuring a nitrile group, a chlorine atom, and a methyl group on a benzene ring, offers multiple reaction sites for further functionalization. This makes it a versatile precursor in the development of novel therapeutic agents and specialized chemicals.[4]
The synthesis of aryl nitriles from aromatic amines is most effectively achieved through the Sandmeyer reaction.[5][6] This reaction, discovered by Traugott Sandmeyer in 1884, provides a reliable method for replacing an amino group on an aromatic ring with a nucleophile, including the cyanide group.[7] The process occurs in two primary stages:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂). The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.[8]
-
Cyanation: The diazonium salt is then introduced to a solution of a copper(I) salt, in this case, copper(I) cyanide (CuCN). The copper(I) species catalyzes the substitution of the diazonium group with a cyanide nucleophile, liberating nitrogen gas and forming the desired aryl nitrile.[9][10]
The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[5][9]
Critical Safety and Handling Protocols
Trustworthiness Pillar: A Self-Validating System Starts with Safety. Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved. This protocol is designed for execution within a certified chemical fume hood by personnel trained in handling highly toxic and reactive substances.
-
This compound (Product): Toxic if swallowed, in contact with skin, or if inhaled. Avoid breathing dust and ensure the work area is well-ventilated.
-
Copper(I) Cyanide (Reagent): Highly toxic. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a fume hood. A separate, dedicated set of glassware is recommended.
-
Sodium Nitrite (Reagent): A strong oxidizing agent. Keep away from combustible materials. Toxic if swallowed.
-
Hydrochloric Acid (Reagent): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Aryl Diazonium Salts (Intermediate): Potentially explosive, especially when isolated in a dry state. Never isolate the diazonium salt. The protocol is designed for its in situ generation and immediate use in solution.
Mandatory Personal Protective Equipment (PPE):
-
Chemical splash goggles and a full-face shield.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or thick nitrile).
-
Flame-retardant laboratory coat.
-
Properly fitted respirator if there is any risk of dust or vapor inhalation.
Emergency Preparedness:
-
Ensure an eyewash station and safety shower are immediately accessible.[11][12]
-
Keep a cyanide antidote kit available and ensure personnel are trained in its use.
-
Have a Class B fire extinguisher ready.
-
Prepare a quenching solution for cyanide waste (e.g., alkaline hypochlorite) before starting the experiment.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis on a 10 mmol scale. Adjustments for scale should be accompanied by a thorough risk reassessment.
Reagents and Materials
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Amount | Molar Equiv. | Notes |
| 2-Chloro-3-methylaniline | 29027-17-6 | 141.60 | 1.42 g | 1.0 | Starting material |
| Concentrated HCl (37%) | 7647-01-0 | 36.46 | 3.0 mL | ~3.6 | Acid medium for diazotization |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 0.76 g | 1.1 | Diazotizing agent |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | 1.08 g | 1.2 | Cyanide source and catalyst |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | As needed | - | For neutralization |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~100 mL | - | Extraction solvent |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - | Drying agent |
| Deionized Water | 7732-18-5 | 18.02 | ~150 mL | - | Solvent |
Step-by-Step Synthesis Workflow
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 2-Chloro-3-methylaniline (1.42 g, 10 mmol) and deionized water (15 mL).
-
Stir the mixture to form a suspension. Place the flask in an ice-salt bath to cool the contents to 0–5 °C.
-
Slowly add concentrated hydrochloric acid (3.0 mL) to the suspension. The amine will dissolve to form the hydrochloride salt. Maintain the temperature below 5 °C throughout the addition.
-
In a separate 50 mL beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in deionized water (10 mL).
-
Cool the sodium nitrite solution in an ice bath.
-
Using the dropping funnel, add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride solution over 20-30 minutes. Crucial: Maintain the internal reaction temperature between 0 °C and 5 °C. A slight excess of nitrous acid can be checked for using starch-iodide paper (a blue-black color indicates excess). The resulting clear solution is the aryl diazonium salt, which must be used immediately in the next step.
-
In a 250 mL beaker, prepare a solution of copper(I) cyanide (1.08 g, 12 mmol) in deionized water (20 mL). Note: CuCN is poorly soluble; this will be a suspension.
-
Warm the CuCN suspension to approximately 60-70 °C on a hot plate with stirring.
-
In a well-ventilated fume hood , carefully and slowly add the cold diazonium salt solution from Part A to the warm CuCN suspension in small portions.
-
A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the effervescence manageable.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature.
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash them with deionized water (2 x 20 mL).
-
Carefully wash the organic layer with a 10% sodium carbonate solution to neutralize any remaining acid, followed by a final wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be an off-white to yellowish solid.[13] Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid[13] |
| Molecular Formula | C₈H₆ClN |
| Molecular Weight | 151.59 g/mol [1] |
| Melting Point | 47 - 51 °C[13] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, toluene[13] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5-7.2 (m, 3H, Ar-H), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~138, 135, 134, 131, 127, 117, 115, 20 (Aromatic C, C≡N, CH₃) |
| IR (KBr, cm⁻¹) | ν: ~2225 (C≡N stretch), ~3050 (Ar C-H stretch), ~1450 (C=C stretch) |
Reaction Mechanism Visualization
The Sandmeyer reaction is a cornerstone of aromatic chemistry, proceeding through a well-studied radical-mediated pathway.
Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer cyanation.
References
- 1. This compound | C8H6ClN | CID 14529890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nashpharmatech.com [nashpharmatech.com]
- 3. scbt.com [scbt.com]
- 4. This compound [myskinrecipes.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer_reaction [chemeurope.com]
- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. Cyanation - Wikipedia [en.wikipedia.org]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound | Properties, Applications, Safety Data & China Suppliers [nj-finechem.com]
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
An Application Guide for the Strategic Utilization of 2-Chloro-3-methylbenzonitrile in Organic Synthesis
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 15013-71-5) has emerged as a highly versatile and valuable organic building block, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its utility stems from a unique trifecta of functional groups on a stable aromatic core: a reactive nitrile, a displaceable chloro substituent, and a sterically and electronically influential methyl group.
This guide provides an in-depth exploration of the applications of this compound, moving beyond a simple catalog of reactions to explain the causality behind its synthetic utility. We will delve into its reactivity profile, showcase its application in the synthesis of high-value compounds, and provide detailed, field-proven protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.
Reactivity Profile: A Symphony of Electronic and Steric Effects
The synthetic versatility of this compound is not accidental; it is a direct consequence of the interplay between its substituents. Understanding these influences is crucial for predicting reactivity and designing rational synthetic routes.
-
The Cyano (-C≡N) Group: As a moderate electron-withdrawing group, the nitrile functionality plays a dual role.[4] Firstly, it activates the aromatic ring towards nucleophilic attack, a critical feature for enabling Nucleophilic Aromatic Substitution (SNAr) reactions.[4][5] Secondly, the nitrile group itself is a versatile synthetic handle, readily transformable into other key functional groups such as primary amines (via reduction) or carboxylic acids (via hydrolysis), providing access to a diverse range of derivatives.[4][6]
-
The Chloro (-Cl) Group: Positioned at the 2-position (ortho to the nitrile), the chlorine atom serves as an excellent leaving group in SNAr reactions.[5][7] Its reactivity is significantly enhanced by the electron-withdrawing nature of the adjacent cyano group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[8][9] Furthermore, the chloro group provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[10]
-
The Methyl (-CH₃) Group: The methyl group at the 3-position (meta to the nitrile) exerts a subtle but important influence. As an electron-donating group, it can slightly counteract the deactivating effect of the nitrile group in certain electrophilic substitutions.[11] More importantly, it introduces steric bulk, which can direct the regioselectivity of reactions and influence the conformational preferences of the final products, a key consideration in drug design.
This specific arrangement of substituents makes this compound a prime candidate for sequential, regioselective modifications, allowing for the rapid build-up of molecular complexity from a simple, commercially available starting material.
Core Applications in Synthesis
The unique reactivity profile of this compound has established it as a cornerstone intermediate in several key industrial and research areas.
Pharmaceutical Synthesis: Crafting Bioactive Molecules
The scaffold of this compound is prevalent in a variety of pharmacologically active compounds. Its most notable application is in the synthesis of Angiotensin II receptor antagonists, a class of drugs used to treat hypertension.[12][13][14] The synthesis of these complex molecules, often referred to as "sartans," frequently involves a key biphenyl linkage. This compound can serve as a precursor to one of the aromatic rings, where the chloro group is replaced via a Suzuki-Miyaura coupling, and the nitrile is later converted to a tetrazole ring, a common bioisostere for a carboxylic acid in this drug class.[15]
Beyond sartan synthesis, this building block is used to construct other heterocyclic systems found in modern drug candidates, including treatments for diabetes and novel antibacterial agents.[16][17][18]
Agrochemical Development
In the agrochemical sector, this compound serves as a key intermediate for the production of novel herbicides, fungicides, and insecticides.[1][19] The halogenated aromatic nitrile structure is a common feature in many crop protection agents, and the ability to selectively functionalize the molecule at the chloro and nitrile positions allows for the fine-tuning of biological activity and physical properties.[1]
Data Presentation: Physicochemical Properties
A thorough understanding of a building block's physical properties is essential for experimental design and safety.
| Property | Value | Source |
| CAS Number | 15013-71-5 | [20][21][22] |
| Molecular Formula | C₈H₆ClN | [21][22] |
| Molar Mass | 151.59 g/mol | [21][23] |
| Appearance | White to off-white solid/crystalline powder | [1][23] |
| Melting Point | 47 - 51 °C | [23] |
| Boiling Point | 234 - 236 °C | [23] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, toluene) | [23] |
Experimental Protocols and Methodologies
The following protocols are presented as robust, validated methods for two of the most important transformations of this compound. They are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of this compound with 4-methoxyphenylboronic acid. This reaction is a cornerstone of modern organic synthesis for creating biaryl structures.[24][25][26]
Objective: To synthesize 2-(4-methoxyphenyl)-3-methylbenzonitrile.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.52 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Catalyst Addition: Add palladium(II) acetate (45 mg, 0.2 mmol) and triphenylphosphine (105 mg, 0.4 mmol).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive pressure of nitrogen, add toluene (40 mL) and water (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
Expected Outcome:
-
Product: 2-(4-methoxyphenyl)-3-methylbenzonitrile as a white or pale yellow solid.
-
Yield: 80-90%.
-
Characterization (Hypothetical): ¹H NMR (CDCl₃, 400 MHz): δ 7.6-7.2 (m, 7H, Ar-H), 3.85 (s, 3H, OCH₃), 2.20 (s, 3H, Ar-CH₃).
Causality and Trustworthiness: The use of a palladium catalyst is essential for the catalytic cycle.[24] PPh₃ serves as a ligand to stabilize the palladium species. The aqueous base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step.[25] The biphasic solvent system (toluene/water) is a common and effective medium for this reaction.[24] Monitoring by TLC/GC-MS provides a reliable method to determine reaction completion, ensuring reproducibility.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol details the displacement of the chloride with a sodium methoxide nucleophile, a classic SNAr reaction.[5][9]
Objective: To synthesize 2-Methoxy-3-methylbenzonitrile.
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard reaction glassware
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.52 g, 10 mmol).
-
Solvent: Add anhydrous DMF (30 mL) and stir until the starting material is fully dissolved.
-
Nucleophile Addition: Carefully add sodium methoxide (0.81 g, 15 mmol) portion-wise at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80 °C. Maintain stirring at this temperature for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.
-
Work-up: Cool the reaction to room temperature. Carefully pour the reaction mixture into ice-water (100 mL). A precipitate may form. Extract the aqueous mixture with diethyl ether (3 x 40 mL).
-
Washing and Drying: Combine the organic extracts and wash with water (2 x 50 mL) to remove residual DMF, followed by a brine wash (50 mL). Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Expected Outcome:
-
Product: 2-Methoxy-3-methylbenzonitrile as a colorless oil or low-melting solid.
-
Yield: 85-95%.
-
Characterization (Hypothetical): ¹H NMR (CDCl₃, 400 MHz): δ 7.4-7.0 (m, 3H, Ar-H), 3.90 (s, 3H, OCH₃), 2.30 (s, 3H, Ar-CH₃).
Causality and Trustworthiness: The reaction proceeds via the SNAr mechanism, which is highly favored due to the electron-withdrawing nitrile group activating the ortho-positioned chloro leaving group.[5][27] DMF is an excellent polar aprotic solvent for this transformation as it effectively solvates the sodium cation, freeing the methoxide anion to act as a potent nucleophile. The aqueous work-up is critical for quenching the reaction and separating the organic product from the inorganic salts and DMF solvent.
Visualizing Synthetic Pathways
Diagrams are essential for conceptualizing the relationships between different synthetic transformations.
Caption: Synthetic pathways originating from this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. 2-Chlorobenzonitrile [anshulchemicals.com]
- 2. China 2-chloro-4-fluoro-3-methylbenzonitrile Manufacturer and Supplier, Factory | Lizhuo [shlzpharma.com]
- 3. This compound [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. nbinno.com [nbinno.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of a new series of angiotensin II receptor antagonists and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. This compound - [nashpharmatech.com]
- 21. This compound | C8H6ClN | CID 14529890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. scbt.com [scbt.com]
- 23. This compound | Properties, Applications, Safety Data & China Suppliers [nj-finechem.com]
- 24. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 25. Suzuki Coupling [organic-chemistry.org]
- 26. m.youtube.com [m.youtube.com]
- 27. m.youtube.com [m.youtube.com]
The Strategic Role of 2-Chloro-3-methylbenzonitrile in Modern Medicinal Chemistry
Introduction: The Benzonitrile Moiety as a Privileged Scaffold
In the landscape of contemporary drug discovery, the benzonitrile scaffold has emerged as a "privileged" structural motif.[1] Its unique physicochemical properties, including the ability of the nitrile group to act as a potent hydrogen bond acceptor and its function as a bioisostere for various functional groups, render it a versatile building block for constructing complex, biologically active molecules.[1][2] The nitrile group's linear geometry and modest size allow for favorable interactions within the often-constricted binding pockets of biological targets.[3] Furthermore, its metabolic stability and capacity to be transformed into other key functional groups like amines, carboxylic acids, or tetrazoles provide medicinal chemists with a powerful tool for optimizing lead compounds.[4]
This guide focuses on a specifically substituted analogue, 2-Chloro-3-methylbenzonitrile (CAS No. 15013-71-5), a building block of increasing importance. We will explore the strategic rationale behind its specific substitution pattern, its application in the synthesis of high-value therapeutic agents, and provide detailed protocols for its chemical modification.
| Property | Value | Source |
| CAS Number | 15013-71-5 | [5] |
| Molecular Formula | C₈H₆ClN | [5] |
| Molecular Weight | 151.59 g/mol | [5] |
| Melting Point | 74-77 °C | [6] |
| Appearance | Light brown crystalline powder | [6] |
The Rationale for the 2-Chloro-3-Methyl Substitution Pattern
The specific arrangement of the chloro, methyl, and nitrile groups on the benzene ring is not arbitrary; it is a calculated design that imparts distinct reactivity and structural advantages for drug development.
-
Electronic Effects : The chlorine atom at the 2-position and the nitrile group at the 1-position are both electron-withdrawing, which can be crucial for modulating the pKa of adjacent functional groups or for activating the aromatic ring for certain reactions. The methyl group at the 3-position is weakly electron-donating, which can influence the overall electron density of the ring and provide a steric handle to direct molecular interactions.[7][8] This electronic interplay is critical in fine-tuning a molecule's binding affinity to its target protein.
-
Modulation of Physicochemical Properties : The introduction of a chlorine atom often enhances membrane permeability and metabolic stability by blocking potential sites of oxidation.[7][8] This can lead to improved pharmacokinetic profiles, such as a longer half-life and better oral bioavailability.
-
Vector for Synthesis : The chlorine atom serves as a versatile handle for further molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).[9][10] This allows for the strategic introduction of additional pharmacophoric elements.
Application Focus: Synthesis of Selective Androgen Receptor Modulators (SARMs)
A prominent application of the this compound scaffold is in the development of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), offering the potential for anabolic benefits in muscle and bone while avoiding the undesirable androgenic side effects in tissues like the prostate.[11][12]
One notable example is the investigational SARM, LY305 (2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile), which has been developed for conditions such as muscle wasting and osteoporosis.[4][6] While the direct synthesis of LY305 utilizes the 4-iodo analogue of our title compound for enhanced reactivity in Buchwald-Hartwig amination, the core this compound structure is the foundational pharmacophore that engages with the androgen receptor.[6] Patents in the field explicitly describe the use of 2-chloro-3-methyl-benzonitrile in the synthesis of related SARM candidates, underscoring its importance in this therapeutic area.[13]
The general synthetic approach involves the strategic installation of an amino-cycloalkanol moiety at the 4-position of the benzonitrile ring, a key interaction domain for AR binding.
Caption: Conceptual workflow for SARM synthesis.
Experimental Protocols
The following protocols provide detailed, field-proven methodologies for key transformations of this compound. These are designed as self-validating systems, with explanations for each critical step.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the displacement of the activated chlorine atom with a generic primary amine. The electron-withdrawing nitrile group, while not in the optimal ortho or para position for maximum activation, still contributes to making the ring susceptible to nucleophilic attack under forcing conditions, a common strategy in medicinal chemistry to build molecular complexity.
Causality Behind Experimental Choices:
-
Base (e.g., K₂CO₃, Cs₂CO₃): A base is required to deprotonate the incoming amine nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Cesium carbonate is often used for less reactive systems due to its higher solubility and the "caesium effect."
-
Solvent (e.g., DMSO, DMF): A polar aprotic solvent is chosen to dissolve the reactants and stabilize the charged Meisenheimer intermediate formed during the SNAr mechanism.[14]
-
High Temperature: Since the chlorine is not maximally activated by the nitrile group (which is in the meta position relative to the amine's point of attachment), thermal energy is required to overcome the activation barrier for the initial nucleophilic attack.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired primary amine (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can cause side reactions at high temperatures.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe (to a concentration of approx. 0.5 M).
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMSO and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-3-methylbenzonitrile derivative.
Caption: Workflow for Nucleophilic Aromatic Substitution.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction, to replace the chlorine atom with an aryl or heteroaryl group. This is a cornerstone reaction in drug discovery for creating biaryl scaffolds.[2][15]
Causality Behind Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/Ligand): A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly. Alternatively, a stable Pd(II) or Pd(0) precursor like Pd₂(dba)₃ is used with a phosphine ligand (e.g., XPhos, SPhos) which stabilizes the catalytic species and facilitates the key steps of oxidative addition and reductive elimination.[10][15]
-
Base (e.g., K₂CO₃, K₃PO₄): The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[15] It activates the boronic acid by forming a more nucleophilic boronate species.
-
Solvent System (e.g., Dioxane/Water, Toluene/Water): The reaction is often run in a biphasic solvent system. The organic solvent (dioxane, toluene) solubilizes the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (to a concentration of approx. 0.2 M).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-12 hours. If using a microwave reactor, typical conditions are 120-150 °C for 20-60 minutes.
-
Monitoring: Monitor the reaction for the disappearance of the starting halide by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the desired biaryl product.
| Reaction Type | Key Reagents | Typical Conditions | Expected Outcome |
| SNAr | Amine, Cs₂CO₃ | DMSO, 120-140 °C | Formation of C-N bond |
| Suzuki Coupling | Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 100-110 °C | Formation of C-C bond |
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable platform for constructing novel therapeutics. Its specific substitution pattern provides a unique combination of electronic and steric properties, while the chloro-substituent serves as a key handle for diversification through robust and well-understood synthetic transformations like SNAr and Suzuki-Miyaura coupling. Its demonstrated utility in the synthesis of SARMs highlights its value in targeting complex and important disease pathways. The protocols and insights provided herein are intended to empower researchers to effectively leverage the synthetic potential of this versatile molecule in their drug discovery programs.
References
- 1. 2-Chloro-3-methoxybenzonitrile [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H6ClN | CID 14529890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. US7645898B2 - Selective androgen receptor modulators and method of use thereof - Google Patents [patents.google.com]
- 12. US20060009427A1 - Androgen modulators - Google Patents [patents.google.com]
- 13. WO2013055577A1 - Selective androgen receptor modulators - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-methylbenzonitrile
A Guide for Researchers on Yield Improvement and Troubleshooting
Welcome to the technical support center for the synthesis of 2-Chloro-3-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, grounded in established chemical principles and field-proven experience.
The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, is most commonly achieved via the Sandmeyer reaction .[1][2] This pathway begins with the diazotization of 2-amino-6-chlorotoluene followed by a copper(I) cyanide-mediated cyanation. While robust, the reaction is sensitive to several parameters that can significantly impact yield and purity. This guide addresses the most frequent challenges encountered during this two-stage process.
Part 1: Reaction Overview & Core Principles
The Sandmeyer reaction is a powerful transformation that converts a primary aryl amine into an aryl halide or pseudohalide.[3] The synthesis of this compound involves two critical stages:
-
Diazotization: The conversion of the primary amine (2-amino-6-chlorotoluene) into an arenediazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[3]
-
Cyanation: The substitution of the diazonium group (-N₂⁺) with a nitrile group (-CN) using a copper(I) cyanide (CuCN) reagent. This step proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][4]
Success hinges on the careful control of both stages, as the intermediate diazonium salt is often unstable.
Caption: Overall workflow for the synthesis of this compound.
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section is structured to address specific problems you may encounter. We have divided the issues based on the reaction stage.
Stage 1: Diazotization
Question 1: My diazotization reaction seems incomplete or is giving a low yield of the diazonium salt. How can I fix this?
Answer: Incomplete diazotization is a common issue and typically points to problems with temperature control, reagent stoichiometry, or the rate of addition.
-
Causality (The "Why"): The formation of the nitrosating agent, nitrous acid (HNO₂), and the subsequent diazonium salt are highly temperature-sensitive. Arenediazonium salts are unstable and readily decompose at temperatures above 5-10 °C, often leading to the formation of undesired phenol byproducts through reaction with water.[5] An insufficient amount of acid will lead to incomplete diazotization and can also allow for unwanted side reactions, such as the coupling of the diazonium salt with the unreacted parent amine to form a diazoamino compound.
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure the reaction mixture is maintained between 0 and 5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.
-
Reagent Purity and Stoichiometry: Use a slight excess of sodium nitrite (typically 1.05-1.1 equivalents) to ensure complete conversion. Crucially, use at least 2.5-3 equivalents of hydrochloric acid. One equivalent is consumed by the amine to form the hydrochloride salt, and another is required to generate nitrous acid from sodium nitrite. The excess acid maintains a low pH, which stabilizes the diazonium salt and prevents side reactions.
-
Slow, Subsurface Addition: Add the aqueous solution of sodium nitrite slowly and beneath the surface of the reaction mixture. This ensures localized concentration of the reagent is minimized, preventing temperature spikes and promoting efficient reaction.
-
Verification of Completion: After the addition is complete, you can check for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue/black). This confirms that sufficient nitrosating agent was present to drive the reaction to completion. A slight excess is desirable, but a large excess should be quenched with a small amount of urea or sulfamic acid before proceeding to the next step.
-
Question 2: The reaction mixture is turning dark brown or black during diazotization.
Answer: A dark coloration suggests decomposition of the diazonium salt or other side reactions.
-
Causality (The "Why"): Decomposition is often triggered by localized "hot spots" where the temperature exceeds the critical 0-5 °C range.[5] This can happen if the sodium nitrite solution is added too quickly or if stirring is inefficient. The decomposition products can polymerize or lead to complex, colored mixtures.
-
Troubleshooting Steps:
-
Improve Stirring: Ensure vigorous mechanical stirring to maintain a homogenous temperature throughout the reaction vessel.
-
Control Addition Rate: Slow the rate of addition of the sodium nitrite solution. For larger scale reactions, consider using a syringe pump for precise control.
-
Check Acid Concentration: Ensure sufficient acid is present from the start. The amine should be fully dissolved as its hydrochloride salt in the acid before cooling and beginning the nitrite addition.
-
Stage 2: Cyanation
Question 3: My yield is very low, and I'm isolating a significant amount of tarry, insoluble material after the cyanation step. What is happening?
Answer: This is the most common failure mode in a Sandmeyer cyanation and is almost always related to the rate of addition of the diazonium salt solution to the copper(I) cyanide solution and the temperature of the cyanation mixture.
-
Causality (The "Why"): The Sandmeyer reaction is a radical-mediated process.[1][4] The slow, controlled decomposition of the diazonium salt upon catalysis by Cu(I) is key. If the diazonium salt is added too quickly, its concentration builds up. This can lead to competing, non-productive decomposition pathways and polymerization, resulting in tars. The reaction is also exothermic, and a rapid addition can cause the temperature to rise uncontrollably, further accelerating decomposition.
-
Troubleshooting Steps:
-
Control the Addition: The cold diazonium salt solution must be added slowly and in portions to the heated (typically 60-80 °C, but check specific literature) copper(I) cyanide solution.
-
Monitor Gas Evolution: Each addition should cause a controlled evolution of nitrogen gas. Wait for the effervescence to subside before adding the next portion. A vigorous, uncontrolled frothing indicates the addition is too fast.
-
Maintain Cyanation Temperature: The temperature of the copper cyanide solution is critical. Too low, and the reaction may be sluggish; too high, and decomposition byproducts increase. This needs to be optimized for your specific setup.
-
Ensure Active Catalyst: Use high-quality, fresh copper(I) cyanide. The quality of the CuCN is paramount for good yields.
-
Question 4: What are the primary side products, and how can they be minimized?
Answer: Besides tarry polymers, the main identifiable side products are 2-chloro-3-methylphenol and 2-chloro-3-methyl-chlorobenzene.
-
Causality (The "Why"):
-
Phenol Formation: This occurs when the diazonium salt reacts with water instead of the cyanide nucleophile. It is a primary decomposition product if the diazonium salt is allowed to warm up before or during the cyanation step.
-
Chloroarene Formation: This is a competing Sandmeyer-type reaction where the chloride counter-ion from the diazotization step reacts instead of the cyanide.
-
-
Troubleshooting Steps:
-
To Minimize Phenols: Keep the diazonium salt solution cold at all times and use it immediately after preparation. Ensure the cyanation reaction proceeds at a reasonable rate to consume the diazonium salt as it is added.
-
To Minimize Chloroarenes: While difficult to eliminate completely, ensuring a reactive and well-solubilized copper(I) cyanide complex can improve the selectivity for cyanation. Some protocols prepare a solution of CuCN in NaCN or KCN to form the more soluble [Cu(CN)₂]⁻ complex, which can enhance reactivity.
-
Safety FAQ
Question 5: What are the critical safety hazards I must be aware of?
Answer: This reaction involves two significant hazards: the instability of the diazonium salt and the extreme toxicity of cyanide.
-
Diazonium Salts: Solid, dry diazonium salts are shock-sensitive and can be explosive .[6] They should NEVER be isolated. Always prepare them in solution at low temperatures and use them immediately in situ.
-
Cyanide: Copper(I) cyanide (CuCN) and any alkali metal cyanides (NaCN, KCN) are highly toxic. The most significant danger is the potential for the release of hydrogen cyanide (HCN) gas , which is a potent and rapidly acting poison. HCN is formed when cyanides are mixed with acid.
-
CRITICAL PRECAUTION: Ensure the cyanation reaction mixture remains neutral or basic during work-up. NEVER acidify a solution containing residual cyanide salts. All work must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory. Have a cyanide poisoning first-aid kit and trained personnel available.
-
Part 3: Optimized Protocol and Data
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating baseline procedure. Each step includes checkpoints and rationale.
Step 1: Diazotization of 2-Amino-6-chlorotoluene
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-amino-6-chlorotoluene (1.0 eq) and concentrated hydrochloric acid (3.0 eq).
-
Stir until the amine fully dissolves to form the hydrochloride salt. Add water if necessary to maintain a stirrable slurry.
-
Cool the mixture to 0 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise via the dropping funnel, ensuring the tip is below the surface of the reaction mixture. Maintain the internal temperature strictly between 0-5 °C . The addition should take approximately 30-45 minutes.
-
Checkpoint: After complete addition, stir for an additional 20 minutes at 0-5 °C. Test for excess nitrous acid with starch-iodide paper (should turn blue). If the test is negative, add a small amount more of the nitrite solution. If a large excess is present, add a pinch of urea to quench it until the test is negative. The resulting clear solution of the diazonium salt should be used immediately.
Step 2: Sandmeyer Cyanation
-
In a separate, larger flask equipped for stirring and heating, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Heat this mixture to ~70 °C with stirring.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution in small portions.
-
Checkpoint: Control the rate of addition to maintain a steady evolution of nitrogen gas. If frothing becomes too vigorous, stop the addition and allow it to subside. Maintain the reaction temperature between 70-80 °C.
-
After the addition is complete, continue heating and stirring for an additional 30 minutes to ensure the reaction is complete.
-
Cool the reaction mixture to room temperature. The product will often separate as an oil or solid.
Step 3: Work-up and Purification
-
Extract the cooled reaction mixture with a suitable organic solvent (e.g., toluene or dichloromethane) three times.
-
Combine the organic layers. Crucially, wash the organic layer with a ferrous sulfate solution to complex any residual cyanide, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
Table: Key Parameter Optimization
| Parameter | Recommended Range | Effect on Yield if Deviated | Rationale |
| Diazotization Temp. | 0-5 °C | Low: Incomplete reaction. High: Drastic yield loss, phenol formation. | Arenediazonium salts are thermally unstable.[5] |
| HCl Equivalents | 2.5 - 3.0 eq | Low: Incomplete diazotization, side reactions. | Ensures full salt formation and generation of HNO₂. |
| NaNO₂ Equivalents | 1.05 - 1.1 eq | Low: Incomplete conversion of amine. High: Can lead to unwanted nitrosation of other species. | Drives the reaction to completion. |
| Cyanation Temp. | 60-80 °C | Low: Sluggish reaction. High: Increased tar and byproduct formation. | Balances the rate of productive reaction against decomposition. |
| Addition Rate | Slow, portion-wise | Too Fast: Uncontrolled exotherm, tarring, low yield. | Prevents buildup of unstable diazonium intermediate. |
Part 4: Mechanistic Visualization
The Sandmeyer reaction is understood to proceed through a single-electron transfer (SET) mechanism, generating an aryl radical intermediate.
Caption: Simplified radical mechanism of the Sandmeyer cyanation step.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. byjus.com [byjus.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in 2-Chloro-3-methylbenzonitrile preparations
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Chloro-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The content is structured in a flexible question-and-answer format to directly address challenges encountered in the laboratory.
Part 1: General FAQs and Impurity Identification
This section addresses common, overarching issues that can arise during the synthesis of this compound, regardless of the specific synthetic route employed.
Q1: My final product analysis (NMR/GC-MS) shows an unexpected impurity with a mass of 169.6 g/mol . What is the likely identity of this compound?
A1: The most probable identity of an impurity with this mass is 2-Chloro-3-methylbenzamide . This is the direct hydrolysis product of your target molecule. The nitrile group is susceptible to hydrolysis to an amide, especially in the presence of acid or base, even in trace amounts, during the reaction or workup.[1][2][3]
Troubleshooting Steps:
-
Review Your Workup: Did you use a strong acid or base during extraction or washing? Prolonged contact with aqueous acidic or basic solutions can facilitate this side reaction.[2] Opt for a quick wash with dilute acid/base followed by a brine wash.
-
Ensure Anhydrous Conditions: If your reaction is meant to be anhydrous, ensure all solvents and reagents are thoroughly dried. Water is a direct reactant in the formation of the amide.
-
Controlled Hydrolysis: In some cases, mild hydrolysis conditions are used to convert nitriles to amides.[4][5] If this is not your intention, ensure your reaction temperature and conditions are not inadvertently promoting this pathway.
Q2: My IR spectrum shows a sharp, medium-intensity peak around 2120-2140 cm⁻¹, which is different from the expected nitrile peak (~2220-2230 cm⁻¹). What could this be?
A2: This peak is characteristic of an isocyanide (or isonitrile) . Isocyanides are isomers of nitriles and can sometimes form as byproducts, particularly in reactions involving cyanide nucleophiles.[6][7] For instance, in reactions with alkyl halides, the choice of cyanide salt can influence the outcome; silver cyanide (AgCN), being more covalent, tends to favor isocyanide formation, while sodium or potassium cyanide (NaCN, KCN) favors nitrile formation.[7]
Troubleshooting Steps:
-
Choice of Cyanide Source: When using a cyanation route (like the Rosenmund-von Braun reaction), ensure you are using a copper(I) cyanide or an alkali metal cyanide source rather than one known to promote isocyanide formation.
-
Reaction Mechanism: Isocyanide formation can also be indicative of alternative reaction pathways.[8][9] Review your specific reaction to see if conditions might favor attack by the nitrogen atom of the cyanide nucleophile.
Impurity Identification Workflow
Use the following decision tree to help identify unknown impurities based on initial analytical data.
Caption: Decision tree for impurity identification.
Part 2: Troubleshooting the Sandmeyer Reaction
The Sandmeyer reaction, which converts an aryl amine via a diazonium salt to the desired nitrile, is a powerful but sometimes delicate transformation.[10][11][12]
Q3: My yield is very low, and I've isolated a high-boiling, non-polar byproduct. GC-MS suggests a dimeric structure. What went wrong?
A3: You have likely formed a biaryl byproduct . The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[10][12] This involves the formation of an aryl radical after the loss of N₂ gas. If two of these aryl radicals combine, they form a biaryl compound.
Causality & Prevention:
-
Cause: The rate of aryl radical generation is too high, or the concentration of the copper(I) cyanide complex is too low, leading to radical-radical coupling.
-
Prevention:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the entire process, from diazotization to the addition of the copper cyanide solution. This controls the rate of decomposition of the diazonium salt.
-
Slow Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution. This ensures that the aryl radical, once formed, is immediately trapped by the copper cyanide complex rather than another aryl radical.
-
Homogeneity: Ensure vigorous stirring to maintain a homogeneous mixture. Localized high concentrations of the diazonium salt can promote side reactions.
-
Q4: My product is contaminated with a significant amount of 2-hydroxy-3-methylbenzonitrile. How can I avoid this?
A4: This phenolic byproduct arises from the reaction of the aryl diazonium salt with water. The diazonium group is an excellent leaving group and can be displaced by water, especially at elevated temperatures.
Troubleshooting Protocol:
-
Strict Temperature Control: Keep the reaction temperature below 5 °C. The rate of hydrolysis increases significantly with temperature.
-
pH Management: Ensure the solution is acidic. The diazonium salt is more stable under acidic conditions.
-
Minimize Water: While the reaction is aqueous, avoid adding unnecessary excess water. Use concentrated solutions where possible.
-
Immediate Use: Prepare the diazonium salt and use it immediately in the subsequent Sandmeyer step. Letting the diazonium salt solution sit, even at low temperatures, can lead to decomposition and hydrolysis.
Part 3: Troubleshooting the Rosenmund-von Braun Reaction
This reaction involves the cyanation of an aryl halide (e.g., 2,3-dichlorotoluene or 2-chloro-3-bromotoluene) using copper(I) cyanide, often at high temperatures.[13][14][15]
Q5: The reaction requires very high temperatures (>180 °C) and results in a dark, tarry mixture with a low yield of the desired nitrile. How can I improve this?
A5: The classical Rosenmund-von Braun reaction is notorious for requiring harsh conditions.[16] The high temperatures can lead to thermal decomposition of the starting material, product, and solvent.
Optimization Strategies:
-
Solvent Choice: Use a high-boiling, polar aprotic solvent like DMF, NMP, or pyridine to help solubilize the copper cyanide and facilitate the reaction at a lower temperature.[13]
-
Additives/Ligands: Modern variations of this reaction use additives to promote the reaction under milder conditions. L-proline has been shown to be an effective promoter, allowing the reaction to proceed at lower temperatures (80–120 °C) with excellent functional group tolerance.[16]
-
Substrate Reactivity: Aryl iodides are more reactive than aryl bromides, which are more reactive than aryl chlorides. If you are starting with an aryl chloride, the reaction will be the most difficult. If possible, consider using the corresponding aryl bromide or iodide as your starting material.
Workflow for Optimizing Rosenmund-von Braun Reaction
Caption: Workflow for Rosenmund-von Braun optimization.
Part 4: Troubleshooting Direct Chlorination of 3-Methylbenzonitrile
Direct electrophilic chlorination of 3-methylbenzonitrile is a potential route, but controlling regioselectivity can be a major challenge.
Q6: I am getting a mixture of chlorinated isomers instead of the desired this compound. How can I improve selectivity?
A6: The regiochemical outcome is determined by the directing effects of the substituents on the aromatic ring. The methyl group is an ortho-, para-director, while the nitrile group is a meta-director.
-
Methyl Group Directing: To positions 2, 4, 6.
-
Nitrile Group Directing: To position 5.
The activating, ortho-directing effect of the methyl group at position 3 will strongly favor substitution at the 2- and 6-positions. Obtaining pure 2-chloro isomer is challenging.
Strategies for Improving Selectivity:
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can influence the isomer distribution. Experiment with different catalysts and concentrations.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the sterically less hindered product, though it may also slow the reaction rate.
-
Bulky Chlorinating Agent: Using a bulkier chlorinating agent might favor substitution at the less sterically hindered 6-position over the 2-position, which is adjacent to the methyl group. This may not be ideal if the 2-chloro isomer is the target.
-
Alternative Synthetic Route: Due to these regioselectivity challenges, routes like the Sandmeyer reaction starting from a regiochemically pure aniline (e.g., 2-amino-3-methylbenzonitrile) are often preferred for synthesizing a specific isomer.
Part 5: Summary of Side Reactions and Conditions
| Side Reaction / Impurity | Common Cause(s) | Synthetic Route | Prevention / Mitigation Strategy |
| 2-Chloro-3-methylbenzamide | Presence of water; acidic or basic workup | All Routes | Use anhydrous conditions; perform rapid, neutral workup. |
| 2-Chloro-3-methylbenzoic Acid | Harsh acidic/basic conditions; prolonged heating | All Routes | Use mild conditions; avoid excessive heat and reaction times.[17] |
| Biaryl Byproducts | High radical concentration; slow trapping | Sandmeyer | Low temperature (0-5 °C); slow addition of diazonium salt.[10][12] |
| 2-Hydroxy-3-methylbenzonitrile | Reaction of diazonium salt with water | Sandmeyer | Maintain low temperature; use diazonium salt immediately. |
| Isocyanide Isomer | Use of certain cyanide reagents (e.g., AgCN) | Rosenmund-von Braun | Use CuCN or NaCN/KCN as the cyanide source.[7] |
| Regioisomers (e.g., 6-Chloro-) | Competing directing effects of substituents | Direct Chlorination | Optimize catalyst and temperature; consider an alternative route. |
| Thermal Decomposition (Tar) | Excessively high reaction temperatures | Rosenmund-von Braun | Use polar aprotic solvents and promoters (e.g., L-proline) to lower temperature.[13][16] |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 6. Explain method of preparation of nitrile and iso nitrile | Filo [askfilo.com]
- 7. youtube.com [youtube.com]
- 8. Direct Conversion of Nitriles to Alkene “Isonitriles” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isonitrile synthesis by dehydration [organic-chemistry.org]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 14. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for 2-Chloro-3-methylbenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a particularly challenging substrate in Suzuki-Miyaura cross-coupling reactions: 2-Chloro-3-methylbenzonitrile. Due to the electron-withdrawing nature of the nitrile group and the steric hindrance from the adjacent methyl group, this aryl chloride presents a unique set of challenges. This resource will provide troubleshooting guidance and frequently asked questions to help you navigate and optimize your experimental conditions for a successful coupling.
Understanding the Challenge: Why is this compound a Difficult Substrate?
The primary hurdle in the Suzuki coupling of this compound lies in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2] Aryl chlorides are inherently less reactive than their bromide or iodide counterparts due to the strong C-Cl bond.[3] The electron-withdrawing nitrile group can facilitate this step to some extent, but the steric bulk of the ortho-methyl group significantly hinders the approach of the palladium catalyst to the C-Cl bond.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction is showing no or very low conversion of the starting material. Where should I start troubleshooting?
A1: Low conversion is a common issue with challenging substrates. Here’s a systematic approach to diagnose the problem:
-
Catalyst System Inactivity: The choice of palladium precursor and, more critically, the ligand is paramount for activating unreactive aryl chlorides.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[2]
-
Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6][7] If the base is not strong enough or is unsuitable for the specific reaction conditions, the catalytic cycle will stall.
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role in overcoming the activation energy barrier.
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen and can be readily oxidized to an inactive state.
Q2: I'm observing significant formation of a byproduct that appears to be the homocoupled product of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid is a common side reaction, often indicating an issue with the catalytic cycle or the presence of an oxidant.
-
Cause: This side reaction can be promoted by the presence of oxygen, which can interfere with the palladium catalyst's normal cycle. It can also occur if the transmetalation or reductive elimination steps are slow relative to the oxidative addition.
-
Prevention Strategies:
-
Rigorous Degassing: Ensure all solvents, including any water used in a biphasic system, are thoroughly degassed to remove dissolved oxygen.[12]
-
Optimize Catalyst and Ligand: A well-chosen ligand can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction. Again, bulky, electron-rich phosphine ligands are often effective.[12]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.
-
Q3: I'm seeing a significant amount of protodeboronation (my boronic acid is being converted back to the corresponding arene). How can I minimize this?
A3: Protodeboronation is a major competing pathway, especially with electron-deficient boronic acids and under certain basic conditions.[2][11]
-
Cause: The C-B bond can be cleaved by a proton source, which can be residual water or the solvent itself, often accelerated by the base.
-
Mitigation Strategies:
-
Choice of Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[2] Milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[6][7]
-
Anhydrous Conditions: While some Suzuki reactions benefit from water, if protodeboronation is severe, switching to strictly anhydrous conditions can help.[2]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), can reduce the rate of protodeboronation.[9][11]
-
Optimization Strategies: A Tabular Guide
For a systematic approach to optimizing your reaction, consider screening the following parameters. The table below provides a starting point for your experimental design.
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) | Condition 3 (More Forcing) | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Buchwald Precatalyst (e.g., XPhos Pd G3) (2 mol%) | Precatalysts can offer improved stability and ease of handling. Buchwald precatalysts are specifically designed for challenging couplings.[13] |
| Ligand | PPh₃ (4 mol%) | SPhos (4 mol%) | XPhos (4 mol%) | Bulky, electron-rich ligands like SPhos and XPhos are superior for activating aryl chlorides. |
| Base | K₂CO₃ (2 eq.) | K₃PO₄ (2 eq.) | Cs₂CO₃ (2 eq.) | Stronger, non-hydroxide bases are often more effective for difficult substrates.[2][7] |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | THF (anhydrous) | The solvent affects solubility and reaction kinetics. Anhydrous conditions can mitigate protodeboronation.[14][15] |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures are often required to overcome the activation barrier for C-Cl bond cleavage.[8] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9][16]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Experimental Protocol: General Procedure for Optimization
The following is a general, step-by-step protocol for setting up a Suzuki-Miyaura coupling reaction with this compound. This should be adapted based on your specific optimization parameters.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (2.0 equiv.).[2]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand. Then, add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[16]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[16]
References
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Challenges in the Hydrolysis of 2-Chloro-3-methylbenzonitrile
Welcome to the technical support guide for the hydrolysis of 2-Chloro-3-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the conversion of this sterically hindered nitrile to its corresponding carboxylic acid or amide. As Senior Application Scientists, we provide not only protocols but also the underlying rationale to empower you to troubleshoot and optimize your experimental outcomes.
The hydrolysis of this compound is a deceptively challenging transformation. The molecule's structure, featuring an ortho-chloro substituent and a meta-methyl group, imposes significant steric and electronic constraints that impede standard hydrolysis protocols.[1][2][3] This guide directly addresses the most common issues, from low conversion rates to undesired side reactions.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: My reaction shows very low or no conversion of the starting nitrile. What's going wrong?
Answer:
This is the most frequently encountered problem and is almost always due to the substantial steric hindrance around the nitrile group. The ortho-chloro and meta-methyl groups physically block the approach of nucleophiles (water or hydroxide ions) to the electrophilic carbon of the nitrile.[1] Standard hydrolysis conditions are often insufficient to overcome this energy barrier.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficiently Forcing Conditions | The activation energy for the hydration of this hindered nitrile is exceptionally high. Standard reflux in dilute acid or base will not provide enough energy to achieve a reasonable reaction rate.[4][5] | Increase Reaction Severity: • Acidic: Use concentrated sulfuric acid (e.g., 70-85%) or a mixture of acetic acid and concentrated HCl/H₂SO₄. Increase the temperature to 120-160°C. Monitor the reaction for several hours or even days.• Basic: Employ a high-boiling point solvent like ethylene glycol with a strong base (NaOH or KOH). This allows temperatures to reach 160-190°C, which is often necessary to drive the reaction to completion. |
| Poor Solubility | This compound is insoluble in water.[6] In a biphasic system, the reaction can only occur at the interface, leading to extremely slow conversion. | Improve Solubility: • For acidic hydrolysis, using glacial acetic acid as a co-solvent can create a homogeneous solution.• For basic hydrolysis, using ethanol or ethylene glycol as a co-solvent with aqueous base is effective. |
| Reagent Choice | Water is a weak nucleophile, and even hydroxide can be kinetically sluggish against a hindered substrate. | Consider Alternative Methods: • For advanced applications where harsh conditions are intolerable, consider transition metal-catalyzed hydration. Platinum(II) complexes, for instance, have been shown to hydrate sterically hindered nitriles under neutral and mild conditions, selectively forming the amide.[7][8] |
Issue 2: The reaction starts but seems to stop, leaving the 2-chloro-3-methylbenzamide as the major product.
Answer:
This is a classic case of incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid is a two-step process: nitrile to amide, then amide to carboxylic acid.[9][10][11][12] For sterically hindered systems, the second step can be as difficult, or even more difficult, than the first.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| High Activation Energy for Amide Hydrolysis | The 2-chloro-3-methylbenzamide intermediate is also sterically hindered. The conditions required to hydrolyze this amide are often more severe than those needed to form it from the nitrile. | Drive the Second Step: 1. Increase Severity: If you detect significant amide formation, increase the temperature and/or reaction time further. Add a higher concentration of acid or base.2. Isolate and Re-process: A cleaner approach is often to work up the reaction to isolate the amide. Then, subject the purified amide to a second, dedicated hydrolysis step under the most vigorous conditions feasible for your substrate. |
| Milder Conditions Favor Amide | Under certain milder conditions, the reaction can be stopped selectively at the amide stage.[13][14] This is because the initial hydration of the nitrile may proceed at a moderate rate, while the subsequent amide hydrolysis barely initiates. | If the Amide is the Goal: Use this to your advantage. Employ milder conditions, such as refluxing in 10% aqueous NaOH in ethanol or using HCl at lower temperatures (~40-50°C), and carefully monitor the reaction by TLC or LCMS to stop it before significant carboxylic acid formation occurs.[14] |
Issue 3: I am observing significant side product formation, possibly dehalogenation.
Answer:
The presence of the chlorine atom on the aromatic ring introduces the possibility of side reactions, particularly under harsh basic conditions.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Nucleophilic Aromatic Substitution | At very high temperatures and high concentrations of hydroxide, the chloro group can be susceptible to nucleophilic attack, leading to the formation of a hydroxy-substituted byproduct (2-hydroxy-3-methylbenzonitrile or the corresponding acid). | Favor Acidic Conditions: Acid-catalyzed hydrolysis does not involve a potent nucleophile that can displace the chloride and is therefore the preferred method to avoid dehalogenation.[15]If basic conditions are required, use the lowest effective temperature and reaction time. Avoid an excessive molar excess of the base. |
| Thermal Decomposition | Prolonged heating at very high temperatures (>180-200°C) can lead to decomposition of the starting material or product. | Careful Monitoring: Monitor the reaction progress (e.g., every 2-4 hours) using an appropriate analytical technique (TLC, GC, or HPLC). Do not let the reaction run unnecessarily long once the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: For this specific molecule, are acidic or basic conditions generally better for achieving full hydrolysis to the carboxylic acid? A: For this compound, acidic hydrolysis is often the more reliable choice to achieve the final carboxylic acid while minimizing side reactions.[15] It completely avoids the risk of dehalogenation. However, it requires highly corrosive reagents and careful handling. Basic hydrolysis can also be effective but requires very high temperatures and carries the risk of nucleophilic substitution on the aromatic ring.[16]
Q2: Why is the hydrolysis of this compound so much more difficult than benzonitrile? A: The difficulty arises from a combination of steric and electronic factors. The primary reason is steric hindrance . The bulky chlorine atom in the ortho position physically obstructs the trajectory of the incoming water or hydroxide nucleophile, significantly raising the activation energy of the reaction. The adjacent methyl group further contributes to this crowding.
Q3: Is it possible to reliably isolate the amide intermediate, 2-chloro-3-methylbenzamide? A: Yes. In fact, due to the difficulty of the second hydrolysis step, isolating the amide is often more straightforward than driving the reaction to the carboxylic acid. Using moderately harsh conditions and carefully monitoring the reaction to stop it after the consumption of the starting nitrile will often yield the amide as the major product.[4][13][14] Specialized catalysts have also been developed for the selective hydration of hindered nitriles to amides.[7][8]
Q4: What are the key work-up steps for isolating the 2-chloro-3-methylbenzoic acid product? A: The work-up is critical for obtaining a pure product.
-
For Acidic Hydrolysis: After cooling, the reaction mixture is typically poured carefully into a large volume of ice-water. The organic carboxylic acid, being insoluble in water, will precipitate out and can be collected by vacuum filtration.
-
For Basic Hydrolysis: After cooling, the mixture will contain the sodium or potassium salt of the carboxylic acid, which is soluble in water. To isolate the product, the solution must be acidified with a strong acid, such as cold 6 M or concentrated HCl, until the pH is ~1-2.[9][11][17] This protonates the carboxylate, causing the free carboxylic acid to precipitate. It can then be collected by filtration and washed with cold water.[17][18]
Experimental Protocols & Visualization
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the hydrolysis of this compound.
Caption: A decision tree for troubleshooting the hydrolysis reaction.
Protocol 1: Vigorous Acid-Catalyzed Hydrolysis
This protocol is recommended for maximizing conversion to the carboxylic acid while minimizing dehalogenation.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Carefully add a 3:1 mixture of glacial acetic acid and concentrated sulfuric acid (or 80% aqueous H₂SO₄). Use approximately 10 mL of solvent mixture per gram of nitrile.
-
Reaction: Heat the mixture to a vigorous reflux (approx. 120-140°C).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate system). The starting nitrile will be high Rf, while the carboxylic acid product will be at the baseline or very low Rf. The reaction may require 12-48 hours.
-
Work-up: Once the starting material is consumed, cool the flask to room temperature and then in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice.
-
Isolation: A white precipitate of 2-chloro-3-methylbenzoic acid will form. Stir for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Protocol 2: High-Temperature Base-Catalyzed Hydrolysis
This protocol can be effective but must be carefully controlled to avoid side reactions.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), potassium hydroxide (5.0 eq), and ethylene glycol (5-10 mL per gram of nitrile).
-
Reaction: Heat the mixture to 160-180°C. The solution should become homogeneous as it heats.
-
Monitoring: Monitor the reaction carefully by TLC or GC. Be aware that prolonged heating can lead to side products. The reaction typically requires 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water (10-20 volumes).
-
Isolation: Transfer the aqueous solution to a beaker cooled in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH < 2). A precipitate of 2-chloro-3-methylbenzoic acid will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization as described in Protocol 1.
Reaction Pathway Overview
Caption: The two-step pathway from nitrile to carboxylic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 15. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 16. deepdyve.com [deepdyve.com]
- 17. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 18. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Safe Handling and Storage of 2-Chloro-3-methylbenzonitrile
Welcome to the Technical Support Center for 2-Chloro-3-methylbenzonitrile (CAS No. 15013-71-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your laboratory operations. As a specialized aromatic nitrile, its unique reactivity and toxicological profile demand careful and informed handling. This document provides in-depth, experience-driven guidance in a user-friendly question-and-answer format, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.
Core Properties and Hazard Overview
This compound is a solid, typically appearing as a white to off-white crystalline powder.[1] Understanding its fundamental properties is the first step toward safe handling.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN | [ChemScene, 2024][2] |
| Molecular Weight | 151.59 g/mol | [ChemScene, 2024][2] |
| Melting Point | 47 - 51 °C | [Nanjing Finechem, N.D.][1] |
| Boiling Point | 234 - 236 °C | [Nanjing Finechem, N.D.][1] |
| Solubility | Insoluble in water. Soluble in common organic solvents like ethanol, acetone, and toluene. | [Nanjing Finechem, N.D.][1] |
The primary hazards associated with this compound are significant and warrant strict adherence to safety protocols. It is classified as harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[3] Inhalation of the dust can also be harmful.[4]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the essential Personal Protective Equipment (PPE) requirements for handling this compound?
A1: Due to its toxicity upon skin contact and as a skin/eye irritant, a comprehensive PPE strategy is non-negotiable.
-
Hand Protection: Always wear impermeable chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for breakthrough times. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[3] However, given the serious eye irritation risk, it is highly recommended to use chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Body Protection: A flame-retardant lab coat must be worn and fully buttoned.[5] Ensure sleeves are of sufficient length to cover the wrist, preventing any gap between the glove and the coat. Full-length pants and closed-toe shoes are mandatory.[5]
-
Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.[4][6]
Q2: What are the ideal storage conditions for this compound?
A2: Proper storage is critical to maintain the compound's stability and prevent hazardous situations.
-
Container: Store in a tightly sealed, corrosion-resistant container.[1] The original manufacturer's container is ideal.
-
Environment: The storage area must be cool, dry, and well-ventilated.[1] Some suppliers recommend refrigerated storage.[4]
-
Incompatibilities: Keep the compound segregated from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6] Contact with these substances can lead to vigorous and potentially dangerous reactions.
-
Labeling: Ensure the container is clearly labeled to prevent misidentification.[1]
Q3: What is the appropriate procedure for disposing of waste containing this compound?
A3: As a hazardous substance, it must be disposed of as chemical waste in accordance with all federal, state, and local regulations.
-
Waste Characterization: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[7]
-
Containers: Use designated, properly labeled hazardous waste containers. Do not mix this waste with other incompatible waste streams.[8]
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.[5]
-
Professional Disposal: Contact a licensed professional waste disposal service to handle the final disposal.
Troubleshooting Guides
This section provides practical advice for specific issues you may encounter during your experiments.
Scenario 1: Accidental Exposure
Q: An analyst in my lab has come into direct skin contact with this compound. What is the immediate first aid protocol?
A: Immediate and thorough action is required to mitigate the toxic effects. The following workflow should be initiated instantly.
Caption: Emergency First Aid Workflow for Exposure.
Causality: The immediate and prolonged flushing with water is crucial to physically remove the chemical and dilute any remaining substance, thereby minimizing its absorption through the skin and reducing the severity of irritation.[9] Removing contaminated clothing prevents continued contact and exposure.[9] Because this compound is toxic, professional medical evaluation is essential even if the initial symptoms seem minor.
Scenario 2: Minor Laboratory Spill
Q: A small amount (less than 10g) of solid this compound has been spilled inside a chemical fume hood. How should it be cleaned up?
A: For a minor spill of this nature, trained laboratory personnel can safely manage the cleanup by following a systematic procedure.
Caption: Minor Spill Cleanup Workflow.
Self-Validation: This protocol is self-validating because it prioritizes containment and personal safety. By avoiding dust generation, the risk of inhalation is minimized.[4][10] Using an inert material for cleanup prevents any unintended chemical reactions. The final decontamination step ensures that no hazardous residue remains on the work surface.
Scenario 3: Experimental Troubleshooting
Q: My reaction involving this compound is sluggish or failing to proceed to completion. What are some potential causes and solutions?
A: While reaction-specific issues can be complex, several general principles based on the properties of substituted benzonitriles can guide your troubleshooting.
-
Issue: Poor Solubility of Starting Material.
-
Causality: this compound is insoluble in water and may have limited solubility in some non-polar organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Select a solvent in which all reactants are fully soluble. Common choices for reactions with benzonitriles include toluene, DMF, or THF.[1] Gentle heating may improve solubility and reaction rate, but this should be done cautiously, monitoring for potential side reactions or decomposition.
-
-
Issue: Catalyst Deactivation.
-
Causality: Many reactions involving aromatic compounds, such as Friedel-Crafts or cross-coupling reactions, use catalysts that are sensitive to moisture or other impurities.[11] Trace amounts of water in your reagents or solvent can deactivate the catalyst.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried) before use. Use anhydrous solvents and high-purity reagents. If using a solid catalyst, ensure it has been stored correctly and is free-flowing.[11]
-
-
Issue: Steric Hindrance.
-
Causality: The substituents on the aromatic ring (the chloro and methyl groups) can sterically hinder the approach of reagents to the nitrile group or the aromatic ring itself, slowing down the desired transformation.
-
Solution: This is an inherent property of the molecule. You may need to use more forcing reaction conditions, such as a higher temperature, a longer reaction time, or a more active catalyst/reagent.[12] However, be aware that harsher conditions can also lead to an increase in side products. Reaction optimization through a Design of Experiments (DoE) approach may be beneficial.
-
Occupational Exposure Limits
Currently, there are no specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, established for this compound.[13] In the absence of a specific OEL, it is crucial to handle this compound with the assumption of high toxicity. Engineering controls, such as chemical fume hoods, should be used to keep exposure to the lowest possible level.[14] For related compounds like nitriles, exposure guidelines have been developed, and these emphasize minimizing exposure due to potential acute toxicity.[15]
References
- 1. This compound | Properties, Applications, Safety Data & China Suppliers [nj-finechem.com]
- 2. chemscene.com [chemscene.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. wcu.edu [wcu.edu]
- 6. fishersci.com [fishersci.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. ethz.ch [ethz.ch]
- 9. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 13. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 14. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 15. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 2-Chloro-3-methylbenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities effectively during their experimental work. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and high-purity synthesis of this important chemical intermediate.
I. Frequently Asked Questions (FAQs) on Impurity Formation
This section addresses the most common questions regarding the origin and nature of impurities in the synthesis of this compound, which is typically prepared via a Sandmeyer reaction starting from 2-amino-6-chlorotoluene.
Q1: What is the most probable synthetic route for this compound and what are the expected major impurities?
The most common and industrially relevant synthesis of this compound is the Sandmeyer cyanation reaction of 2-amino-6-chlorotoluene. This two-step process involves:
-
Diazotization: The reaction of 2-amino-6-chlorotoluene with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Cyanation: The subsequent reaction of the diazonium salt with a cyanide source, typically copper(I) cyanide, to yield this compound.
Based on the mechanism of the Sandmeyer reaction, the following are the most probable major impurities:
-
2-Chloro-3-methylphenol: This is a common byproduct formed by the reaction of the diazonium salt with water.[1][2] The presence of excess water or elevated temperatures during the reaction can significantly increase the formation of this phenolic impurity.
-
Biaryl Impurities: The radical nature of the Sandmeyer reaction can lead to the formation of symmetrical and unsymmetrical biaryl compounds through the coupling of aryl radicals.[3]
-
Unreacted Starting Material: Incomplete diazotization or cyanation can result in the presence of unreacted 2-amino-6-chlorotoluene in the final product.
-
Isomeric Benzonitriles: Depending on the purity of the starting 2-amino-6-chlorotoluene, isomeric impurities may be carried through the synthesis.
dot graph "Sandmeyer_Reaction_and_Impurities" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} .dot Figure 1: Synthetic pathway and major impurity formation in the synthesis of this compound.
Q2: How does temperature control affect impurity formation?
Temperature control is critical in both stages of the Sandmeyer reaction.
-
Diazotization: This step must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. If the temperature rises, the diazonium salt can decompose, leading to an increased formation of phenolic impurities and a lower yield of the desired product.[4]
-
Cyanation: While the cyanation step is generally less temperature-sensitive than diazotization, it is still important to control the temperature to prevent unwanted side reactions and ensure a controlled evolution of nitrogen gas.
Q3: What is the role of the copper(I) cyanide and how can its quality impact the reaction?
Copper(I) cyanide serves as the source of the cyanide nucleophile and also acts as a catalyst in the Sandmeyer reaction. The reaction proceeds through a single electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical. The quality of the copper(I) cyanide is crucial for a successful reaction. The presence of impurities or oxidized copper(II) species can lead to lower yields and the formation of byproducts. It is recommended to use high-purity, freshly prepared or properly stored copper(I) cyanide.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient cyanation reaction. | 1. Ensure slow, dropwise addition of the sodium nitrite solution while maintaining the temperature between 0-5 °C. Use a slight excess of sodium nitrite. 2. Use the diazonium salt solution immediately after preparation and keep it cold. 3. Use high-quality copper(I) cyanide. Ensure efficient stirring during the addition of the diazonium salt to the CuCN solution. |
| High Levels of Phenolic Impurity | 1. Presence of excess water. 2. Diazotization or cyanation performed at elevated temperatures. | 1. Use concentrated acids for diazotization to minimize the amount of water. 2. Strictly maintain the temperature at 0-5 °C during diazotization and avoid excessive heating during the cyanation step. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of sodium nitrite or acid during diazotization. 2. Diazotization reaction time is too short. | 1. Use a slight molar excess of both sodium nitrite and the acid. 2. Allow the diazotization reaction to proceed for a sufficient amount of time (typically 15-30 minutes) after the addition of sodium nitrite is complete. |
| Formation of Dark, Tarry Byproducts | 1. Overheating during the cyanation step. 2. Decomposition of the diazonium salt due to instability. | 1. Control the rate of addition of the diazonium salt to the copper(I) cyanide solution to manage the exotherm and gas evolution. 2. Ensure the diazonium salt is prepared correctly at low temperatures and used promptly. |
dot digraph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} .dot Figure 2: A workflow for troubleshooting common issues in the synthesis of this compound.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, purification, and analysis of this compound.
A. Synthesis of this compound via Sandmeyer Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.
Materials:
-
2-amino-6-chlorotoluene
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, for complexation)
-
Toluene or other suitable organic solvent
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-chlorotoluene in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the 2-chloro-3-methylbenzenediazonium chloride.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in water (and optionally a small amount of sodium cyanide to aid dissolution).
-
Warm this mixture to around 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain a steady reaction.
-
After the addition is complete, continue to stir the mixture at 60-70 °C for about 30-60 minutes until the gas evolution ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as toluene.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
B. Purification by Recrystallization
Recrystallization is an effective method for purifying solid this compound.
General Procedure:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen for this purpose include ethanol, methanol, isopropanol, hexane, or mixtures thereof.[5]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
C. Analytical Methods for Purity Assessment
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Typical GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.
-
Oven Program: A temperature gradient program will be necessary to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50-70 °C), ramp up to a high temperature (e.g., 250-280 °C), and hold for a few minutes.
-
Injector and Detector Temperatures: Typically set around 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry: The mass spectrometer will provide mass spectra of the separated components, which can be compared to library spectra for identification.
2. High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile impurities and for accurate quantification of the main component.
-
Typical HPLC Conditions:
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all components.
-
Detection: UV detection at a wavelength where the product and potential impurities absorb (e.g., around 220-254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
IV. References
-
BenchChem. (n.d.). Troubleshooting low yield in Benzonitrile synthesis. Retrieved from --INVALID-LINK--
-
University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, October 27). Sandmeyer reaction. In Wikipedia. Retrieved from --INVALID-LINK--
-
Byju's. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--
-
PrepChem. (n.d.). Synthesis of 2-chloro-6-nitrotoluene. Retrieved from --INVALID-LINK--
-
University of California, Davis. (n.d.). The Sandmeyer Reaction. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Chlorobenzonitrile synthesis. Retrieved from --INVALID-LINK--
-
Eureka. (n.d.). Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof. Retrieved from --INVALID-LINK--
-
Methylamine Supplier. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 2-Chloro-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
References
troubleshooting failed reactions with 2-Chloro-3-methylbenzonitrile
Welcome to the technical support center for 2-Chloro-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your reactions are successful.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material is off-white to yellow. Can I still use it?
A1: While the pure compound is a white to off-white solid, a slight yellow tinge may not always impact your reaction, especially in robust reactions like certain cross-couplings.[1] However, for sensitive catalytic cycles or if you are aiming for high purity of your final product, discoloration can indicate the presence of impurities that may interfere with catalysis or lead to side products. We recommend purification by recrystallization from an ethanol/water mixture or distillation under reduced pressure for optimal results.[2][3]
Q2: I am seeing no conversion in my nucleophilic aromatic substitution (SNA_r_) reaction. What are the likely causes?
A2: Several factors could be at play. Firstly, this compound is sterically hindered by the ortho-chloro and meta-methyl groups, which can impede nucleophilic attack. Secondly, the nitrile group, while electron-withdrawing, may not sufficiently activate the ring for substitution with weaker nucleophiles.[4][5] Ensure your reaction conditions are stringent enough (e.g., elevated temperatures, use of a strong base and a polar aprotic solvent like DMF or DMSO). Also, verify the quality and dryness of your reagents and solvent.
Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or has failed. Why might this be?
A3: Aryl chlorides are known to be less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions due to the strength of the C-Cl bond, which makes the oxidative addition step more challenging.[6][7] The steric hindrance from the adjacent methyl group on this compound can also slow down the reaction. Success often hinges on the choice of a suitable catalyst system. For aryl chlorides, more electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition.[8][9]
Q4: I am attempting to hydrolyze the nitrile group to a carboxylic acid, but the reaction is incomplete. How can I drive it to completion?
A4: Hydrolysis of sterically hindered nitriles can be slow. Both acidic and basic conditions can be employed, but prolonged reaction times and elevated temperatures are often necessary.[10][11][12] Under acidic conditions (e.g., refluxing with concentrated H₂SO₄ or HCl), protonation of the nitrile nitrogen activates it for water attack.[10][13] Under basic conditions (e.g., refluxing with aqueous NaOH), direct attack of the hydroxide ion occurs.[14] If you are seeing incomplete conversion, consider increasing the reaction time, temperature, or the concentration of the acid or base.
Troubleshooting Guides
Guide 1: Failed Nucleophilic Aromatic Substitution (SNA_r_)
This guide addresses common issues when using this compound as a substrate in SNAr reactions.
Symptom: Low to no yield of the desired substitution product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Ring Activation | The combined electron-withdrawing effect of the nitrile and chloro groups may not be enough to overcome the energy barrier for nucleophilic attack, especially with mild nucleophiles. | Use a stronger nucleophile if possible. Consider switching to a more polar, aprotic solvent (e.g., DMSO, NMP) to enhance the nucleophile's reactivity and stabilize the charged intermediate (Meisenheimer complex).[5][15] |
| Steric Hindrance | The ortho-chloro and meta-methyl groups sterically shield the carbon atom undergoing substitution, hindering the approach of the nucleophile. | Increase the reaction temperature to provide the necessary activation energy. Be aware that this may also promote side reactions. A less bulky nucleophile, if the synthesis allows, could also be beneficial. |
| Poor Leaving Group | The chloride is a moderate leaving group in SNAr reactions. | While you cannot change the leaving group on the starting material, ensure your conditions favor its departure. High temperatures and aprotic polar solvents will facilitate this step. |
| Reagent/Solvent Quality | Water is a common contaminant that can quench strong bases and some nucleophiles. | Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents under an inert atmosphere (e.g., Nitrogen or Argon). |
Workflow for Troubleshooting SNAr Reactions:
Caption: Decision workflow for troubleshooting failed SNAr reactions.
Guide 2: Unsuccessful Palladium-Catalyzed Cross-Coupling
This section focuses on troubleshooting Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this compound.
Symptom: Low yield, no reaction, or significant side product formation (e.g., hydrodehalogenation).
Core Challenge: The inertness of the C-Cl bond and steric hindrance. Aryl chlorides require more active catalyst systems for efficient oxidative addition to the Pd(0) center.[6][7]
Troubleshooting Protocol:
-
Catalyst System Evaluation:
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective for aryl chlorides. Switch to more electron-rich and bulky ligands.
-
Palladium Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-formed palladium-ligand complexes (precatalysts) can offer higher activity and reproducibility.[9]
-
-
Base and Solvent Optimization:
-
Base: The choice of base is critical. For Suzuki reactions, K₃PO₄ or K₂CO₃ are commonly used.[19][20] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[16] Ensure the base is finely powdered and anhydrous.
-
Solvent: Anhydrous, deoxygenated solvents are mandatory. Toluene, dioxane, or THF are common choices. Ensure proper degassing (e.g., by sparging with argon or freeze-pump-thaw cycles).
-
-
Reaction Temperature:
-
Due to the stability of the C-Cl bond, higher temperatures (typically 80-120 °C) are often required to promote oxidative addition.
-
Experimental Protocol: Screening for an Optimal Suzuki Coupling Catalyst
This protocol provides a framework for identifying an effective catalyst system for the Suzuki coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Anhydrous K₃PO₄ (2.0 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (4.4 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)
Procedure:
-
Set up parallel reactions in separate vials under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
To each vial, add this compound, the arylboronic acid, and K₃PO₄.
-
In separate stock solutions, pre-mix the palladium precursor and the ligand to be tested (e.g., SPhos, XPhos, P(t-Bu)₃).
-
Add the catalyst solution to each reaction vial.
-
Add the degassed solvent to each vial.
-
Seal the vials and heat the reactions to 100 °C with stirring.
-
Monitor the reactions by TLC or GC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours) to compare conversion rates.
Visualization of the Suzuki Catalytic Cycle:
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | Properties, Applications, Safety Data & China Suppliers [nj-finechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chlorobenzonitrile | 873-32-5 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 19. m.youtube.com [m.youtube.com]
- 20. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Thermal Stability of 2-Chloro-3-methylbenzonitrile
Welcome to the technical support center for 2-Chloro-3-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in thermally demanding applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to anticipate and mitigate the thermal decomposition of this compound, ensuring the integrity and success of your experiments.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the causality behind experimental choices, offering self-validating protocols and citing authoritative sources to support our recommendations.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to decompose?
While specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for this compound are not extensively published, we can infer its thermal stability from related compounds. For instance, studies on 2-chlorobenzalmalononitrile (CS), a structurally similar chlorinated benzonitrile derivative, show initial decomposition occurring between 450°C and 550°C.[1][2] The decomposition temperature is not a fixed point but rather a range that can be influenced by factors such as heating rate, atmosphere, and the presence of impurities.
It is crucial to perform thermal analysis (DSC/TGA) on your specific batch of this compound to determine its precise decomposition onset under your experimental conditions.
Q2: What are the likely decomposition products of this compound?
Based on pyrolysis studies of analogous compounds like 2-chlorobenzalmalononitrile and other aromatic nitrogen compounds, a range of degradation products can be anticipated.[3][4][5] The complexity of the product mixture tends to increase with temperature.[1]
Expected Decomposition Products:
-
Primary Products: Benzonitrile, chlorobenzene, and various isomers of dichlorobenzene are likely to be formed through cleavage of the C-Cl and C-CN bonds.[3]
-
Secondary Products: At higher temperatures, further fragmentation and recombination can lead to the formation of dicyanobenzenes, and other substituted aromatic compounds.[3]
-
Gaseous Byproducts: Hydrogen cyanide (HCN) and hydrogen chloride (HCl) are also potential gaseous byproducts.
The formation of these products can be monitored using Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4][6]
Q3: What factors can accelerate the decomposition of this compound?
Several factors can lower the decomposition temperature and increase the rate of degradation:
-
Presence of Oxygen: An oxidative atmosphere can promote decomposition at lower temperatures compared to an inert atmosphere (e.g., nitrogen or argon).
-
Catalytic Impurities: Trace amounts of metals (e.g., iron, copper) from reactors or residual catalysts from synthesis can significantly lower the thermal stability.
-
Acidic or Basic Impurities: The presence of acidic (e.g., HCl) or basic species can catalyze decomposition pathways. For instance, basic conditions can promote polymerization of nitriles.[7]
-
High Temperatures and Prolonged Heating: As with most chemical compounds, higher temperatures and longer exposure times will lead to more extensive decomposition.
Q4: Can this compound undergo polymerization upon heating?
Yes, nitrile-containing compounds can be susceptible to thermal polymerization, especially in the presence of certain catalysts or under high-pressure conditions.[8] While the aromatic nature of the benzonitrile ring provides some stability, the possibility of polymerization, particularly at elevated temperatures, should be considered. This can manifest as the formation of high-molecular-weight species or insoluble materials.
Troubleshooting Guide: Preventing Decomposition
This section provides actionable strategies to minimize the thermal degradation of this compound during your experiments.
Issue 1: My sample is showing signs of degradation (e.g., discoloration, unexpected byproducts in analysis) at temperatures lower than expected.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contamination with Catalytic Impurities | Purification: Purify the this compound prior to use. Recrystallization is often an effective method for removing non-volatile impurities. Chelating Agents: Consider the addition of a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester catalytic metal ions. |
| Presence of an Oxidative Atmosphere | Inert Atmosphere: Conduct your heating experiments under an inert atmosphere, such as high-purity nitrogen or argon, to minimize oxidative degradation. |
| Acidic or Basic Residues | Neutralization/Washing: If acidic (e.g., HCl) or basic impurities are suspected from the synthesis process, wash the compound with a dilute, mild basic or acidic solution, respectively, followed by a wash with deionized water, and then thoroughly dry. Acid/Base Scavengers: Incorporate an appropriate scavenger into your reaction mixture (see Q5 for details). |
Issue 2: I am observing the formation of polymeric material in my heated reaction.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Localized Temperatures | Temperature Control: Ensure uniform heating of your sample to avoid localized "hot spots" that can initiate polymerization. Use of a well-stirred oil bath or a temperature-controlled heating block is recommended. |
| Presence of Polymerization Initiators | Inhibitors: For reactions where this is a persistent issue, the addition of a radical scavenger or a polymerization inhibitor might be necessary. The choice of inhibitor will be highly dependent on the specific reaction chemistry. |
| Basic Conditions | pH Control: If your reaction conditions are basic, consider if a milder base or a different catalyst system could be employed to disfavor polymerization.[7] |
Strategies for Stabilization
Q5: What types of stabilizers can be used to prevent the decomposition of this compound?
The selection of a suitable stabilizer depends on the anticipated decomposition mechanism. For chlorinated aromatic compounds, two primary classes of stabilizers are generally effective:
-
Acid Scavengers: These compounds neutralize acidic byproducts, such as HCl, that can catalyze further degradation.[9][10]
-
Examples: Epoxidized soybean oil (ESBO), calcium stearate, and hydrotalcites are commonly used in industrial applications for chlorinated compounds.[11][12][13] The choice of scavenger should be based on its compatibility with your reaction system (e.g., solubility, reactivity with other components).
-
-
Radical Scavengers (Antioxidants): These molecules interrupt chain reactions initiated by free radicals, which are often formed at high temperatures.
It is imperative to test the compatibility and efficacy of any potential stabilizer in a small-scale experiment before applying it to a larger-scale reaction.
Experimental Protocols
Protocol 1: Monitoring Thermal Decomposition using GC-MS
This protocol outlines a general procedure for analyzing the thermal degradation products of this compound.
Objective: To identify and quantify the decomposition products of this compound at a given temperature.
Materials:
-
This compound
-
High-purity solvent (e.g., dichloromethane, analytical grade)
-
Small-volume reaction vials with screw caps and septa
-
Heating block or oven with precise temperature control
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Heating: Transfer a precise volume of the stock solution into several reaction vials. Seal the vials. Place the vials in the heating block or oven pre-set to the desired experimental temperature.
-
Time Points: Remove vials at predetermined time intervals (e.g., 0, 1, 2, 4, 8 hours). Allow the vials to cool to room temperature.
-
GC-MS Analysis:
-
Dilute the samples as necessary for GC-MS analysis.
-
Inject a small volume (e.g., 1 µL) of the cooled and diluted sample into the GC-MS.
-
Use a suitable GC column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
-
Program the GC oven with a temperature gradient that allows for the separation of the starting material and potential decomposition products.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify the amount of remaining this compound and the formed products by integrating the peak areas. An internal standard can be used for more accurate quantification.
-
Protocol 2: Assessing Thermal Stability using DSC/TGA
Objective: To determine the onset temperature of decomposition and mass loss profile of this compound.
Materials:
-
This compound
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Appropriate sample pans (e.g., aluminum, hermetically sealed for DSC; platinum or ceramic for TGA)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 2-10 mg) into the appropriate sample pan.
-
Instrument Setup:
-
Place the sample pan and a reference pan (empty) into the DSC or TGA instrument.
-
Purge the instrument with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
DSC: Analyze the resulting thermogram for endothermic or exothermic events. A sharp endotherm will correspond to melting, while a broad exotherm often indicates decomposition. The onset temperature of this exotherm is a measure of thermal stability.
-
TGA: Analyze the TGA curve for mass loss as a function of temperature. The onset temperature of mass loss provides another indication of the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Visualization of Concepts
Logical Workflow for Troubleshooting Decomposition
References
- 1. researchgate.net [researchgate.net]
- 2. download.atlantis-press.com [download.atlantis-press.com]
- 3. veritagiustizia.it [veritagiustizia.it]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijstr.org [ijstr.org]
- 9. US5582873A - Acid scavenger stabilized halogen containing organic polymers and method for processing - Google Patents [patents.google.com]
- 10. Acid Scavengers & Stabilizers | ACS Technical Products [acstech.com]
- 11. Synthesis of stabilizers based on glycerides of monocarboxylic acids for industrial chloroparaffins | Zotov | Fine Chemical Technologies [finechem-mirea.ru]
- 12. Product Functions Acid Scavenger - Palmer Holland, Inc. [products.palmerholland.com]
- 13. Acid Scavenger - Greenchemicals [greenchemicals.eu]
- 14. Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the NMR Spectroscopic Data of 2-Chloro-3-methylbenzonitrile
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of chemical synthesis and analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, offering detailed insights into the molecular framework of compounds such as 2-Chloro-3-methylbenzonitrile. This guide provides a comprehensive analysis of its expected NMR data, a comparison with a structurally related alternative, and the methodologies for acquiring high-quality spectra.
While a complete, publicly available experimental dataset for this compound is not readily found, this guide will leverage established NMR principles and data from analogous compounds to predict its spectral characteristics. We will also explore how multi-dimensional NMR techniques can unequivocally confirm its structure.
The Importance of Spectroscopic Analysis
In the synthesis of complex molecules, particularly in pharmaceutical development, positional isomers can exhibit vastly different biological activities and toxicological profiles. Distinguishing between these isomers is therefore critical. This compound, a substituted aromatic compound, presents a distinct set of signals in its NMR spectra that arise from the specific arrangement of its chloro, methyl, and nitrile substituents on the benzene ring. Understanding and interpreting these signals are key to confirming its identity and purity.
Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of substituent effects and data from similar compounds. The standard solvent is deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (0.00 ppm).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | ~7.5 - 7.6 | d | ~7.5 - 8.0 |
| H5 | ~7.3 - 7.4 | t | ~7.5 - 8.0 |
| H6 | ~7.4 - 7.5 | d | ~7.5 - 8.0 |
| CH₃ | ~2.4 - 2.5 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C1 (CN) | ~117 - 119 |
| C2 (C-Cl) | ~135 - 137 |
| C3 (C-CH₃) | ~138 - 140 |
| C4 | ~130 - 132 |
| C5 | ~127 - 129 |
| C6 | ~133 - 135 |
| CN | ~118 - 120 |
| CH₃ | ~20 - 22 |
Comparative Analysis: this compound vs. 4-Chlorobenzonitrile
To understand the influence of the methyl group and the altered substitution pattern, a comparison with a simpler, commercially available analogue, 4-chlorobenzonitrile, is instructive. Experimental data for 4-chlorobenzonitrile has been reported and provides a valuable reference.[1]
Table 3: ¹H and ¹³C NMR Spectroscopic Data for 4-Chlorobenzonitrile (in CDCl₃) [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | |||
| H2, H6 | 7.61 | d | 8.0 |
| H3, H5 | 7.47 | d | 8.0 |
| ¹³C NMR | |||
| C1 (CN) | 110.7 | ||
| C2, C6 | 133.3 | ||
| C3, C5 | 129.6 | ||
| C4 (C-Cl) | 139.4 | ||
| CN | 117.9 |
The key differences in the spectra are:
-
Symmetry: 4-Chlorobenzonitrile is a symmetrical molecule, resulting in only two signals for the four aromatic protons and four signals for the six aromatic carbons in its ¹H and ¹³C NMR spectra, respectively. In contrast, the lower symmetry of this compound leads to three distinct aromatic proton signals and six different aromatic carbon signals.
-
Methyl Group Signal: The most obvious difference is the presence of a singlet peak for the methyl group in the ¹H NMR spectrum of this compound, typically found in the upfield region of the aromatic spectrum. Correspondingly, an additional signal will be present in its ¹³C NMR spectrum in the aliphatic region.
-
Chemical Shifts: The electronic effects of the additional methyl group in this compound will cause shifts in the positions of the aromatic proton and carbon signals compared to 4-chlorobenzonitrile.
The Role of 2D NMR in Structural Confirmation
While 1D NMR provides essential information, 2D NMR techniques are indispensable for the definitive assignment of all proton and carbon signals, especially in complex molecules.
-
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, we would expect to see correlations between H4 and H5, and between H5 and H6, confirming their connectivity in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated aromatic carbons (C4, C5, and C6) and the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the overall carbon framework by showing correlations between protons and carbons that are two or three bonds away. For this compound, key HMBC correlations would be expected between the methyl protons and the C2, C3, and C4 carbons, as well as between the aromatic protons and neighboring carbons, including the quaternary carbons (C1, C2, and C3) and the nitrile carbon.
Caption: Key expected HMBC correlations for this compound.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for compounds like this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the relevant nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically adequate.
-
¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): Use standard pulse programs and set the spectral widths and number of increments to achieve the desired resolution. The number of scans per increment will depend on the sample concentration.
-
Caption: A generalized workflow for NMR-based structural elucidation.
Conclusion
The structural characterization of this compound relies on a detailed analysis of its NMR spectra. By predicting the ¹H and ¹³C chemical shifts and understanding how they differ from related compounds, researchers can gain a high degree of confidence in the identity of their synthesized material. The application of 2D NMR techniques further solidifies this analysis, providing an unambiguous assignment of the molecular structure. This guide serves as a valuable resource for scientists and professionals in drug development, enabling them to effectively utilize NMR spectroscopy for the characterization of such crucial chemical entities.
References
A Comparative Technical Guide to the Mass Spectrometric Analysis of 2-Chloro-3-methylbenzonitrile
This guide provides an in-depth analysis of the mass spectrometric behavior of 2-Chloro-3-methylbenzonitrile, a halogenated aromatic compound relevant in the synthesis of pharmaceuticals and agrochemicals. For professionals in drug development and chemical research, precise analytical characterization is paramount for reaction monitoring, impurity profiling, and quality control. This document offers a detailed, predicted fragmentation pathway under Electron Ionization (EI), a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol, and a comparative evaluation against alternative analytical techniques.
Part 1: The Mass Spectrometric Profile of this compound
Mass spectrometry, particularly when coupled with gas chromatography, stands as a "gold standard" for the identification of volatile and semi-volatile organic compounds due to its high sensitivity and specificity.[1][2] The analysis of this compound by Electron Ionization Mass Spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a unique chemical fingerprint.
Molecular Ion and Isotopic Signature
The molecular formula for this compound is C₈H₆ClN, with a monoisotopic mass of approximately 151.02 Da.[3] A key feature in the mass spectrum of any chlorine-containing compound is the presence of an isotopic peak for Chlorine-37. Due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, the mass spectrum is expected to exhibit a molecular ion peak (M⁺˙) at m/z 151 and an M+2 peak at m/z 153 with a relative intensity of about one-third of the molecular ion peak.[4][5] This isotopic pattern is a definitive marker for the presence of a single chlorine atom in the molecule or fragment.
Predicted Fragmentation Pathway under Electron Ionization (EI)
Upon electron ionization, the this compound molecule absorbs energy and ejects an electron, forming a radical cation (M⁺˙).[6] This high-energy molecular ion is prone to fragmentation, breaking at its weakest bonds to form more stable ions and neutral radicals.[7] The fragmentation pathway is dictated by the stability of the resulting charged fragments. Aromatic systems, like the benzene ring in this molecule, are inherently stable, often resulting in a prominent molecular ion peak.[8]
The fragmentation of the molecular ion (m/z 151/153) is predicted to proceed through several key pathways:
-
Loss of a Chlorine Radical ([M-Cl]⁺): Cleavage of the C-Cl bond results in the loss of a chlorine radical (Cl•). This is a common fragmentation pathway for halogenated aromatics. This leads to the formation of a cation at m/z 116.
-
Loss of a Methyl Radical ([M-CH₃]⁺): Benzylic cleavage leading to the loss of a methyl radical (•CH₃) from the parent ion is another probable event, yielding a fragment ion at m/z 136/138.
-
Loss of Hydrogen Cyanide ([M-HCN]⁺˙): The nitrile group can be eliminated as a neutral molecule of hydrogen cyanide (HCN). This is a characteristic fragmentation for benzonitriles, resulting in a radical cation at m/z 124/126.
-
Sequential Fragmentation: Further fragmentation of the primary ions can occur. For instance, the [M-Cl]⁺ ion (m/z 116) may subsequently lose an HCN molecule to produce a fragment at m/z 89.
The following table summarizes the key predicted ions in the EI mass spectrum of this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 151/153 | [C₈H₆ClN]⁺˙ | - | Molecular Ion |
| 136/138 | [C₇H₃ClN]⁺ | •CH₃ | 2-Chlorobenzonitrile Cation |
| 124/126 | [C₇H₅Cl]⁺˙ | HCN | Chlorotoluene Radical Cation |
| 116 | [C₈H₆N]⁺ | •Cl | 3-Methylbenzonitrile Cation |
| 89 | [C₇H₅]⁺ | •Cl, HCN | Benzyne Radical Cation Derivative |
graph Fragmentation_Pathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];M [label="C₈H₆ClN⁺˙\n(m/z 151/153)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M-Cl]⁺\n(m/z 116)", fillcolor="#FBBC05", fontcolor="#202124"]; F2 [label="[M-CH₃]⁺\n(m/z 136/138)", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[M-HCN]⁺˙\n(m/z 124/126)", fillcolor="#FBBC05", fontcolor="#202124"]; F4 [label="[M-Cl-HCN]⁺\n(m/z 89)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
M -> F1 [label="- •Cl", color="#34A853"]; M -> F2 [label="- •CH₃", color="#34A853"]; M -> F3 [label="- HCN", color="#34A853"]; F1 -> F4 [label="- HCN", color="#EA4335"]; }
Caption: Predicted EI fragmentation pathway for this compound.
Part 2: Recommended Analytical Workflow: GC-MS Protocol
For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice.[9] It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[10]
The causality behind this choice rests on the analyte's properties. Its predicted volatility allows it to be readily vaporized in the GC inlet without degradation, and its passage through the chromatographic column separates it from matrix components, ensuring a pure mass spectrum is obtained for confident identification.
Caption: Standard workflow for the GC-MS analysis of a volatile organic compound.
Experimental Protocol: GC-MS Analysis
This protocol is a self-validating system, where the resulting retention time provides chromatographic confirmation and the mass spectrum provides structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration in the low µg/mL range, suitable for GC-MS analysis.
-
-
Instrumentation (Typical Parameters):
-
Gas Chromatograph (GC): Equipped with a capillary column (e.g., Agilent HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. Rationale: The initial hold ensures sharp peaks for volatile components, while the ramp effectively elutes the target analyte.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns comparable to library spectra.[11]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 350. Rationale: This range covers the molecular ion and all expected significant fragments.
-
Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak.
-
Confirm the presence of the molecular ion pair (m/z 151/153) and the predicted fragment ions.
-
Compare the acquired spectrum against a spectral library (like NIST/EPA/NIH) containing data for related compounds to increase confidence in identification.[12][13]
-
Part 3: Comparative Analysis of Analytical Techniques
While GC-MS is the premier technique for this specific analysis, other methods have roles in the broader characterization of chemical compounds. The choice of technique is always guided by the analytical question, the nature of the sample, and the required sensitivity.[14][15]
| Technique | Primary Application | Sensitivity | Selectivity | Throughput | Key Insights Provided |
| GC-MS | Identification & Quantification of Volatile/Semi-Volatile Compounds | High (ppb-ppt) | Very High | High | Molecular Weight, Isotopic Ratios, Structural Fragments[1] |
| HPLC-UV/MS | Separation & Quantification of Non-Volatile or Thermally Labile Compounds | Medium-High | High (with MS) | Medium | Molecular Weight, Polarity, Concentration[2] |
| NMR Spectroscopy | Definitive Structure Elucidation | Low (mg-µg) | Very High | Low | Atomic Connectivity, 3D Structure[16] |
| IR Spectroscopy | Functional Group Identification | Medium | Medium | High | Presence of specific bonds (e.g., C≡N, C-Cl)[17] |
Alternative Methodologies: A Critical Evaluation
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating compounds in the liquid phase and is ideal for non-volatile or heat-sensitive molecules.[2] For this compound, which is volatile, HPLC offers few advantages over GC-MS. It would require finding a suitable mobile and stationary phase combination and would likely provide lower chromatographic resolution than a GC capillary column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for complete structural elucidation, providing unambiguous information about the carbon-hydrogen framework. However, it is an insensitive technique, typically requiring milligram-to-microgram quantities of pure sample, making it unsuitable for trace analysis or screening in complex mixtures.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups.[17] In this case, it would clearly show a sharp absorption band for the nitrile group (C≡N) around 2220-2240 cm⁻¹ and bands corresponding to the aromatic ring and C-Cl bond. However, it cannot distinguish between isomers and provides limited information for identifying an unknown compound without other data.
References
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. This compound | C8H6ClN | CID 14529890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. iris.unito.it [iris.unito.it]
- 10. Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics | Products | JEOL Ltd. [jeol.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. 5-Chloro-2-methylbenzonitrile [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to select a technique - Chromedia [chromedia.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound(15013-71-5) 1H NMR [m.chemicalbook.com]
- 17. Benzonitrile, 2-chloro- [webbook.nist.gov]
Harnessing the Potential of the 2-Chloro-3-methylbenzonitrile Scaffold: A Comparative Guide to Designing Novel Biologically Active Derivatives
An In-Depth Technical Guide for Researchers
Introduction: Unveiling an Underexplored Scaffold
In the vast landscape of medicinal chemistry and agrochemical research, the discovery of novel molecular scaffolds is a critical driver of innovation. The 2-chloro-3-methylbenzonitrile framework presents itself as a versatile, yet significantly underexplored, starting point for the development of new bioactive agents. Its structure is deceptively simple, yet it combines three key pharmacophoric elements: a reactive nitrile group, a sterically influential methyl group, and an electronically modifying chloro substituent on a benzene ring. Each of these features offers a vector for chemical modification and an opportunity to influence biological activity.
The nitrile moiety is a well-established functional group in numerous approved drugs, valued for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical elaboration. Similarly, substituted benzonitrile cores are prevalent in compounds targeting a wide array of biological processes, from cancer cell proliferation to microbial growth.[1][2][3] This guide moves beyond a review of existing literature on this specific scaffold—which is sparse—and instead provides a prospective analysis. We will leverage data from structurally analogous compound classes to propose promising avenues for derivatization and to provide a robust framework for their synthesis and biological evaluation. This document is designed for the laboratory scientist, offering a blueprint for exploring the untapped potential of this compound derivatives.
Comparative Analysis of Potential Biological Activities
While direct, extensive studies on this compound derivatives are limited, a comparative analysis of related chemical classes allows us to hypothesize several high-potential areas of biological activity.
Anticancer Activity: Building on Proven Heterocyclic Scaffolds
The development of novel anticancer agents is a paramount goal in medicinal chemistry. Several classes of heterocyclic compounds, which can be synthesized from a benzonitrile precursor, have demonstrated significant cytotoxic activity.
-
Potential Application: By functionalizing the this compound core, it is plausible to develop derivatives with potent and selective anticancer properties. The key is to append heterocyclic systems known for their interaction with cancer-related biological targets.
-
Supporting Evidence:
-
Thiazolidinones: Hybrid molecules combining a chloro-phenylpropenylidene moiety with a 4-thiazolidinone ring have shown submicromolar to micromolar inhibitory concentrations against a panel of 60 cancer cell lines.[1]
-
1,2,3-Triazoles: This versatile class of heterocycles, often synthesized via "click chemistry," is a cornerstone of many anticancer drug discovery programs. Triazole derivatives have demonstrated the ability to arrest the cell cycle and induce apoptosis.[2][3]
-
Benzimidazoles: The benzimidazole scaffold is present in several commercial anticancer drugs. Derivatives of 2-phenylbenzimidazole have shown potent activity against lung, breast, and prostate cancer cell lines.[4]
-
Table 1: Anticancer Activity of Structurally Related Benzonitrile and Heterocyclic Derivatives
| Compound Class | Example Compound/Derivative | Target Cell Line(s) | Reported Activity (IC50 / GI50) | Reference |
| Thiazolidinone Hybrids | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 Panel | Mean GI50: 1.57 µM | [1] |
| 1,2,3-Triazole Derivatives | Phosphonate 1,2,3-triazole derivative | HT-1080 (Fibrosarcoma) | IC50: 15.13 µM | [2] |
| Quinobenzothiazines | 5-methyl-9-(1-allyl-1H-1,2,3-triazol-4-yl)methoxy-12H-quino[3,4-b][1][5]benzothiazinium chloride | SNB-19 (Glioblastoma) | IC50: 0.23 µM | [3] |
| 2-Phenylbenzimidazoles | Novel 2-phenylbenzimidazole derivative (compound 40) | MDA-MB-231 (Breast) | IC50: 3.55 µg/mL | [4] |
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The benzonitrile structure is a key component in various compounds exhibiting antimicrobial properties. Derivatization, particularly through the formation of hydrazones or the incorporation of other heterocyclic systems, could yield potent antibiotics or antifungals.
-
Potential Application: Derivatives could be developed to combat drug-resistant bacterial strains or pathogenic fungi. The lipophilicity and electronic properties conferred by the chloro and methyl groups can be fine-tuned to enhance cell wall penetration and target engagement.
-
Supporting Evidence:
-
2-Chlorobenzoic Acid Derivatives: A closely related class of compounds, derivatives of 2-chlorobenzoic acid, have demonstrated significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli.[5]
-
Hydrazones: The hydrazone moiety (>C=N-NH-) is a well-known pharmacophore in antimicrobial drug design. Hydrazones derived from heterocyclic ketones show broad-spectrum activity.[6][7]
-
Halogenated Flavonoids: Chalcones (a flavonoid precursor) containing chloro-substituents have shown potent antibacterial activity against Staphylococcus aureus with MIC values as low as 31.25 µg/mL.[8]
-
Table 2: Antimicrobial Activity of Structurally Related Benzonitrile and Halogenated Derivatives
| Compound Class | Example Compound/Derivative | Target Organism(s) | Reported Activity (MIC) | Reference |
| 2-Chlorobenzoic Acid Derivatives | Schiff's base of 2-chlorobenzoic acid | Escherichia coli | pMIC: 2.27 µM/mL | [5] |
| Hydrazone Derivatives | Hydrazone with 3,5-dinitrophenyl group | Staphylococcus aureus | < 38 µg/mL | [7] |
| Halogenated Chalcones | Brominated Chalcone | Staphylococcus aureus | 31.25 µg/mL | [8] |
| PVP-Functionalized Nanoparticles | (BiO)2CO3 NPs | Pseudomonas aeruginosa | 0.75 µg/mL | [9] |
Herbicidal Activity: A New Generation of Photosystem II Inhibitors
The nitrile group is present in several classes of commercial herbicides. The this compound scaffold offers a unique substitution pattern that could be exploited to develop novel herbicides with potentially new modes of action or improved selectivity.
-
Potential Application: Design of selective herbicides for crop protection. The mechanism could potentially involve the inhibition of key plant enzymes or disruption of photosynthetic electron transport.
-
Supporting Evidence:
-
2-Cyanoacrylates: A series of 2-cyanoacrylates containing a 2-chlorothiazolyl group were synthesized and found to be potent herbicidal inhibitors of Photosystem II (PSII) electron transport, with excellent activity at doses as low as 75 g/ha.[10]
-
Cinnamic Acid Amides: Amide analogues of substituted cinnamic acids have shown significant germination inhibition activity, with some derivatives matching the performance of the commercial herbicide Metribuzin.[11]
-
Pyrrolidine-2,4-diones: Certain derivatives of this class have exhibited good herbicidal activity against weeds like Echinochloa crus-galli.[12]
-
Proposed Synthetic Pathways and Methodologies
The true value of a scaffold lies in its synthetic accessibility. The this compound core can be readily modified through several well-established synthetic routes to generate a diverse library of derivatives for biological screening.
General Synthetic Workflow
The nitrile group and the aromatic ring are the primary sites for modification. A generalized workflow might involve initial functionalization of the benzene ring (e.g., via nitration or amination) followed by elaboration into more complex heterocyclic systems, or direct modification of the nitrile group.
Caption: Generalized synthetic strategies for derivatization of the this compound scaffold.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for the biological evaluation of newly synthesized derivatives are essential.
Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
This protocol describes a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count (e.g., using a hemocytometer). Seed 5,000-10,000 cells per well (in 100 µL of medium) into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (OD_Treated / OD_VehicleControl) * 100
-
-
Plot the % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well U-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator (35-37°C)
Procedure:
-
Compound Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column. This creates a concentration gradient.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the bacteria in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL.
-
Controls: Include a positive control (antibiotic), a negative/growth control (inoculum in MHB with DMSO), and a sterility control (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Conclusion and Future Perspectives
The this compound scaffold represents a promising, yet underexplored, platform for the discovery of novel bioactive molecules. By applying established synthetic methodologies and leveraging structure-activity relationship data from analogous compound series, researchers can rationally design and synthesize libraries of derivatives with high potential for anticancer, antimicrobial, or herbicidal activity. The protocols and comparative data presented in this guide offer a foundational blueprint for initiating such a research program. The key to unlocking the potential of this scaffold will be a systematic approach to derivatization, coupled with robust, high-throughput biological screening. Future work should focus on creating diverse chemical libraries around this core and exploring their effects on a wide range of biological targets to uncover novel therapeutic and agrochemical agents.
References
- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis, chromism, antimicrobial activity, molecular docking, and pharmacokinetics of novel molecular switchable hydrazones - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A quantitative structure-activity relationship study of herbicidal analogues of alpha-hydroxy-substituted 3-benzylidenepyrrolidene-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging Theory and Reality: A Comparative Analysis of Computational and Experimental Data for 2-Chloro-3-methylbenzonitrile
In the realm of modern chemical research and drug development, the synergy between computational modeling and experimental validation is paramount. This guide offers a comprehensive comparison of computational and experimental data for the aromatic compound 2-Chloro-3-methylbenzonitrile. As a Senior Application Scientist, my goal is to provide not just a side-by-side data sheet, but a deeper understanding of the causality behind the experimental choices and the predictive power of computational chemistry. This document is designed for researchers, scientists, and professionals in drug development who seek to leverage both theoretical and practical approaches in their work.
The Significance of a Dual-Pronged Approach
The characterization of a molecule as seemingly simple as this compound (C₈H₆ClN) provides a perfect canvas to illustrate the strengths and limitations of both computational and experimental techniques. While experimental methods provide tangible, real-world data about a substance's properties, they can be time-consuming and resource-intensive. Computational methods, particularly Density Functional Theory (DFT), offer a powerful predictive tool to explore molecular geometry, vibrational modes, and electronic properties before a compound is ever synthesized. The true scientific value emerges when these two datasets are critically compared, allowing for a more robust and validated understanding of the molecule's behavior.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Characterization: The Ground Truth
The experimental analysis of this compound involves a suite of spectroscopic techniques to elucidate its structural and electronic properties.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range for aromatic and methyl protons.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically recorded on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition: The FT-IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane.
-
Data Acquisition: The absorption spectrum is recorded over the ultraviolet and visible range (typically 200-800 nm).
Expected Experimental Data
Table 1: Predicted Experimental Spectroscopic Data for this compound
| Technique | Expected Key Features |
| ¹H NMR | A singlet for the methyl (CH₃) protons; A multiplet or distinct signals for the three aromatic protons. |
| ¹³C NMR | Resonances for eight distinct carbon atoms: one methyl, five aromatic CH, two aromatic quaternary carbons, and the nitrile carbon. |
| FT-IR (cm⁻¹) | A sharp, strong absorption around 2220-2240 cm⁻¹ for the C≡N stretch; C-H stretching bands for aromatic and methyl groups above 3000 cm⁻¹ and around 2900 cm⁻¹, respectively; Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region; A C-Cl stretching band, typically in the 1100-800 cm⁻¹ region. |
| UV-Vis (nm) | Absorption bands in the UV region characteristic of substituted benzene rings, likely showing π → π* transitions. |
Computational Analysis: The Theoretical Framework
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict the properties of molecules. These calculations can offer insights into molecular geometry, vibrational frequencies, and electronic spectra, which can then be compared with experimental results.
Computational Methodology
A common approach for a molecule like this compound would involve the following steps:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. A widely used method is the B3LYP functional with a basis set such as 6-311++G(d,p).
-
Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. This provides the theoretical IR spectrum. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.
-
NMR Chemical Shift Calculations: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. The calculated shielding tensors are then referenced against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
-
Electronic Excitation Calculations: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis), providing information on excitation energies and oscillator strengths.
References
A Comparative Guide to the Synthesis and Characterization of 2-Chloro-3-methylbenzonitrile
This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive comparison of synthesis products for 2-Chloro-3-methylbenzonitrile. This document offers an objective analysis of its synthesis, characterization, and performance, supported by experimental data and protocols. We will delve into the prevalent Sandmeyer reaction for its synthesis, explore alternative routes, and provide a detailed breakdown of the analytical techniques essential for its characterization, ensuring a thorough understanding of this important chemical intermediate.
Introduction: The Significance of this compound
This compound (C₈H₆ClN) is a valuable substituted benzonitrile that serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries[1]. Its molecular structure, featuring a nitrile group, a chlorine atom, and a methyl group on the benzene ring, offers multiple reactive sites for further chemical modifications, making it a versatile intermediate in the creation of complex molecular architectures.
The purity and well-defined characterization of this compound are paramount to the success of subsequent synthetic steps and the quality of the final product. This guide aims to provide a detailed examination of its synthesis and the rigorous analytical methods required to ensure its identity and purity.
Synthesis Methodologies: A Comparative Overview
The synthesis of this compound can be approached through several routes. Here, we focus on the most common and historically significant method, the Sandmeyer reaction, and briefly discuss a viable alternative.
Primary Synthesis Route: The Sandmeyer Reaction
The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines into various functional groups, including nitriles, via a diazonium salt intermediate[2][3]. This reaction is particularly effective for the synthesis of this compound from 2-chloro-3-methylaniline.
Causality Behind Experimental Choices:
The diazotization of the primary amine is the critical first step and must be conducted at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The use of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, generates the necessary nitrous acid in situ for this transformation[4]. The subsequent displacement of the diazonium group with a cyanide nucleophile is catalyzed by a copper(I) salt, typically copper(I) cyanide[2]. The copper(I) catalyst facilitates a single-electron transfer mechanism, leading to the formation of an aryl radical and the desired nitrile product[2][3].
Experimental Protocol: Sandmeyer Synthesis of this compound
-
Materials:
-
2-Chloro-3-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Toluene or other suitable organic solvent
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
-
-
Step 1: Diazotization of 2-Chloro-3-methylaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-chloro-3-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C. The completion of diazotization can be confirmed by a positive test with starch-iodide paper (detects excess nitrous acid).
-
-
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (or potassium cyanide) in water.
-
Cool this cyanide solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as toluene or ethyl acetate.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any residual acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent to yield pure this compound.
-
Diagram of Sandmeyer Synthesis Workflow:
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Alternative Synthesis Route: From Aldehyde Oxime
An alternative method for the synthesis of benzonitriles involves the dehydration of the corresponding benzaldehyde oxime. This route offers a cyanide-free alternative to the Sandmeyer reaction.
-
Oxime Formation: 2-Chloro-3-methylbenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form 2-chloro-3-methylbenzaldehyde oxime.
-
Dehydration: The resulting oxime is then dehydrated using a variety of reagents, such as acetic anhydride, thionyl chloride, or other dehydrating agents, to yield this compound[5].
Comparison of Synthesis Routes:
| Feature | Sandmeyer Reaction | Aldehyde Oxime Dehydration |
| Starting Material | 2-Chloro-3-methylaniline | 2-Chloro-3-methylbenzaldehyde |
| Key Reagents | NaNO₂, CuCN | Hydroxylamine, Dehydrating agent |
| Yield | Generally good to high | Variable, depends on dehydrating agent |
| Purity | Can be high after purification | May require significant purification |
| Safety Concerns | Use of highly toxic cyanides | Less toxic reagents overall |
| Byproducts | Phenols, biaryls, and other substitution products | Varies with the dehydrating agent used |
While the Sandmeyer reaction is a robust and well-established method, the use of highly toxic cyanides is a significant drawback. The aldehyde oxime route provides a safer alternative, although yields and purity can be more variable depending on the specific conditions and reagents employed.
Comprehensive Characterization of Synthesis Products
Thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and to identify any potential byproducts. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in this compound.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, one would expect to see signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing effects of the nitrile and chloro groups.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The nitrile carbon typically appears in a distinct region of the spectrum.
Table of Expected NMR Data for this compound:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Aromatic-H | ~7.3-7.7 | Multiplet | The three aromatic protons will show complex splitting patterns due to coupling with each other. |
| Methyl-H | ~2.4 | Singlet | The three protons of the methyl group are equivalent and not coupled to other protons. |
| ¹³C NMR | |||
| C≡N | ~117 | Singlet | The nitrile carbon is characteristically found in this region. |
| Aromatic-C | ~125-140 | Multiple Singlets | Six distinct signals are expected for the six aromatic carbons due to the substitution pattern. |
| Methyl-C | ~20 | Singlet | The methyl carbon appears in the aliphatic region. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Key Vibrational Modes for this compound:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~2225-2230 | C≡N stretch | Strong, sharp |
| ~3050-3100 | Aromatic C-H stretch | Medium to weak |
| ~2850-2960 | Aliphatic C-H stretch (methyl) | Medium to weak |
| ~1450-1600 | Aromatic C=C stretch | Medium to strong |
| ~750-850 | C-Cl stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting charged fragments are detected.
Expected Fragmentation Pattern for this compound:
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 151 (for ³⁵Cl) and 153 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. Common fragmentation pathways could include the loss of a chlorine atom, a methyl group, or the nitrile group.
Diagram of Analytical Workflow:
Caption: Integrated analytical workflow for the characterization of this compound.
Chromatographic Techniques: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful separation techniques used to determine the purity of the synthesized product and to identify and quantify any impurities.
-
HPLC: A reverse-phase HPLC method can be developed to assess the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically suitable. The retention time of the main peak is used for identification, and the peak area percentage provides a measure of purity.
-
GC-MS: GC-MS is particularly useful for identifying volatile byproducts and isomeric impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification. Potential isomeric impurities, such as other chloro-methylbenzonitrile isomers, can be resolved and identified using this technique.
Potential Byproducts in the Sandmeyer Synthesis:
The Sandmeyer reaction can sometimes lead to the formation of byproducts, including:
-
Phenols: Formed by the reaction of the diazonium salt with water.
-
Biaryl compounds: Resulting from the coupling of aryl radicals.
-
Other substitution products: Depending on the reaction conditions and the presence of other nucleophiles.
These byproducts can be identified and quantified using GC-MS and HPLC analysis, ensuring the final product meets the required purity specifications.
Conclusion
The synthesis and characterization of this compound require a systematic and multi-faceted approach. The Sandmeyer reaction remains a primary and effective method for its synthesis, though considerations for the safe handling of cyanides are essential. Alternative routes, such as the dehydration of the corresponding aldehyde oxime, offer a safer but potentially less efficient alternative.
A comprehensive analytical workflow employing NMR, FTIR, MS, HPLC, and GC-MS is crucial for the unambiguous structural confirmation and purity assessment of the final product. This guide provides the foundational knowledge and experimental framework for researchers and scientists to confidently synthesize and characterize this compound, ensuring the quality and reliability of this important chemical intermediate for its diverse applications in drug discovery and development.
References
A Comparative Guide to the Synthesis and Reactivity of Substituted Benzonitrile Isomers
Introduction: The Strategic Importance of Isomerism in Benzonitrile Chemistry
Substituted benzonitriles are a cornerstone class of molecules in modern chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2][3][4] Their value stems from the versatile reactivity of the nitrile (-C≡N) group, which can be readily transformed into amines, amides, carboxylic acids, and other functional groups. However, the true synthetic power and biological relevance of a substituted benzonitrile are profoundly dictated by the constitutional isomerism—the ortho-, meta-, or para- positioning of substituents on the aromatic ring.
This guide provides a comparative study of substituted benzonitrile isomers, designed for researchers, scientists, and drug development professionals. We will dissect the causality behind synthetic choices, compare the outcomes of key synthetic routes, and analyze how the substituent's position governs the molecule's physicochemical properties and subsequent reactivity. This analysis is grounded in experimental data to provide a field-proven perspective on leveraging isomerism for targeted molecular design.
Part 1: A Comparative Analysis of Synthetic Routes
The synthesis of a specific benzonitrile isomer is a strategic decision dictated by the availability of starting materials, desired yield, functional group tolerance, and scalability. Below, we compare the most prevalent and effective methodologies.
The Sandmeyer Reaction: Precision from Anilines
The Sandmeyer reaction is a classical and highly reliable method for introducing a nitrile group onto an aromatic ring, starting from an aryl diazonium salt.[5][6] The key to its precision lies in the fact that the final isomer is predetermined by the substitution pattern of the starting aniline.
Causality of Experimental Choice: This method is chosen when a specific aniline isomer is readily available and the reaction conditions are compatible with other functional groups on the molecule. The transformation proceeds via the diazotization of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid), followed by decomposition of the resulting diazonium salt with copper(I) cyanide.[6]
Isomer-Specific Considerations:
-
Ortho-Isomers: The synthesis of ortho-substituted benzonitriles can sometimes be lower-yielding due to steric hindrance around the diazonium group, which can impede its reaction with the copper cyanide complex.
-
Meta- & Para-Isomers: These are generally synthesized in good to excellent yields as steric hindrance is less of a concern. The electronic nature of the substituents can influence the stability of the diazonium salt intermediate.
The Rosenmund-von Braun Reaction: Cyanation of Aryl Halides
This method involves the direct cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide, typically at elevated temperatures.[7][8] Modern modifications have introduced catalytic systems and ligands, such as L-proline, to enable the reaction under milder conditions.[9]
Causality of Experimental Choice: The Rosenmund-von Braun reaction is particularly useful when the corresponding aryl halide is more accessible or cost-effective than the aniline. It is a robust reaction, but its classical form requires high temperatures (150-250 °C), which can be a limitation for substrates with sensitive functional groups.[9]
Isomer-Specific Considerations:
-
Reactivity of Halides: The reactivity generally follows the trend I > Br > Cl.
-
Ortho-Effect: Similar to the Sandmeyer reaction, ortho-substituents can sterically hinder the approach of the cyanide nucleophile, potentially requiring harsher conditions or resulting in lower yields.
-
Catalytic Variants: The development of milder, catalytic versions of this reaction has significantly broadened its scope, making it more tolerant of various functional groups across all isomer types.[10]
Palladium-Catalyzed Cyanation: The Modern Workhorse
Palladium-catalyzed cross-coupling reactions represent one of the most versatile and efficient methods for synthesizing benzonitriles from aryl halides or triflates.[11] A variety of cyanide sources can be used, including less toxic options like K₄[Fe(CN)₆].[11][12]
Causality of Experimental Choice: This is often the method of choice in pharmaceutical and fine chemical synthesis due to its mild reaction conditions, exceptional functional group tolerance, and typically high yields. It avoids the use of stoichiometric copper and the often harsh conditions of the classical Rosenmund-von Braun reaction.
Isomer-Specific Considerations:
-
Steric Hindrance: While generally very robust, the synthesis of highly substituted ortho-isomers can be challenging. The steric bulk around the reaction center can hinder the oxidative addition step in the catalytic cycle, slowing the reaction rate. Careful selection of bulky, electron-rich phosphine ligands can often overcome this limitation.
-
Electronic Effects: The electronic nature of the substituents has a less pronounced effect on the feasibility of the reaction compared to classical methods, making it broadly applicable to electron-rich and electron-deficient systems.
Part 2: Comparative Physicochemical and Spectroscopic Properties
The position of a substituent dramatically alters the electronic distribution and physical properties of the benzonitrile ring. Understanding these differences is critical for characterization and for predicting reactivity.
The nitrile group is strongly electron-withdrawing through both induction and resonance, deactivating the aromatic ring to electrophilic attack.[1] The interplay of this effect with the electronic nature of other substituents governs the molecule's overall properties.
-
Ortho-Isomers: Exhibit unique properties due to steric interactions and the potential for intramolecular hydrogen bonding between the substituent and the nitrile nitrogen. This "ortho-effect" can influence conformation, acidity/basicity, and spectroscopic signatures.
-
Meta-Isomers: The substituent's electronic influence is primarily transmitted via the inductive effect. There is no direct resonance interaction between a meta-substituent and the nitrile group.[13][14]
-
Para-Isomers: Allow for direct resonance interaction between the substituent and the nitrile group through the aromatic π-system. This leads to the most pronounced electronic effects, significantly impacting properties like dipole moment and UV absorption.[15]
Comparative Spectroscopic Data
The differentiation of benzonitrile isomers is readily achieved through standard spectroscopic techniques.
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer | Rationale & Reference |
| ¹H NMR Pattern | Complex, often overlapping multiplets. | Distinct splitting patterns for 4 aromatic protons. | Typically two distinct doublets (AA'BB' system). | The symmetry of the molecule dictates the number and complexity of signals. |
| IR (C≡N Stretch) | ~2220-2235 cm⁻¹ | ~2225-2240 cm⁻¹ | ~2225-2240 cm⁻¹ | The C≡N stretch is relatively consistent but can be subtly shifted by strong electronic effects or intramolecular interactions.[16][17] |
| Dipole Moment | High | Moderate to High | Low to Zero (if symmetrical) | Vector addition of bond dipoles. Symmetrical para-isomers (e.g., p-dicyanobenzene) have a zero net dipole moment.[18][19] |
Part 3: Comparative Reactivity of Isomers
The isomeric position of substituents creates distinct electronic environments on the aromatic ring, leading to divergent pathways and reaction rates in subsequent transformations.
Electrophilic Aromatic Substitution (EAS)
The nitrile group itself directs incoming electrophiles to the meta position.[20] However, the overall regiochemical outcome is a competition between the directing effects of the nitrile and the other substituent.
-
Activating Group (e.g., -OCH₃, -CH₃) Present:
-
Ortho/Para to Activator: The activating group's ortho, para-directing effect dominates. Substitution will occur at positions ortho or para to the activating group. The nitrile group's deactivating nature will still slow the overall reaction rate compared to a benzene ring with only the activating group.
-
-
Deactivating Group (e.g., -NO₂) Present:
-
Meta to Both: Both groups are meta-directing. The incoming electrophile will be directed to the position that is meta to both substituents, if available. The ring is highly deactivated, requiring harsh reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr)
The strongly electron-withdrawing nitrile group is a powerful activator for SNAr, stabilizing the negatively charged Meisenheimer complex intermediate, particularly when it is positioned ortho or para to a leaving group (e.g., a halogen).[1]
-
Ortho/Para-Isomers (with a leaving group): These isomers are highly activated towards SNAr. A nucleophile will readily displace a leaving group located at the ortho or para position relative to the nitrile.
-
Meta-Isomers (with a leaving group): The nitrile group provides minimal activation from the meta position because it cannot directly stabilize the negative charge via resonance. These isomers are significantly less reactive in SNAr reactions.
Reactions of the Nitrile Group
The reactivity of the nitrile carbon itself is also modulated by the ring's electronic environment.
-
Hydrolysis and Reduction: Electron-withdrawing groups on the ring (e.g., -NO₂) enhance the electrophilicity of the nitrile carbon, generally accelerating the rate of nucleophilic attack, such as in hydrolysis to amides or reduction to amines.[1] Conversely, electron-donating groups (e.g., -NH₂) decrease the nitrile's electrophilicity, slowing these reactions.
-
Steric Effects: A bulky ortho-substituent can sterically hinder the approach of reagents to the nitrile group, potentially reducing reaction rates for all transformations involving the nitrile.
Part 4: Applications in Drug Development
The precise three-dimensional arrangement and electronic profile of a molecule are critical for its interaction with biological targets. Consequently, different isomers of the same benzonitrile-containing scaffold can exhibit vastly different pharmacological activities. The nitrile group is a valuable pharmacophore, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[21][22]
-
Kinase Inhibitors: Many kinase inhibitors utilize the benzonitrile moiety to form critical hydrogen bonds within the ATP-binding pocket of the target enzyme. The specific substitution pattern (ortho, meta, or para) is crucial for orienting the molecule correctly and achieving high potency and selectivity.[23]
-
Anticancer Agents: Substituted benzonitriles have been developed as inhibitors of key pathways in cancer progression, such as tubulin polymerization and immune checkpoint PD-1/PD-L1 interactions.[23][24] The isomeric form dictates the shape and electronic properties that enable these specific molecular interactions.
Part 5: Experimental Protocols
Protocol 1: Sandmeyer Synthesis of 4-Methylbenzonitrile (p-Tolunitrile)
Materials: p-toluidine, concentrated HCl, sodium nitrite (NaNO₂), copper(I) cyanide (CuCN), sodium cyanide (NaCN), benzene or toluene, ice.
Procedure:
-
Diazotization: Dissolve p-toluidine (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 15 minutes after addition is complete to ensure full formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of CuCN (1.2 eq) and NaCN (2.4 eq) in water. Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction.
-
Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with dilute NaOH solution and water. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or recrystallization to yield pure 4-methylbenzonitrile.
Protocol 2: Palladium-Catalyzed Synthesis of 3-Methoxybenzonitrile
Materials: 3-bromoanisole, zinc cyanide (Zn(CN)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1,1'-bis(diphenylphosphino)ferrocene (dppf), dimethylformamide (DMF).
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromoanisole (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.01 eq), and dppf (0.02 eq).
-
Solvent Addition: Add anhydrous, degassed DMF via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C (temperature may require optimization) and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with aqueous ammonia solution (to complex with zinc salts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford pure 3-methoxybenzonitrile.
Conclusion
The constitutional isomerism of substituted benzonitriles is not a trivial detail but a critical design element in chemical synthesis. The choice of an ortho-, meta-, or para-isomer profoundly impacts the synthetic strategy, physicochemical properties, and subsequent reactivity of the molecule. While classical methods like the Sandmeyer and Rosenmund-von Braun reactions offer reliable pathways dictated by the starting material, modern palladium-catalyzed methods provide unparalleled functional group tolerance and efficiency. A thorough understanding of the electronic and steric effects conferred by each isomeric arrangement empowers the synthetic chemist to select the optimal synthetic route and predict the molecule's behavior, paving the way for the efficient and targeted creation of complex molecules for research and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 12. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes | Astronomy & Astrophysics (A&A) [aanda.org]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
A Comparative Guide to Validating Novel Compound Structures Derived from 2-Chloro-3-methylbenzonitrile
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural validation of a novel compound is the bedrock of credible and reproducible science. The journey from a starting material to a fully characterized novel entity is one paved with meticulous synthesis and rigorous analytical scrutiny. This guide provides an in-depth comparison of the primary analytical techniques used to validate the structures of new chemical entities synthesized from 2-Chloro-3-methylbenzonitrile, a versatile starting material for a variety of potentially bioactive molecules.
Our focus will be on the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will delve into not just the "how" but, more importantly, the "why" behind the selection of each technique, providing field-proven insights into constructing a self-validating analytical workflow.
The Synthetic Landscape: Plausible Pathways from this compound
This compound (C₈H₆ClN) is a substituted aromatic nitrile offering several avenues for chemical modification.[1] The presence of a chloro group, a methyl group, and a nitrile group on the benzene ring allows for a range of synthetic transformations. For the purpose of this guide, we will consider a plausible synthetic route to a hypothetical novel compound to illustrate the validation process. A common and powerful reaction in medicinal chemistry is the Suzuki coupling, which can be used to form a new carbon-carbon bond at the position of the chloro substituent.
Let us envision a Suzuki coupling reaction between this compound and a boronic acid, for instance, pyridine-3-boronic acid, to synthesize a novel pyridyl-substituted methylbenzonitrile. This hypothetical compound, 2-(pyridin-3-yl)-3-methylbenzonitrile , will serve as our case study for structural validation.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Certainty
No single analytical technique can provide absolute and irrefutable proof of a novel compound's structure. Instead, a confluence of data from orthogonal methods builds a robust and defensible structural assignment. The logical progression from a newly synthesized compound to a fully validated structure is a systematic process of gathering and interpreting evidence from various spectroscopic and analytical techniques.
References
A Comparative Guide to HPLC Method Development for the Analysis of 2-Chloro-3-methylbenzonitrile
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Chloro-3-methylbenzonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causal relationships behind experimental choices, grounding every decision in established scientific principles and authoritative guidelines. We will systematically evaluate critical method parameters, supported by experimental data, to arrive at a robust and validated analytical procedure.
Part 1: Foundational Principles & Analyte Characterization
A successful analytical method begins with a thorough understanding of the analyte and the chromatographic principles that govern its separation. This foundational knowledge is essential for making logical and efficient choices during method development.
Physicochemical Properties of this compound
This compound is an aromatic organic compound whose properties are central to designing its separation strategy. Its key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN | [1][2] |
| Molecular Weight | 151.59 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | [2] |
| XLogP3 (LogP) | 2.6 | [1] |
The most telling properties for HPLC method development are its high LogP value (2.6) and its insolubility in water.[1][2] This pronounced non-polar, hydrophobic nature makes Reversed-Phase HPLC (RP-HPLC) the unequivocal choice for its analysis.[3][4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The hydrophobic analyte will have a stronger affinity for the stationary phase and will be eluted by a mobile phase with a sufficiently high concentration of an organic modifier.
A Systematic Approach to Method Development
Method development should not be a random walk but a systematic process guided by scientific principles and risk assessment, as outlined in the International Council for Harmonisation (ICH) Q14 guideline, "Analytical Procedure Development".[5] Our approach follows a logical progression from initial parameter selection to final method optimization.
References
comparing efficacy of 2-Chloro-3-methylbenzonitrile in drug discovery scaffolds
An In-Depth Comparative Guide to the Efficacy of 2-Chloro-3-methylbenzonitrile in Drug Discovery Scaffolds
Introduction: The Central Role of Scaffolds in Modern Drug Discovery
In the intricate process of drug discovery, the concept of a molecular scaffold is fundamental. A scaffold represents the core structure of a molecule, providing the essential framework upon which various functional groups can be systematically arranged to optimize interactions with a biological target.[1] The choice of scaffold is a critical decision that profoundly influences a drug candidate's potency, selectivity, and pharmacokinetic properties. Among the myriad of structures utilized in medicinal chemistry, the benzonitrile moiety has emerged as a "privileged scaffold" due to its unique combination of physicochemical properties.[2][3] This guide provides a detailed comparative analysis of this compound, evaluating its efficacy against alternative structures and offering insights into its practical application in drug development.
A Profile of this compound: Physicochemical Properties
This compound is a substituted aromatic compound featuring a nitrile group (-C≡N), a chlorine atom, and a methyl group attached to a benzene ring.[4] These substituents create a distinct electronic and steric profile that medicinal chemists can leverage.
| Property | Value | Source |
| CAS Number | 15013-71-5 | [4][5][6][7][8] |
| Molecular Formula | C₈H₆ClN | [4][7][8] |
| Molecular Weight | 151.59 g/mol | [4][6][7] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 47 - 51 °C | [6] |
| Boiling Point | 234 - 236 °C | [6] |
| Solubility | Insoluble in water; Soluble in common organic solvents | [6] |
| XLogP3 | 2.6 | [4] |
The nitrile group is highly electron-withdrawing, influencing the reactivity of the benzene ring.[3] The chlorine atom, also electron-withdrawing, and the electron-donating methyl group further modulate the electronic landscape of the molecule, providing multiple vectors for synthetic modification.
The Benzonitrile Moiety: A Versatile Tool in Medicinal Chemistry
The utility of the benzonitrile scaffold extends beyond its synthetic tractability. The nitrile group itself confers several advantageous properties that are highly sought after in drug design.
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a potent hydrogen bond acceptor.[2] This interaction is crucial for anchoring a ligand within the binding pocket of a target protein, often mimicking the hydrogen bonding capabilities of a carbonyl group.[9]
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation.[9][10] In most pharmaceuticals, it passes through the body unchanged, which can contribute to a more predictable pharmacokinetic profile and a longer half-life. Release of cyanide from aromatic nitriles is not typically observed.[9]
-
Bioisosteric Replacement: The nitrile group serves as a valuable bioisostere for other functional groups.[2] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[11][12] This principle allows chemists to fine-tune a molecule's properties—such as solubility, polarity, and binding affinity—without drastically altering its core interaction with the target. For example, the nitrile can replace a halogen atom or a portion of a larger ring system to optimize pharmacokinetics.[9]
-
Improved Pharmacokinetics: The incorporation of a nitrile group can enhance a compound's solubility and other pharmacokinetic parameters.[9][10] For instance, the farnesyltransferase inhibitor BMS-214662, which contains a nitrile group, was found to be nearly ten times more soluble than its corresponding bromo analog.[9]
Comparative Analysis: this compound vs. Alternatives
The efficacy of a scaffold is always relative. The specific substitution pattern of this compound offers a unique profile, but alternatives may be preferable depending on the specific drug design strategy.
Comparison with Other Substituted Benzonitriles
The choice of substituent and its position on the benzonitrile ring can dramatically alter reactivity and biological activity.[13]
| Scaffold | Key Features & Applications | Rationale for Selection |
| This compound | Provides a balance of steric and electronic properties. The ortho-chloro and meta-methyl groups influence the reactivity of the nitrile and the aromatic ring for further synthetic elaboration. | Useful when fine-tuning steric interactions within a binding pocket is necessary, and the chlorine provides a site for reactions like nucleophilic aromatic substitution (SNAr). |
| 4-Fluoro-3-nitrobenzonitrile | The fluorine atom is an excellent leaving group in SNAr reactions, activated by the strongly electron-withdrawing nitro and nitrile groups. It is a key intermediate in the synthesis of the ALK inhibitor Alectinib.[14] | Selected for high reactivity in SNAr reactions, leading to faster reaction times and potentially higher yields.[14] The nitro group can later be reduced to an amine for further functionalization.[15] |
| 2-Amino-4-methoxy-5-nitrobenzonitrile | A key precursor in the synthesis of the EGFR tyrosine kinase inhibitor Gefitinib.[13] The specific arrangement of amino, methoxy, and nitro groups dictates the molecule's electronic properties and conformation, crucial for its eventual biological activity.[13] | The pre-installed functional groups are strategically positioned for building complex heterocyclic systems, such as the quinazoline core of many kinase inhibitors. |
Comparison with Common Bioisosteres
In drug design, a benzonitrile scaffold may be replaced by or compared with other cyclic systems to improve properties.
| Scaffold | Comparison with Benzonitrile | Rationale for Selection |
| Pyridine | A classical bioisostere where a -CH= group in the benzene ring is replaced by a nitrogen atom.[16] This increases polarity and introduces a hydrogen bond acceptor site, potentially improving solubility and target interactions. | Used to enhance water solubility, modulate pKa, or introduce a new vector for hydrogen bonding that may not be possible with the benzonitrile. |
| Thiophene | A five-membered aromatic heterocycle that can mimic a benzene ring.[16] It has a different size and electronic distribution, which can alter binding affinity and selectivity. | Employed to explore different spatial arrangements within the binding site or to circumvent existing patents on phenyl-based compounds. |
| Bicyclo[1.1.1]pentane (BCP) | A saturated, non-aromatic scaffold suggested as a bioisostere for ortho- and meta-substituted benzenes.[11] It provides a rigid 3D structure that can improve metabolic stability and solubility while maintaining the correct exit vectors for substituents. | Selected to reduce lipophilicity, improve solubility, and escape the metabolic liabilities sometimes associated with aromatic rings, while preserving the geometric orientation of key functional groups. |
Application in Drug Discovery: A Focus on Kinase Inhibitors
Benzonitrile derivatives are prominent scaffolds in the development of kinase inhibitors for cancer therapy.[2][17] Kinases are key enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[14] The benzonitrile moiety is often integral to the pharmacophore that binds to the ATP-binding site of the kinase.
A prime example is the development of inhibitors for Anaplastic Lymphoma Kinase (ALK), a driver of certain non-small cell lung cancers.[14]
In this workflow, a substituted benzonitrile is the starting point for building a complex heterocyclic core structure. The nitrile group often remains in the final molecule, where it can form a critical hydrogen bond with a hinge region residue in the kinase's ATP binding pocket, contributing significantly to the compound's high affinity and inhibitory potency.
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are representative protocols for the synthesis and evaluation of a novel therapeutic agent based on a benzonitrile scaffold.[1]
Protocol 1: General Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical reaction to functionalize an activated halo-benzonitrile scaffold.
Objective: To synthesize an N-aryl-aminobenzonitrile intermediate.
Materials:
-
This compound (1 equivalent)
-
Desired amine nucleophile (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Dimethyl sulfoxide (DMSO) as solvent
-
Reaction flask, magnetic stirrer, heating mantle, condenser
-
Thin Layer Chromatography (TLC) plate, Ethyl Acetate/Hexane mobile phase
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add this compound, the amine nucleophile, and K₂CO₃.
-
Add DMSO to the flask to dissolve the reactants. The concentration is typically around 0.1-0.5 M.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. Causality: Heat is required to overcome the activation energy of the SNAr reaction. The choice of temperature depends on the reactivity of the specific nucleophile and substrate.
-
Monitor the reaction progress by TLC every hour. Self-Validation: The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is proceeding.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-aryl-aminobenzonitrile.
Protocol 2: Enzyme Inhibition Assay (Kinase Assay)
This protocol determines the inhibitory activity of a synthesized compound against a target kinase.[1]
Objective: To determine the IC₅₀ value of a test compound against a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., synthesized benzonitrile derivative) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., luminescence-based, such as ADP-Glo™)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, typically starting from 10 mM. Then, dilute further into the assay buffer.
-
In a 384-well plate, add the assay buffer, the test compound at varying concentrations, and the recombinant kinase enzyme.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme. Causality: This pre-incubation step ensures that the binding equilibrium between the inhibitor and the enzyme is reached before the enzymatic reaction starts.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction and measure the amount of product formed (or remaining ATP) using the chosen detection method. For ADP-Glo™, the luminescence signal is inversely proportional to the kinase activity.
-
Self-Validation: Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Outlook
This compound represents a valuable and versatile scaffold in the medicinal chemist's toolbox. Its specific substitution pattern provides a unique combination of steric and electronic properties that can be exploited for the synthesis of targeted therapeutics. While it faces competition from other highly activated benzonitriles and novel bioisosteric replacements, its utility is undeniable in contexts requiring nuanced structural modifications.
The comparative analysis demonstrates that there is no single "best" scaffold; rather, the optimal choice is dictated by the specific goals of the drug discovery program, including the target biology, desired pharmacokinetic profile, and synthetic strategy. The continued exploration of benzonitrile derivatives and their bioisosteres, guided by robust experimental validation, will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C8H6ClN | CID 14529890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - [nashpharmatech.com]
- 6. This compound | Properties, Applications, Safety Data & China Suppliers [nj-finechem.com]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-methylbenzonitrile
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-Chloro-3-methylbenzonitrile (CAS No. 15013-71-5). As a chlorinated aromatic nitrile, this compound requires a multi-faceted approach to waste management that prioritizes personnel safety, environmental protection, and regulatory adherence. The procedures outlined herein are designed for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting.
Hazard Profile and Chemical Characteristics
Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. Its classification dictates the handling, segregation, and ultimate destruction methods required. The compound is a white to off-white solid, insoluble in water but soluble in many common organic solvents.[1]
The primary risks are associated with its toxicity and the hazardous byproducts of improper handling or decomposition. Thermal decomposition, for instance, can release highly toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2]
Table 1: GHS Hazard Profile for this compound
| Hazard Category | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | Danger / Warning | H301: Toxic if swallowed. / H302: Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | Category 3 / Category 4 | Danger / Warning | H311: Toxic in contact with skin. / H312: Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 3 / Category 4 | Danger / Warning | H331: Toxic if inhaled. / H332: Harmful if inhaled.[3] |
| Eye Damage/Irritation | Category 2 / 2A | Warning | H319: Causes serious eye irritation.[2][4] |
Note: Classifications may vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.
The Core Principle: Rigorous Waste Segregation
From a field and regulatory perspective, the single most critical step in managing this waste stream is proper segregation. This compound is a halogenated organic compound .[5] Under guidelines such as those from the U.S. Environmental Protection Agency (EPA), halogenated wastes must be collected separately from non-halogenated wastes.[5][6]
Causality: The reason for this strict separation is rooted in the disposal technology. Halogenated organic compounds require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (like HCl) produced during combustion.[2][7] Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, needlessly increasing disposal costs and complexity.[6]
Therefore, all waste containing this compound—including pure compound, reaction mixtures, solutions, and the first rinse of contaminated containers—must be placed in a designated "Halogenated Organic Waste" container.[5][8]
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system where safety and compliance are integrated at every stage.
Step 3.1: Immediate Handling and Personal Protective Equipment (PPE)
Before generating waste, ensure appropriate PPE is in use. The causality is direct: preventing exposure is the first line of defense against the compound's toxicity.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[2]
-
Eye Protection: Use safety glasses with side shields or goggles.[4]
-
Lab Coat: A standard lab coat is required. For larger quantities, a chemical-resistant apron or suit may be necessary.[2]
-
Ventilation: All handling and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Step 3.2: Waste Collection and Containerization
All materials contaminated with this compound are considered hazardous waste.
-
Primary Compound & Solutions: Collect all surplus solid compound and solutions containing it in a dedicated, properly labeled hazardous waste container.[8]
-
Contaminated Labware: Items such as pipette tips, wipes, and contaminated gloves should be collected in a separate, sealed bag or container clearly marked as "Solid Halogenated Waste."
-
Empty Containers: The original product container is not truly empty. The first rinse with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as halogenated liquid waste.[8] For highly toxic chemicals, the first three rinses must be collected.[8] After thorough rinsing and air-drying, the container can be managed as non-hazardous solid waste.
Step 3.3: Labeling and Documentation
Proper labeling is a regulatory mandate and a critical safety communication tool.
-
Use an official hazardous waste tag or label as required by your institution's Environmental Health & Safety (EHS) department.[8]
-
Clearly write the full chemical name: "this compound." Avoid abbreviations.
-
List all other components in the waste container, including solvents, with their approximate percentages.
-
Keep the container closed at all times except when adding waste.[8]
Step 3.4: Storage Pending Disposal
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Containment: Store liquid waste containers in secondary containment bins to prevent spills.[8]
-
Incompatibility: Store the halogenated waste away from incompatible materials, especially strong acids, bases, and oxidizing agents.[4][9] Contact with strong acids can be particularly hazardous for nitriles, potentially generating toxic gas.[9]
-
Quantity Limits: Adhere to institutional limits for waste accumulation (e.g., never store more than 10 gallons of hazardous waste in your lab).[8]
Step 3.5: Final Disposal via Approved Channels
The ultimate disposal of this compound is not a task for the laboratory researcher.
-
Professional Disposal: The only acceptable method is to use a licensed hazardous waste disposal company.[2][10] Your institution's EHS department manages this process.
-
Recommended Technology: The standard and most effective technology is high-temperature incineration in a facility with an afterburner and scrubber.[2][7] This ensures complete destruction of the molecule and safe neutralization of the resulting halogenated byproducts.
Decontamination and Spill Management
Protocol for Decontaminating Glassware
-
Perform an initial rinse with a suitable organic solvent (e.g., acetone).
-
Crucially, collect this first rinseate as halogenated hazardous waste.
-
Wash the glassware with soap and water.
-
Perform subsequent rinses with deionized water and a final solvent rinse as needed for your experimental work.
Emergency Spill Response
-
Evacuate: Alert personnel and evacuate the immediate area. Ensure the area is well-ventilated (fume hood sash should be kept low).
-
Report: Contact your institution's EHS or emergency response team immediately.[8]
-
Secure: Prevent the spill from entering drains.[2]
-
Clean-up (if trained): If the spill is small and you are trained to handle it, wear appropriate PPE. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Sweep up the material and place it in a sealed, labeled container for disposal as halogenated waste.[2][3]
Disposal Workflow Diagram
This diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Decision workflow for handling this compound waste.
References
- 1. This compound | Properties, Applications, Safety Data & China Suppliers [nj-finechem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. calpaclab.com [calpaclab.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Navigating the Risks: A Practical Guide to Personal Protective Equipment for 2-Chloro-3-methylbenzonitrile
For researchers and chemists in the fast-paced world of drug development, the safe handling of reactive intermediates is paramount. 2-Chloro-3-methylbenzonitrile, a key building block in synthesis, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, offering a deep dive into the why behind each personal protective equipment (PPE) recommendation, ensuring your safety protocols are not just followed, but are robust, validated, and built on a foundation of scientific understanding.
Hazard Profile: Understanding the Adversary
Before selecting a shield, one must understand the sword. This compound and its isomers are classified as acutely toxic and irritant compounds. The primary routes of exposure are inhalation, skin contact, and ingestion.[1]
Based on data from closely related isomers such as 3-chloro-2-methylbenzonitrile, the hazards are significant:
-
Acute Toxicity: The substance is categorized as toxic or harmful if it comes into contact with the skin, is inhaled, or is swallowed.[1][2][3] Absorption through the skin can be a primary route of exposure and may be fatal.[2]
-
Skin Irritation: Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation: The compound is a serious irritant to the eyes.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1]
These hazards dictate a multi-faceted approach to PPE, ensuring a comprehensive barrier between the researcher and the chemical.
The Core Ensemble: Your First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood to control airborne exposure. The following PPE is mandatory for all personnel involved in the handling process, from weighing to reaction quenching and waste disposal.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields (minimum); Chemical splash goggles (recommended). | Protects against accidental splashes and airborne particles. Goggles provide a seal around the eyes for superior protection. |
| Face Protection | Face shield (worn over goggles). | Required when there is a significant risk of splashing or spattering, providing a full-face barrier. |
| Hand Protection | Nitrile gloves (minimum 4-6 mil thickness) for incidental contact. Double-gloving recommended. | Provides a primary barrier against skin contact. Nitrile is a common and effective choice for splash protection against a variety of chemicals.[4] See Section 3 for a detailed analysis. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned. | Protects skin and personal clothing from contamination. FR properties are a best-practice in labs where flammable solvents are present. |
| Foot Protection | Closed-toe, liquid-resistant shoes. | Prevents exposure from spills that may reach the floor. |
A Deeper Look: The Critical Choice of Hand Protection
The selection of gloves is arguably the most critical decision for direct handling. While nitrile gloves are a laboratory staple, their effectiveness is a function of exposure time, chemical concentration, and the specific substance.[4][5][6]
This compound is a chlorinated aromatic hydrocarbon. This chemical class can be aggressive towards standard nitrile gloves.[7]
Key Concepts in Glove Selection:
-
Breakthrough Time (BTT): The time it takes for a chemical to permeate from the outside of the glove to the inside.[4][8]
-
Permeation Rate: The rate at which the chemical passes through the glove material after breakthrough has occurred.[9]
-
Degradation: The physical deterioration of the glove material upon chemical contact, which may manifest as swelling, cracking, or softening.[4][9]
Operational Protocol for Glove Use:
-
For Incidental Contact Only: Standard disposable nitrile gloves (e.g., 4-8 mil) should be considered for splash protection only .[10]
-
Immediate Replacement: If direct contact occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[4] Do not wait for a visible sign of degradation.
-
Double-Gloving: Wearing two pairs of nitrile gloves can increase protection time and provide a buffer if the outer glove is compromised.
-
Inspect Before Use: Always inspect new gloves for any physical defects like pinholes or tears before donning them.[6]
Given the lack of specific BTT data for this compound, a conservative approach is essential. For procedures involving prolonged or direct contact, consult specialized glove manufacturer charts or consider heavier-duty gloves made of materials like Viton® or laminate films, which offer broader chemical resistance.
Step-by-Step Safety: From Receipt to Disposal
A robust safety plan encompasses the entire lifecycle of the chemical in the laboratory.
Operational Plan:
-
Receiving and Storage: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[11] The container must be tightly closed.
-
Handling and Use: All manipulations must occur in a chemical fume hood.[1] Ensure an eyewash station and safety shower are readily accessible.[11] Avoid generating dust.
-
Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, place it into a suitable, sealed container for disposal, and decontaminate the area. Do not allow the chemical to enter drains.[3]
-
Waste Disposal: All contaminated materials, including gloves, weigh boats, absorbent pads, and empty containers, must be treated as hazardous waste.[3] Collect these materials in a clearly labeled, sealed container. Dispose of the waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[1][11]
By integrating this expert-level understanding of the hazards with a meticulous and procedural approach to safety, you build a culture of trust and responsibility in the laboratory. This guide serves as a foundational document to empower your team to handle this compound not just successfully, but with the highest commitment to safety.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. angenechemical.com [angenechemical.com]
- 4. wellbefore.com [wellbefore.com]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. uwyo.edu [uwyo.edu]
- 7. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 8. static.csbsju.edu [static.csbsju.edu]
- 9. fishersci.com [fishersci.com]
- 10. safety.duke.edu [safety.duke.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
